4-Cyclohexyl-2-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLFFKWGMUSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992604 | |
| Record name | 4-Cyclohexyl-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71902-26-6 | |
| Record name | Phenol, cyclohexyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, cyclohexyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyclohexyl-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyclohexyl-2-methylphenol chemical properties and structure
An In-Depth Technical Guide to 4-Cyclohexyl-2-methylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Isomeric Complexity
In the landscape of substituted phenols, structural isomerism plays a critical role in defining the chemical and biological properties of a molecule. A case in point is the cyclohexyl-substituted methylphenol family. The compound of interest, this compound, is one of two common isomers, the other being 2-Cyclohexyl-4-methylphenol. While their names are similar, their structures and, consequently, their properties and applications can differ. This guide will focus specifically on This compound , providing a comprehensive overview of its chemical properties, structure, and relevant technical information for research and development. It is crucial for researchers to be aware of the distinct CAS numbers and IUPAC names to ensure the correct compound is being used in their studies.
Chemical Identity and Structure
This compound is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the fourth position and a methyl group at the second position.
Chemical Identifiers
To unambiguously identify this compound, it is essential to use its specific chemical identifiers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 10366-14-0, 71902-26-6[1] |
| Molecular Formula | C13H18O[1] |
| Molecular Weight | 190.28 g/mol [1] |
| InChI | InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3[1] |
| SMILES | CC1=C(C=CC(=C1)C2CCCCC2)O[1] |
Structural Representation
The two-dimensional structure of this compound is depicted below.
Figure 1: 2D Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 190.28 g/mol | PubChem[1] |
| XLogP3-AA | 4.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Boiling Point | 257.1ºC at 760mmHg | ChemSrc[3] |
| Density | 1.026g/cm³ | ChemSrc[3] |
| Flash Point | 116.7ºC | Alfa Chemistry[4] |
Synthesis
The synthesis of cyclohexylphenols can be achieved through the alkylation of phenols with cyclohexene or cyclohexanol. A common method for preparing 4-methyl-2-cyclohexylphenol involves the reaction of p-cresol with cyclohexanol or cyclohexene.[5] This reaction is typically catalyzed by an acid, such as sulfuric acid, or a solid acid catalyst like a large-pore, acidic zeolite.[5] The use of a zeolite catalyst is reported to be an improvement over traditional acid catalysts.[5]
Zeolite-Catalyzed Synthesis of 2-Cyclohexyl-4-methylphenol: A Representative Protocol
While the following protocol from a patent describes the synthesis of the isomer 2-Cyclohexyl-4-methylphenol, the general principles of zeolite-catalyzed alkylation of cresols can be adapted for the synthesis of this compound by starting with o-cresol instead of p-cresol.
Reaction Scheme:
Figure 2: Synthesis of 4-Methyl-2-cyclohexylphenol.
Step-by-Step Protocol:
-
Reactor Setup: A suitable reactor is charged with p-cresol.
-
Catalyst Addition: 1-10% by weight of a large-pore, acidic zeolite, based on the amount of p-cresol, is added to the reactor.[5]
-
Heating: The mixture is heated to a reaction temperature of 140-200 °C.[5]
-
Addition of Alkylating Agent: Cyclohexanol or cyclohexene is added to the heated mixture. The molar ratio of cyclohexanol or cyclohexene to p-cresol is typically between 1:1 and 1:4.[5]
-
Reaction: The reaction is allowed to proceed at the set temperature. If cyclohexanol is used, water will be formed as a byproduct and can be removed from the reaction mixture.[5]
-
Workup: After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation.
Applications and Research Interest
This compound and its isomers are of interest in several areas of research and industry.
-
Intermediates in Chemical Synthesis: These compounds serve as intermediates in the synthesis of more complex molecules. 2-Cyclohexyl-4-methylphenol, for instance, is described as a drug intermediate for the synthesis of various active compounds.[6][7]
-
Stabilizers: 4-Methyl-2-cyclohexylphenol is used in the preparation of stabilizers for thermoplastics and elastomers.[5]
-
Potential Endocrine Disruptors: It's worth noting that 2-Cyclohexyl-4-methylphenol is listed as a potential endocrine-disrupting compound.[2] This highlights the importance of toxicological evaluation for this class of compounds.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet for this compound was not found in the initial search, general precautions for substituted phenols should be followed. These typically include:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
For related compounds, such as 4-Chloro-2-methylphenol, the hazards include causing severe skin burns and eye damage, and being toxic if inhaled.[8] Given the structural similarities, a cautious approach is warranted.
Spectral Data
Access to spectral data is crucial for the identification and characterization of chemical compounds. Public databases may contain spectral information for this compound and its isomers. For instance, 13C NMR, vapor phase IR, and mass spectrometry data for a related compound, 4-Cyclohexyl-2-prop-2-enyl-phenol, are available in spectral databases.[9] Researchers should consult chemical databases for specific spectral data for this compound.
Conclusion
This compound is a substituted phenol with potential applications as a chemical intermediate. Its synthesis and properties are influenced by the substitution pattern on the phenol ring. When working with this compound, it is imperative to distinguish it from its isomer, 2-Cyclohexyl-4-methylphenol, by referencing the correct IUPAC name and CAS number. Further research into the biological activity and toxicological profile of this compound is necessary to fully understand its potential applications and risks.
References
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U.S. Environmental Protection Agency. (n.d.). Phenol, 4-methyl-2-(1-methylcyclohexyl)-. Substance Details - SRS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl-. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenol, cyclohexyl-2-methyl-. PubChem. Retrieved from [Link]
- Google Patents. (1991). US4990687A - Preparation of 4-methyl-2-cyclohexylphenol.
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National Center for Biotechnology Information. (n.d.). 2-Cyclohexyl-p-cresol. PubChem. Retrieved from [Link]
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mzCloud. (2018). 2,2'-Methylenebis[4-methyl-6-(1-methylcyclohexyl)phenol]. Retrieved from [Link]
- Google Patents. (1933). US1917823A - Method for manufacture of cyclohexylphenols.
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ChemSrc. (n.d.). Phenol,2-cyclohexyl-4-methyl-. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Cyclohexyl-2-prop-2-enyl-phenol. Retrieved from [Link]
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PubChemLite. (n.d.). 2-cyclohexyl-4-methylphenol (C13H18O). Retrieved from [Link]134)
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Synthesis and discovery of 4-Cyclohexyl-2-methylphenol
An In-Depth Technical Guide to the Synthesis and Discovery of 4-Cyclohexyl-2-methylphenol
Abstract
This technical guide provides a comprehensive overview of this compound, a significant sterically hindered phenolic compound. It details the predominant synthetic methodology, the Friedel-Crafts alkylation of o-cresol, tracing the evolution from traditional homogeneous acid catalysts to modern, sustainable heterogeneous systems like zeolites. The underlying reaction mechanisms, including the basis for its regioselectivity, are examined. Furthermore, this guide outlines a detailed experimental protocol, methods for characterization, and discusses the compound's primary applications as a crucial intermediate in the synthesis of pharmaceuticals and as a precursor for high-performance polymer stabilizers and antioxidants. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
Introduction to this compound
This compound, also known by its synonym 2-Cyclohexyl-p-cresol, is an alkylated phenol with the molecular formula C₁₃H₁₈O.[1][2] Its structure, featuring a bulky cyclohexyl group para to the hydroxyl substituent and ortho to a methyl group, classifies it as a sterically hindered phenol. This structural arrangement is pivotal to its chemical properties and utility. The steric hindrance provided by the cyclohexyl and methyl groups enhances the stability of the phenoxyl radical, making it an effective radical scavenger and antioxidant.[3] Consequently, this compound serves as a valuable chemical intermediate, primarily in the development of active pharmaceutical ingredients and as a precursor for stabilizers in thermoplastics and elastomers.[1][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Cyclohexyl-p-cresol, o-Cyclohexyl-p-cresol | [2] |
| CAS Number | 1596-09-4 | [2] |
| Molecular Formula | C₁₃H₁₈O | [2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
Discovery and Historical Context
The synthesis of this compound is not attributable to a single discovery event but rather emerged from the broader field of Friedel-Crafts chemistry, a cornerstone of organic synthesis established in 1877.[7][8][9] Early 20th-century patents describe the fundamental process of alkylating phenols with cyclohexylating agents like cyclohexene and cyclohexanol in the presence of various catalysts.[10] These foundational methods were aimed at producing a range of cyclohexylphenols for various industrial applications. The specific synthesis of isomers like this compound was refined over decades as the understanding of electrophilic aromatic substitution, directing group effects, and catalysis matured, leading to methods with improved yield and regioselectivity.
Synthetic Pathways and Mechanistic Insights
The most prevalent and industrially viable method for producing this compound is the direct alkylation of o-cresol.
The Predominant Synthetic Route: Friedel-Crafts Alkylation
This synthesis is a classic example of a Friedel-Crafts alkylation reaction, which involves an electrophilic aromatic substitution.[11][12] The primary reactants are o-cresol (2-methylphenol) and a cyclohexylating agent, which is typically cyclohexene or cyclohexanol.[4][10] The reaction is facilitated by an acid catalyst.
Caption: Overall reaction scheme for the synthesis of this compound.
Reaction Mechanism and Regioselectivity
The mechanism proceeds through the generation of a cyclohexyl carbocation, a potent electrophile, from the cyclohexylating agent under acidic conditions.
-
Carbocation Formation: The acid catalyst protonates cyclohexene (or the hydroxyl group of cyclohexanol, followed by water elimination) to form a secondary cyclohexyl carbocation.
-
Electrophilic Attack: The electron-rich aromatic ring of o-cresol acts as a nucleophile, attacking the cyclohexyl carbocation. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators.[13]
-
Regioselectivity: The powerful activating and para-directing hydroxyl group primarily directs the incoming electrophile to the position opposite it. While the position ortho to the hydroxyl is also electronically favorable, it is sterically hindered by the adjacent methyl group. This steric hindrance makes the attack at the para position significantly more favorable for the bulky cyclohexyl group.
-
Rearomatization: A proton is eliminated from the resulting intermediate (an arenium ion), restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.
Caption: Mechanism of Friedel-Crafts alkylation for this compound.
Evolution of Catalytic Systems
The choice of catalyst is critical for the efficiency, selectivity, and environmental impact of the synthesis.
-
Homogeneous Catalysts: Early syntheses employed strong mineral acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).[4][14] While effective, these catalysts are highly corrosive, difficult to separate from the reaction mixture, and generate significant acidic waste, posing environmental challenges.[15]
-
Heterogeneous Solid Acid Catalysts: Modern synthetic chemistry favors heterogeneous catalysts due to their operational advantages. For this alkylation, large-pore acidic zeolites (e.g., H-Beta, H-Mordenite) and cation-exchange resins (e.g., Amberlyst-15) have proven highly effective.[4][15][16][17] Their benefits include high selectivity for the para-product, simple separation from the product via filtration, reusability, and a significantly reduced environmental footprint.
Table 2: Comparison of Catalytic Systems for Phenol Alkylation
| Catalyst Type | Examples | Temperature Range (°C) | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, H₃PO₄, AlCl₃ | 60 - 120 | High activity, low cost | Corrosive, waste generation, difficult separation[15] |
| Heterogeneous | Zeolites (H-Beta), Resins (Amberlyst-15) | 140 - 200 | High para-selectivity, reusable, non-corrosive, eco-friendly[4][15] | Higher initial cost, potential for deactivation |
Experimental Protocol: Zeolite-Catalyzed Synthesis
This protocol is a representative example based on methodologies utilizing solid acid catalysts, which are preferred for their selectivity and ease of handling.[4]
Materials and Equipment
-
Reactants: o-Cresol (≥99%), Cyclohexene (≥99%)
-
Catalyst: Large-pore, acidic zeolite (e.g., H-Beta), activated by calcination
-
Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with heating mantle, nitrogen inlet, distillation apparatus.
Workflow Diagram
Caption: Experimental workflow for the zeolite-catalyzed synthesis of the target compound.
Step-by-Step Procedure
-
Catalyst Activation: The zeolite catalyst is activated by heating (calcination) at ~500°C for several hours to remove adsorbed water and ensure maximum acidity.
-
Reactor Setup: A three-neck flask is charged with o-cresol and the activated zeolite catalyst (typically 1-10% by weight relative to o-cresol).[4] The flask is equipped with a condenser, a dropping funnel containing cyclohexene, and a nitrogen inlet.
-
Reaction Initiation: The mixture is heated to the target reaction temperature (e.g., 160°C) with vigorous stirring under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Cyclohexene is added dropwise from the dropping funnel to the heated mixture over a period of 1-2 hours. A molar ratio of cyclohexene to o-cresol between 1:1.1 and 1:2 is typically used to minimize polyalkylation.[4]
-
Reaction Period: After the addition is complete, the reaction is allowed to proceed at temperature for an additional 2-8 hours, with progress monitored by techniques like Gas Chromatography (GC).
-
Workup: The reaction mixture is cooled to room temperature. The solid zeolite catalyst is removed by simple filtration. The catalyst can be washed, dried, and recalcined for reuse.
-
Purification: The crude liquid product is purified by vacuum distillation to separate unreacted o-cresol and any minor byproducts from the desired this compound product.
Characterization and Analysis
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques. Spectroscopic data for this compound are publicly available in databases such as PubChem for comparison.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (m/z = 190.28) and provides purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure, showing characteristic signals for the aromatic protons, the methyl group, the cyclohexyl ring, and the phenolic hydroxyl group.
-
Infrared (IR) Spectroscopy: Shows a characteristic broad absorption for the O-H stretch of the phenol and absorptions corresponding to C-H and C=C bonds of the aromatic and aliphatic moieties.
Applications and Future Outlook
This compound is not typically an end-product but rather a high-value intermediate.
-
Pharmaceutical Synthesis: It serves as a key building block for more complex molecules in drug discovery and development.[1][5] Its structure can be incorporated into various molecular scaffolds to modulate pharmacological activity.
-
Polymer Additives: It is a precursor for the synthesis of antioxidants and light stabilizers for polymers like polyolefins and elastomers.[4] The sterically hindered phenolic structure is highly effective at terminating the free-radical chain reactions that lead to polymer degradation.
-
Antioxidant Research: The compound is a model for studying structure-activity relationships in antioxidant chemistry.[3] Research continues to explore derivatives with enhanced stability, solubility, and antioxidant capacity for applications in lubricants, fuels, and specialty chemicals.
The future of this compound synthesis is tied to the principles of green chemistry. Further research into even more active and selective solid catalysts, as well as flow chemistry processes, could lead to more efficient and sustainable industrial production.
Conclusion
This compound is a commercially significant chemical whose synthesis is a practical application of fundamental organic chemistry principles. The production of this compound has evolved from classic Friedel-Crafts alkylations using hazardous liquid acids to sophisticated methods employing reusable and environmentally benign solid acid catalysts like zeolites. This evolution reflects a broader trend in the chemical industry towards sustainability and process efficiency. With its crucial role as an intermediate in the pharmaceutical and polymer industries, the continued optimization of its synthesis remains an important objective for chemical researchers and engineers.
References
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Afreen, G. & Upadhyayula, S. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Renewable and Sustainable Energy Reviews, 147. [Link]
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Wu, S., et al. (2020). Phosphorous Acid-Catalyzed Alkylation of Phenols with Alkenes. The Journal of Organic Chemistry, 85(2), 1163–1174. [Link]
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Lin, S.-D., & Lin, Y.-M. (2007). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 111(23), 5087–5095. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75386, Phenol, 4,4'-cyclohexylidenebis[2-methyl-. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74134, 2-Cyclohexyl-p-cresol. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1538497, Phenol, cyclohexyl-2-methyl-. [Link]
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U.S. Environmental Protection Agency. (n.d.). Substance Details for Phenol, 4-methyl-2-(1-methylcyclohexyl)-. [Link]
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Anand, R., et al. (2001). A Process For Preparation Of 4 Cyclohexylphenol. Indian Patent Application. [Link]
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Al-Zaqri, N., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40916–40959. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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Hajipour, A. R., & Karimi, H. (2014). Hexagonal zirconium phosphate nanoparticles as an efficient and recyclable catalyst for selective solvent-free alkylation of phenol with cyclohexanol. Applied Catalysis A: General, 478, 147-154. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
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Chemcess. (n.d.). o-Cresol: Properties, Reactions, Production And Uses. [Link]
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Guo, Z., et al. (2022). o-Methyl cyclohexanol synthesis by the o-cresol hydrogenation over Co@HCN-500-0.1. Scientific Figure on ResearchGate. [Link]
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Salta, Z., et al. (2020). A Reinvestigation of the Deceptively Simple Reaction of Toluene with OH, and the Fate of the Benzyl Radical. Scientific Figure on ResearchGate. [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
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Al-Zaqri, N., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
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Marbán, G., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 23(10), 3733-3744. [Link]
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An In-depth Technical Guide to 2-Cyclohexyl-p-cresol: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyl-p-cresol, also known by its IUPAC name 2-cyclohexyl-4-methylphenol, is a substituted phenolic compound of significant interest in synthetic chemistry. As a derivative of p-cresol, it belongs to a class of molecules that serve as crucial intermediates and building blocks in a wide array of industrial and pharmaceutical applications. Cyclohexylphenols are valued as precursors in the manufacturing of dyes, resins, and specialized polymers.[1] Specifically, derivatives of 2-cyclohexyl-p-cresol are utilized in the preparation of stabilizers for thermoplastics and elastomers, highlighting their role in enhancing material durability.[2] For professionals in drug development, this compound serves as a versatile drug intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of its core characteristics, synthesis protocols, and analytical profile, offering field-proven insights for its practical application in research and development.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. 2-Cyclohexyl-p-cresol is unambiguously identified by its unique CAS Registry Number and structural formula.
-
CAS Number: 1596-09-4
-
IUPAC Name: 2-cyclohexyl-4-methylphenol
-
Synonyms: 2-Cyclohexyl-4-methylphenol, 4-Methyl-2-cyclohexylphenol, o-Cyclohexyl-p-cresol
-
Molecular Formula: C₁₃H₁₈O
-
InChIKey: GTLMTHAWEBRMGI-UHFFFAOYSA-N
The molecule consists of a p-cresol core (a phenol ring substituted with a methyl group at the para position) which is further substituted with a cyclohexyl group at the ortho position relative to the hydroxyl group.
Caption: Chemical structure of 2-Cyclohexyl-p-cresol.
Physicochemical Properties
The physical and chemical properties of 2-Cyclohexyl-p-cresol dictate its behavior in various systems, influencing its solubility, reactivity, and pharmacokinetic profile. These values are essential for designing experimental conditions, from synthesis and purification to formulation and biological assays.
| Property | Value | Source |
| Molecular Weight | 190.28 g/mol | [5] |
| Appearance | Reported as a powder | [6] |
| Boiling Point | 257.1 °C at 760 mmHg | [5] |
| Density | 1.026 g/cm³ | [5] |
| Flash Point | 116.7 °C | [5] |
| Vapor Pressure | 0.00921 mmHg at 25 °C | [5] |
| pKa (Predicted) | 10.58 ± 0.43 | [5] |
| LogP (Octanol/Water) | 3.748 | [5] |
| Topological Polar Surface Area | 20.23 Ų | [5] |
Synthesis and Reactivity
The primary industrial route to 2-Cyclohexyl-p-cresol is the Friedel-Crafts alkylation of p-cresol using either cyclohexene or cyclohexanol as the alkylating agent.[2][5] This electrophilic aromatic substitution is catalyzed by an acid.
Causality in Catalyst Choice: While traditional catalysts like sulfuric acid or aluminum chloride can facilitate the reaction, they often lead to moderate yields and generate corrosive, difficult-to-handle waste streams.[2] Modern approaches favor the use of solid acid catalysts, particularly large-pore zeolites (e.g., BEA, H-Y, H-mordenite).[2][7] The rationale for using zeolites is threefold:
-
Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the alkylation, favoring the formation of specific isomers.
-
Reusability: As heterogeneous catalysts, zeolites can be easily recovered by filtration and reused, making the process more economical and environmentally friendly.
-
Reduced Waste: They eliminate the need for corrosive liquid acids and the subsequent aqueous workup and neutralization steps.
The reaction mechanism involves the protonation of cyclohexanol (followed by dehydration) or cyclohexene by a Brønsted acid site on the catalyst to form a cyclohexyl carbenium ion.[8] This electrophile is then attacked by the electron-rich aromatic ring of p-cresol. The ortho-position is activated by the hydroxyl group, leading to the desired product.
Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of 2-Cyclohexyl-p-cresol requires a combination of spectroscopic techniques. The following is a predictive analysis of the expected spectral features based on the molecule's structure.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[9]
-
~3600-3300 cm⁻¹ (broad): A prominent, broad absorption due to the O-H stretching of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.
-
~3100-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring.
-
~2930-2850 cm⁻¹ (strong): C-H stretching from the sp³-hybridized carbons of the cyclohexyl and methyl groups.
-
~1600 and ~1500 cm⁻¹ (medium): C=C stretching vibrations characteristic of the aromatic ring.
-
~1250-1050 cm⁻¹ (strong): A strong C-O stretching band associated with the phenol group.
-
-
¹H NMR Spectroscopy: Proton NMR reveals the electronic environment of each hydrogen atom.
-
~6.6-7.2 ppm: Signals corresponding to the three protons on the aromatic ring. Due to the substitution pattern, they would appear as a complex multiplet or as distinct doublets and doublet of doublets.
-
~4.5-5.5 ppm (singlet, broad): A broad singlet for the phenolic O-H proton. This peak's key identifying feature is that it will disappear upon shaking the sample with D₂O (deuterium exchange).
-
~2.8-3.2 ppm (multiplet): The single proton on the cyclohexyl ring directly attached to the aromatic ring (the methine proton) would be shifted downfield.
-
~2.2 ppm (singlet): A singlet integrating to three protons for the methyl (-CH₃) group.
-
~1.2-1.9 ppm (complex multiplet): A broad, complex series of signals integrating to the remaining ten protons of the cyclohexyl ring.
-
-
¹³C NMR Spectroscopy: Carbon NMR provides a count of unique carbon environments.
-
~150-155 ppm: The aromatic carbon bearing the -OH group.
-
~115-140 ppm: Signals for the other five aromatic carbons.
-
~30-45 ppm: The methine carbon of the cyclohexyl ring attached to the aromatic ring.
-
~25-30 ppm: Signals for the other five carbons of the cyclohexyl ring.
-
~20 ppm: The carbon of the para-methyl group.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a distinct molecular ion peak.
-
M⁺ peak at m/z = 190: Corresponding to the molecular weight of the compound (C₁₃H₁₈O).
-
Fragmentation Pattern: Expect to see characteristic fragments, such as the loss of the cyclohexyl group (m/z = 107) or other fragmentation patterns indicative of the phenolic structure.
-
Experimental Protocol: Zeolite-Catalyzed Synthesis
This protocol is a self-validating system for the synthesis of 2-Cyclohexyl-p-cresol, adapted from established industrial processes.[2] The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Objective: To synthesize 2-Cyclohexyl-p-cresol via alkylation of p-cresol with cyclohexanol using an acidic zeolite catalyst.
Materials:
-
p-Cresol (molar ratio: 1.5-2.0 eq.)
-
Cyclohexanol (molar ratio: 1.0 eq.)
-
Large-pore acidic zeolite (e.g., H-BEA), activated (2-4% by weight based on p-cresol)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Standard glassware for reflux with a Dean-Stark trap
Caption: Workflow for the synthesis of 2-Cyclohexyl-p-cresol.
Procedure:
-
Catalyst Activation (Pre-reaction): The zeolite catalyst must be activated to remove adsorbed water, which can interfere with the acidic sites. Heat the zeolite under vacuum at >120 °C for 4-6 hours. Cool under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Water is a Lewis base that can poison the Brønsted acid sites on the zeolite, reducing catalytic efficiency.
-
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
Rationale: The Dean-Stark trap is critical for removing the water generated during the reaction, which drives the equilibrium towards the product side. An inert atmosphere prevents oxidation of the phenol at high temperatures.
-
-
Charging the Reactor: Charge the flask with p-cresol, toluene, and the activated zeolite catalyst. The molar ratio of p-cresol to cyclohexanol should be between 1.5:1 and 2:1.[2]
-
Rationale: Using an excess of p-cresol minimizes the formation of di-alkylated byproducts and ensures the complete consumption of the cyclohexanol.
-
-
Initiation and Alkylating Agent Addition: Heat the mixture to reflux. Once refluxing, begin the dropwise addition of cyclohexanol over a period of 3-6 hours.[2]
-
Rationale: Slow addition of the alkylating agent maintains its low concentration in the reaction mixture, further suppressing side reactions like dimerization or polymerization of the cyclohexene formed in-situ. The rate of addition should match the rate at which water is collected in the Dean-Stark trap.
-
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux for an additional 2-4 hours, or until TLC or GC analysis shows the disappearance of the cyclohexanol starting material.[2]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Rationale: This step highlights the primary advantage of a heterogeneous catalyst—its simple removal from the reaction medium.
-
-
Purification: Transfer the filtrate to a separatory funnel and wash with a 5% NaOH solution to remove unreacted p-cresol. Then, wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Safety and Handling
2-Cyclohexyl-p-cresol is classified as moderately toxic by ingestion and is a severe eye irritant.[5] When heated to decomposition, it can emit acrid smoke and irritating vapors.[5] The parent compound, p-cresol, is highly toxic and corrosive, causing severe skin burns and eye damage.[2][7] Therefore, handling 2-Cyclohexyl-p-cresol requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: All handling and experimental work should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
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National Center for Biotechnology Information. (n.d.). 2-Cyclohexyl-p-cresol. PubChem Compound Database. Retrieved from [Link]
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- MedChemExpress. (n.d.). 2-Cyclohexyl-4-methylphenol (4-Methyl-2-cyclohexylphenol) | Drug Intermediate.
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Jay, V., & Jean-Claude, L. (2025, August 6). Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. ResearchGate. Retrieved from [Link]
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Escola, J. M., et al. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing). Retrieved from [Link]
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Chemsrc. (2025, August 25). Phenol,2-cyclohexyl-4-methyl | CAS#:1596-09-4. Retrieved from [Link]
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Loba Chemie. (n.d.). p-CRESOL FOR SYNTHESIS. Retrieved from [Link]
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Wang, C., et al. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl-. PubChem Compound Database. Retrieved from [Link]
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The Good Scents Company. (n.d.). methylene bis(6-(1-methyl cyclohexyl)-para-cresol), 77-62-3. Retrieved from [Link]
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eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2, 2'-methylenebis[6-cyclohexyl-p-cresol], min 97% (HPLC), 100 grams. Retrieved from [Link]
- Falcon Life Sciences Pvt. Ltd. (n.d.). 2-cyclohexyl-p-cresol CAS NO.1596-09-4.
-
Wang, Y., et al. (2025, September 22). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. PMC. Retrieved from [Link]
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University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 4-Cyclohexyl-2-methylphenol
Foreword: Unveiling the Potential of a Substituted Phenol
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide focuses on 4-Cyclohexyl-2-methylphenol, a substituted phenolic compound with a structure suggestive of diverse biological activities. While direct and extensive research on this specific molecule is nascent, its chemical architecture, characterized by a hydroxylated benzene ring, a methyl group, and a cyclohexyl substituent, provides a strong rationale for investigating its potential as an antimicrobial, antioxidant, and anti-inflammatory agent. This document serves as a comprehensive technical resource, offering not only a theoretical framework for these potential activities but also detailed, field-proven methodologies for their empirical validation. By providing a robust scientific and logistical foundation, this guide aims to empower researchers to unlock the therapeutic promise of this compound.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical and physical properties is fundamental to any investigation into its biological activity. These properties influence its solubility, stability, and interaction with biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Cyclohexyl-p-cresol, 4-Methyl-2-cyclohexylphenol | [2] |
| CAS Number | 1596-09-4 | [3] |
| Molecular Formula | C₁₃H₁₈O | [2] |
| Molecular Weight | 190.29 g/mol | MedChemExpress[4] |
| Appearance | Not specified (likely a solid at room temperature) | General knowledge |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and ethanol. | General knowledge based on structure |
| Synthesis | Can be prepared by the alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of an acidic zeolite catalyst.[5] | [5] |
The lipophilic nature of the cyclohexyl group combined with the polar phenolic hydroxyl group suggests that this compound may interact with cell membranes and various biological macromolecules.
Postulated Biological Activities and Mechanistic Rationale
The chemical structure of this compound provides a strong basis for hypothesizing its potential biological activities. The phenolic hydroxyl group is a key functional moiety known to participate in various biochemical reactions.
Potential Antimicrobial Activity
Rationale: Phenolic compounds are well-established antimicrobial agents.[6][7] Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.[8] The lipophilic cyclohexyl group of this compound could enhance its partitioning into the lipid bilayer of bacterial and fungal cell membranes, thereby potentiating its disruptive effects. Furthermore, phenolic compounds can inactivate essential microbial enzymes and interfere with cellular energy production. The increased hydroxylation of phenols has been shown to correlate with increased antibacterial activity.[6]
Hypothesized Mechanism of Action:
-
Membrane Disruption: The compound may insert into the microbial cell membrane, altering its fluidity and integrity.
-
Enzyme Inhibition: The phenolic hydroxyl group could form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation.
-
Inhibition of Nucleic Acid and Protein Synthesis: The compound might interfere with key cellular processes required for microbial growth and replication.
Potential Antioxidant Activity
Rationale: The phenolic hydroxyl group is a classic hallmark of antioxidant activity. Phenols can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[9][10] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant. The presence of an electron-donating methyl group on the aromatic ring could further enhance the antioxidant capacity of this compound.
Hypothesized Mechanism of Action:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, quenching its reactivity.
-
Electron Transfer (ET): The compound may donate an electron to reduce an oxidant, a mechanism measured in assays like the CUPRAC method.[9]
Potential Anti-inflammatory Activity
Rationale: Many natural phenolic compounds exhibit anti-inflammatory properties.[7][11] Inflammation is a complex biological response involving the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-1β). Phenolic compounds can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by suppressing the activation of transcription factors such as NF-κB, which regulates the expression of many pro-inflammatory genes.[12][13]
Hypothesized Mechanism of Action:
-
Inhibition of Pro-inflammatory Enzymes: this compound may inhibit COX and/or LOX enzymes, thereby reducing the production of prostaglandins and leukotrienes.
-
Modulation of Inflammatory Signaling Pathways: The compound could interfere with signaling cascades, such as the NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory cytokines.
-
Reduction of Oxidative Stress: By acting as an antioxidant, the compound can mitigate the oxidative stress that contributes to the inflammatory process.
Experimental Protocols for Validation
To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are proposed. These protocols are designed to be robust and provide quantifiable data.
Assessment of Antimicrobial Activity
The antimicrobial potential of this compound can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
This assay determines the lowest concentration of the compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganisms (MBC/MFC).
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the selected microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.
-
-
Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
Determination of MBC/MFC:
-
Subculture a small aliquot from the wells showing no visible growth onto agar plates.
-
Incubate the plates under the same conditions as above.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Workflow for Antimicrobial Activity Assessment
Caption: Workflow for determining the antimicrobial activity of this compound.
Evaluation of Antioxidant Capacity
A combination of assays based on different mechanisms is recommended for a comprehensive assessment of antioxidant potential.
This assay measures the ability of the compound to scavenge the stable DPPH free radical.[14]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a stock solution of this compound in methanol or DMSO at various concentrations.
-
Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compound and the positive control to the wells.
-
Include a control well with DPPH and the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
This assay is based on the reduction of Cu(II)-Neocuproine complex to Cu(I)-Neocuproine by the antioxidant.[9]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare solutions of copper(II) chloride, neocuproine, and ammonium acetate buffer (pH 7.0).
-
Prepare a stock solution of this compound and a standard antioxidant (e.g., Uric Acid) in a suitable solvent.
-
-
Assay Procedure:
-
In a test tube or 96-well plate, mix the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.
-
Add varying concentrations of the test compound or standard.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 450 nm.
-
Construct a calibration curve using the standard antioxidant.
-
Express the antioxidant capacity of the test compound as Trolox equivalents (TEAC).
-
Signaling Pathway for Antioxidant Activity
Caption: Hypothesized antioxidant mechanism of this compound.
Assessment of Anti-inflammatory Activity
In vitro models using immune cells, such as macrophages, are suitable for evaluating anti-inflammatory potential.
This assay measures the ability of the compound to inhibit the production of NO, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[15]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include a control group (untreated cells) and an LPS-only group.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.
-
-
Calculation:
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Determine the IC₅₀ value for NO inhibition.
-
The effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the NO inhibition assay.
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Calculation:
-
Quantify the cytokine concentrations based on a standard curve.
-
Calculate the percentage of cytokine inhibition.
-
Workflow for Anti-inflammatory Activity Assessment
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
Safety and Toxicity Considerations
Preliminary safety and toxicity information is crucial for any compound with therapeutic potential.
Safety Data:
-
Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation.[16]
-
Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[16]
-
Toxicity: Classified as toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[17]
A comprehensive toxicological evaluation, including in vitro cytotoxicity assays against various cell lines and in vivo acute toxicity studies, would be a necessary next step in the development of this compound.
Conclusion and Future Directions
This compound presents a compelling case for investigation as a novel bioactive agent. Its chemical structure, featuring a substituted phenolic ring, strongly suggests the potential for antimicrobial, antioxidant, and anti-inflammatory activities. This guide has provided a detailed theoretical framework for these potential activities and a set of robust, step-by-step protocols for their experimental validation.
Future research should focus on the systematic execution of these assays to generate empirical data on the biological efficacy of this compound. Positive findings would warrant further investigation into its mechanisms of action at the molecular level, as well as more extensive toxicological studies. The exploration of this and similar substituted phenols could lead to the discovery of new therapeutic leads for a variety of diseases.
References
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). A simple and low-cost antioxidant capacity assay for dietary polyphenols, vitamins C and E, and human serum antioxidants, utilizing the copper(II)-neocuproine reagent. Analytical and Bioanalytical Chemistry, 378(4), 955-962. [Link]
-
Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]
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Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]
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Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. [Link]
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Nabavi, S. F., Daglia, M., & Nabavi, S. M. (2014). General overview of phenolics from plant to laboratory, good antibacterials or not. Mini reviews in medicinal chemistry, 14(4), 315-322. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74134, 2-Cyclohexyl-p-cresol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1538497, Phenol, cyclohexyl-2-methyl-. Retrieved from [Link]
- Riemer, J., Hoepken, H. H., Czesla, M., & Schmalz, H. G. (2009). Process for the preparation of 4-methyl-2-cyclohexylphenol.
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Walsh, S. E., Maillard, J. Y., Russell, A. D., Catrenich, C. E., Charbonneau, D. L., & Bartolo, R. G. (2003). Activity and mechanisms of action of selected biocidal agents on Gram-positive and -negative bacteria. Journal of Applied Microbiology, 94(2), 240-247. [Link]
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CPAchem. (2024, February 9). Safety data sheet: 2-Methylphenol. Retrieved from [Link]
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D'agostino, M., La Bella, S., Gervasi, F., & Gisslen, T. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 637239. [Link]
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Kim, S. J., Kim, M. C., Lee, B. J., Park, D. H., & Hong, S. H. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of pharmacal research, 35(1), 151-159. [Link]
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Mobh, R., & Olejnik, A. (2022). Overview of Anti-Inflammatory and Anti-Nociceptive Effects of Polyphenols to Halt Osteoarthritis: From Preclinical Studies to New Clinical Insights. Nutrients, 14(3), 423. [Link]
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Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis. Angewandte Chemie International Edition, 50(3), 586-621. [Link]
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A Phased Approach to Elucidating the Mechanism of Action of 4-Cyclohexyl-2-methylphenol: A Preliminary In Vitro Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenols represent a vast and promising class of molecules with diverse biological activities. 4-Cyclohexyl-2-methylphenol, with its characteristic phenolic hydroxyl group and lipophilic cyclohexyl moiety, is structurally poised for interaction with various biological targets. Understanding its mechanism of action (MoA) is a critical step in evaluating its therapeutic potential and safety profile. This technical guide presents a structured, multi-phase framework for the preliminary in vitro investigation of this compound's MoA. The proposed studies are designed to be logically sequential, starting with broad, hypothesis-generating assays and progressing to more specific cellular and molecular interrogations. Each experimental protocol is detailed with the underlying scientific rationale, ensuring a self-validating and robust approach to preliminary MoA elucidation.
Introduction: The Scientific Imperative
The journey from a novel chemical entity to a potential therapeutic agent is underpinned by a deep understanding of its biological interactions. For this compound, a compound belonging to the well-studied phenol class, preliminary investigations are guided by established knowledge of related molecules. Phenolic compounds are known to exert their effects through various mechanisms, including direct antioxidant activity, modulation of inflammatory pathways, and interaction with specific enzymes or receptors. This guide provides a strategic pathway to dissect these potential mechanisms through a series of carefully selected in vitro assays. The core philosophy is to build a foundational dataset that can inform more targeted, hypothesis-driven research in subsequent stages of drug development.
Phase 1: Foundational Bioactivity Screening
The initial phase of investigation aims to establish a broad overview of the compound's bioactivity, focusing on its antioxidant potential and its general effect on cell viability. These foundational assays are crucial for determining the concentration ranges for subsequent, more sensitive experiments and for providing initial clues about the compound's primary mode of action.
Assessment of Antioxidant Activity
Scientific Rationale: The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[1] Quantifying this activity is a logical first step. We will employ two complementary assays to assess the radical scavenging potential of this compound.
Experimental Workflow:
Caption: Phase 1 Experimental Workflow.
1.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical, a colored compound, to its non-radical form, resulting in a color change that can be quantified spectrophotometrically.[2][3][4]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the test compound.
-
Prepare a working solution of DPPH in ethanol or methanol.
-
In a 96-well plate, add a small volume of each compound dilution.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
Ascorbic acid or Trolox should be used as a positive control.
-
1.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of the test compound to scavenge this radical cation leads to a decolorization that is measured spectrophotometrically.[6][7][8][9]
-
Protocol:
-
Prepare ABTS•+ working solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[6]
-
Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add a small volume of each compound dilution.
-
Add the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[6]
-
Use Trolox as a positive control.
-
Data Presentation: Antioxidant Activity
| Assay | Endpoint | Expected Outcome for this compound | Positive Control |
| DPPH Radical Scavenging | IC50 (µM) | Concentration-dependent decrease in absorbance | Ascorbic Acid / Trolox |
| ABTS Radical Scavenging | IC50 (µM) | Concentration-dependent decrease in absorbance | Trolox |
Assessment of Cytotoxicity
Scientific Rationale: Before investigating more complex cellular mechanisms, it is essential to determine the concentration range at which this compound is not cytotoxic. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12][13]
1.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified after solubilization.[10][13]
-
Protocol:
-
Seed a suitable cell line (e.g., HEK293, HaCaT, or a relevant cancer cell line) in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment media and add MTT solution (0.5 mg/mL in serum-free media) to each well.[10]
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[10][12]
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.[10]
-
A vehicle-treated group serves as the negative control.
-
Data Presentation: Cytotoxicity
| Cell Line | Timepoint | Endpoint | Expected Outcome for this compound |
| HEK293 | 24h, 48h, 72h | IC50 (µM) | Concentration-dependent decrease in cell viability |
| HaCaT | 24h, 48h, 72h | IC50 (µM) | Concentration-dependent decrease in cell viability |
Phase 2: Mechanistic Elucidation - Enzyme and Cellular Pathway Modulation
With foundational data on antioxidant activity and cytotoxicity, Phase 2 delves into more specific potential mechanisms of action, focusing on key enzyme families and cellular signaling pathways commonly modulated by phenolic compounds.
Investigation of Anti-inflammatory Potential
Scientific Rationale: Many phenolic compounds exhibit anti-inflammatory properties by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Experimental Workflow:
Caption: Phase 2 Experimental Workflow.
2.1.1 Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The activity is monitored colorimetrically by the appearance of an oxidized product.[14] Alternatively, an ELISA-based method can quantify the production of prostaglandins like PGE2.[15][16]
-
Protocol (Colorimetric):
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[14]
-
Add various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, indomethacin for both).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Monitor the absorbance change at 590 nm.[14]
-
2.1.2 Lipoxygenase (LOX) Inhibition Assay
-
Principle: This assay measures the inhibition of LOX-catalyzed peroxidation of a fatty acid substrate (e.g., linoleic acid). The formation of a conjugated diene system results in an increase in absorbance at 234 nm.[17][18]
-
Protocol:
-
In a quartz cuvette or UV-transparent plate, incubate the LOX enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm.[17][18][19]
-
A known LOX inhibitor (e.g., nordihydroguaiaretic acid) should be used as a positive control.[20]
Data Presentation: Anti-inflammatory Enzyme Inhibition
| Enzyme Target | Endpoint | Expected Outcome for this compound | Positive Control |
| COX-1 | IC50 (µM) | Concentration-dependent inhibition of enzyme activity | Indomethacin |
| COX-2 | IC50 (µM) | Concentration-dependent inhibition of enzyme activity | Celecoxib |
| 5-LOX / 15-LOX | IC50 (µM) | Concentration-dependent inhibition of enzyme activity | NDGA |
Cellular Pathway Analysis
Scientific Rationale: To understand if the antioxidant and anti-inflammatory activities observed in biochemical assays translate to a cellular context, we will investigate the compound's effect on intracellular reactive oxygen species (ROS) and a key inflammatory signaling pathway, NF-κB.
2.2.1 Cellular Reactive Oxygen Species (ROS) Measurement
-
Principle: The DCFH-DA assay is used to measure total cellular ROS. The non-fluorescent DCFH-DA passively diffuses into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22][23][24]
-
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat cells with various non-cytotoxic concentrations of this compound.
-
Induce oxidative stress with an agent like H₂O₂ or lipopolysaccharide (LPS).
-
Wash the cells and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[21][22]
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).[22]
-
2.2.2 NF-κB Signaling Pathway Activity
-
Principle: The NF-κB luciferase reporter assay uses a cell line stably transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[1][25][26][27][28]
-
Protocol:
-
Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound.
-
Stimulate the NF-κB pathway with an activator such as TNF-α or LPS.
-
Incubate for a specified period (e.g., 6-24 hours).[27]
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Phase 3: Broad-Spectrum Target Screening (Optional Extension)
Scientific Rationale: To identify potential off-target effects or novel mechanisms of action, a broader screening approach can be employed. In vitro safety pharmacology profiling provides an efficient way to assess the interaction of a compound with a wide range of molecular targets known to be associated with adverse drug reactions.[29][30][31][32][33]
3.1 In Vitro Safety Pharmacology Profiling
-
Principle: The test compound is screened at a fixed concentration against a panel of receptors, ion channels, transporters, and enzymes. The results are typically reported as a percentage of inhibition or activation.[29][31]
-
Methodology: This is typically performed as a service by a specialized contract research organization (CRO). A standard panel (e.g., 44 or 87 targets) is recommended for initial screening. This can include a variety of targets such as GPCRs, kinases, and ion channels.[32]
Data Presentation: Safety Profile
A summary table will be provided by the CRO, highlighting any significant interactions (e.g., >50% inhibition at a tested concentration).
Signaling Pathway Visualization:
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic and robust preliminary in vitro screening cascade for elucidating the mechanism of action of this compound. The data generated from these studies will provide a comprehensive initial profile of the compound, indicating whether its primary activities are related to antioxidant effects, anti-inflammatory enzyme inhibition, or modulation of key cellular signaling pathways. Positive "hits" from this preliminary screening will form the basis for more in-depth, hypothesis-driven research, including the determination of specific molecular targets, analysis of structure-activity relationships, and eventual progression to more complex cellular and in vivo models.
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JoVE Science Education Database. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]
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Benkhaira, N., Koraichi, S. I., & Benbrahim, K. F. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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protocols.io. (2017). ABTS radical scavenging capacity measurement. Retrieved from [Link]
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Benkhaira, N., Koraichi, S. I., & Benbrahim, K. F. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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JoVE. (2022). Total Reactive Oxygen Species Detection. YouTube. [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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International Journal of ChemTech Research. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Cyclohexyl-4-methylphenol
Introduction
2-Cyclohexyl-4-methylphenol, also known as o-Cyclohexyl-p-cresol, is a substituted phenolic compound with a chemical structure characterized by a cyclohexyl group and a methyl group attached to a phenol backbone. This sterically hindered phenol possesses antioxidant properties, making it a molecule of interest in various industrial applications, including as a drug intermediate in pharmaceutical development.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of 2-Cyclohexyl-4-methylphenol, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties of 2-Cyclohexyl-4-methylphenol
A foundational understanding of the physicochemical properties of 2-Cyclohexyl-4-methylphenol is crucial for any subsequent solubility and stability investigations. The molecule's structure, with its hydrophobic cyclohexyl and methyl groups and the polar phenolic hydroxyl group, dictates its behavior in various solvent systems and its susceptibility to degradation.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.29 g/mol | [2] |
| CAS Number | 1596-09-4 | [1] |
| Appearance | Solid or viscous liquid | [1] |
| General Solubility | Limited solubility in water, moderate in organic solvents. | [1] |
Solubility Characterization
The solubility of an API is a critical determinant of its bioavailability and plays a pivotal role in formulation development. For 2-Cyclohexyl-4-methylphenol, its lipophilic nature, conferred by the cyclohexyl and methyl groups, suggests limited aqueous solubility. A thorough solubility profile in a range of pharmaceutically relevant solvents is therefore essential.
Scientific Rationale for Solvent Selection
The choice of solvents for solubility studies should be guided by their relevance to potential formulation strategies. A diverse set of solvents with varying polarities should be selected to establish a comprehensive solubility profile.
-
Aqueous Media: Solubility in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) is critical for predicting its behavior in the gastrointestinal tract.
-
Organic Solvents: Common organic solvents used in pharmaceutical formulations, such as ethanol, propylene glycol, and polyethylene glycol (PEG), should be evaluated.[3]
-
Co-solvent Systems: Mixtures of aqueous and organic solvents are often employed to enhance the solubility of poorly water-soluble compounds.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable method that allows for the determination of the saturation concentration of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of 2-Cyclohexyl-4-methylphenol to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator should be used.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the separation of the undissolved solid. Centrifugation or filtration (using a filter compatible with the solvent and compound) can be used to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent and quantify the concentration of 2-Cyclohexyl-4-methylphenol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the mean of at least three independent determinations, typically in units of mg/mL or µg/mL.
Caption: Experimental workflow for the shake-flask solubility determination method.
Stability Assessment and Degradation Pathway Elucidation
Understanding the intrinsic stability of 2-Cyclohexyl-4-methylphenol is a regulatory requirement and is fundamental for ensuring the safety and efficacy of the final drug product. Forced degradation studies are employed to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][5]
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation. It must also be able to separate and detect any significant degradation products. Reverse-phase HPLC with UV detection is the most common technique for this purpose.[6]
Key Method Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies expose 2-Cyclohexyl-4-methylphenol to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5]
Caption: Overview of forced degradation stress conditions for 2-Cyclohexyl-4-methylphenol.
3.2.1. Hydrolytic Degradation
-
Rationale: To assess the susceptibility of the molecule to hydrolysis at different pH values.
-
Protocol:
-
Prepare solutions of 2-Cyclohexyl-4-methylphenol in acidic (e.g., 0.1 N HCl), neutral (purified water), and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period.
-
At predetermined time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method.
-
3.2.2. Oxidative Degradation
-
Rationale: Phenolic compounds are known to be susceptible to oxidation. This study evaluates the molecule's stability in the presence of an oxidizing agent.[4]
-
Protocol:
-
Prepare a solution of 2-Cyclohexyl-4-methylphenol in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature, protected from light.
-
Analyze samples at various time intervals.
-
3.2.3. Photolytic Degradation
-
Rationale: To determine the impact of light exposure on the stability of the compound.
-
Protocol:
-
Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Maintain a control sample protected from light.
-
Analyze the exposed and control samples at appropriate time points.
-
3.2.4. Thermal Degradation
-
Rationale: To assess the stability of the compound at elevated temperatures.
-
Protocol:
-
Store the solid drug substance at an elevated temperature (e.g., 60-80 °C) in a calibrated oven.
-
Analyze the sample at various time points to determine the extent of degradation.
-
Potential Degradation Pathways
Based on the chemical structure of 2-Cyclohexyl-4-methylphenol and the known degradation patterns of similar phenolic compounds, the following degradation pathways can be anticipated:
-
Oxidation: The phenolic hydroxyl group is a primary site for oxidation, potentially leading to the formation of quinone-type structures. The methyl group can also be oxidized to a carboxylic acid.[4] The aromatic ring itself can undergo hydroxylation.
-
Photodegradation: Exposure to light can induce the formation of free radicals, leading to a complex mixture of degradation products, including simple organic acids.[1]
The identification of degradation products can be achieved using hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) and further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Long-Term Stability Studies
Once the intrinsic stability of 2-Cyclohexyl-4-methylphenol has been characterized through forced degradation studies, long-term stability studies under ICH-recommended storage conditions are necessary to establish a retest period or shelf life.
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Conclusion
A thorough understanding and comprehensive characterization of the solubility and stability of 2-Cyclohexyl-4-methylphenol are non-negotiable prerequisites for its successful development as a pharmaceutical intermediate. This guide has outlined the scientific principles and detailed experimental protocols necessary to generate a robust data package. By employing a systematic approach, from fundamental physicochemical characterization to in-depth forced degradation studies and long-term stability testing, researchers can ensure the quality, safety, and efficacy of this promising molecule. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and meeting regulatory expectations.
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Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. National Center for Biotechnology Information. Available from: [Link]
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A Technical Guide to 4-Cyclohexyl-2-methylphenol: Synthesis, Properties, and Applications as a Versatile Drug Intermediate
Executive Summary
4-Cyclohexyl-2-methylphenol, a substituted phenolic compound, represents a critical structural motif in modern medicinal chemistry. Its unique combination of a lipophilic cyclohexyl ring and a chemically versatile phenolic group makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. The cyclohexyl moiety provides a distinct three-dimensional architecture and lipophilicity, crucial for modulating pharmacokinetics and binding to hydrophobic pockets in biological targets. The phenolic hydroxyl offers a reactive handle for extensive derivatization, enabling the fine-tuning of a molecule's pharmacological profile. This guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of this compound, with a focus on field-proven synthetic protocols and its role as a foundational scaffold in drug discovery.
Physicochemical & Structural Profile
This compound, also known as cyclohexyl-o-cresol, is an organic compound characterized by a phenol ring substituted with a methyl group at position 2 and a cyclohexyl group at position 4.[1] This substitution pattern dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Cyclohexyl-o-cresol, Phenol, 4-cyclohexyl-2-methyl- | PubChem[1] |
| CAS Number | 71902-26-6 | PubChem[1] |
| Molecular Formula | C₁₃H₁₈O | PubChem[1] |
| Molecular Weight | 190.28 g/mol | PubChem[1] |
| Appearance | Varies (typically a crystalline solid or viscous liquid) | N/A |
| XLogP3 | 4.5 | PubChem[2] |
Core Synthesis: The Alkylation of o-Cresol
The industrial and laboratory-scale synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of o-cresol with a cyclohexylating agent. The choice of catalyst and reaction conditions is paramount as it directly controls reaction efficiency, isomeric selectivity, and environmental impact.
Reaction Mechanism and Reagents
The core transformation is an electrophilic aromatic substitution where the electron-rich o-cresol ring is attacked by a cyclohexyl carbocation. This carbocation is generated in situ from either cyclohexene or cyclohexanol under acidic conditions.
-
Cyclohexene: A direct and atom-economical choice for the alkylating agent.
-
Cyclohexanol: Also widely used, but its reaction generates a molecule of water. This byproduct can be detrimental, as it may deactivate certain acid catalysts, particularly solid acids like zeolites.[3][4]
The primary challenge in this synthesis is controlling regioselectivity. Alkylation of o-cresol can yield two main products: the desired this compound (para-alkylation) and the isomeric 6-cyclohexyl-2-methylphenol (ortho-alkylation). The product ratio is heavily influenced by the catalytic system.
Figure 1: General synthesis of this compound via alkylation of o-cresol.
Catalyst Systems: A Comparative Analysis
Homogeneous Acid Catalysts: Historically, strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) were employed.[3][5] While effective at promoting the reaction, they suffer from significant drawbacks. These catalysts are highly corrosive, difficult to separate from the reaction mixture, and generate substantial acidic waste, posing environmental concerns.[3] Furthermore, they often provide poor selectivity, leading to a mixture of ortho and para isomers.[6]
Heterogeneous Solid Acid Catalysts: Modern synthetic chemistry has shifted towards the use of solid acid catalysts, particularly large-pore zeolites (e.g., H-Beta, H-Y, H-Mordenite).[4][5][6] This approach offers several compelling advantages:
-
Enhanced Selectivity: The defined pore structure of zeolites can exert shape-selective control, favoring the formation of the sterically less hindered para-isomer, this compound.[4][6]
-
Ease of Separation: As solids, these catalysts are easily removed from the reaction mixture by simple filtration, simplifying the workup process.
-
Recyclability: Zeolite catalysts can be regenerated and reused multiple times, making the process more cost-effective and sustainable.
-
Reduced Corrosion and Waste: They are non-corrosive and significantly reduce the generation of acidic waste streams.
The reaction temperature is a key parameter when using zeolites; lower temperatures tend to favor ortho-alkylation, while higher temperatures (e.g., 180-220°C) selectively yield the para-alkylated product.[4]
Strategic Value in Medicinal Chemistry
The utility of this compound as a drug intermediate stems from the distinct contributions of its constituent parts to a molecule's overall profile. It is best understood not just as a reagent, but as a strategic scaffold for building complex, biologically active molecules.
The Pharmacophoric Role of the Cyclohexyl Phenol Motif
-
Lipophilicity and Membrane Permeability: The non-polar cyclohexyl group significantly increases the lipophilicity of the molecule. This property is critical for enhancing oral bioavailability and enabling penetration of biological membranes, including the blood-brain barrier, which is essential for CNS-targeting drugs.
-
Hydrophobic Interactions: The bulky and rigid cyclohexyl ring is adept at fitting into hydrophobic pockets within target enzymes or receptors, serving as a strong structural anchor for the entire molecule.
-
Functional Handle for Derivatization: The phenolic hydroxyl group is a nexus for chemical modification. It can be readily converted into ethers, esters, or carbamates, allowing medicinal chemists to modulate solubility, metabolic stability, and binding interactions. It also acts as a crucial hydrogen bond donor and acceptor.
-
Conformational Rigidity: The connection of the cyclohexyl ring to the phenyl group provides a degree of conformational constraint, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity.
Figure 2: this compound as a versatile scaffold for creating diverse derivatives.
Applications in Bioactive Compound Synthesis
While not always a direct precursor, the cyclohexylphenol structural unit is found in numerous classes of bioactive molecules, demonstrating the value of this scaffold.
-
CNS Agents: Derivatives of phencyclidine (PCP) containing a substituted phenylcyclohexyl core have been investigated for their analgesic properties, highlighting the scaffold's utility in targeting CNS pathways.[7]
-
Receptor Modulators: The cyclohexyl group is a key feature in potent and selective antagonists for receptors like the CCR5 co-receptor, a target for anti-HIV therapies.[8] In these molecules, the cyclohexyl group often occupies a critical hydrophobic pocket. Similarly, agonists of the melanocortin subtype-4 receptor, a target for obesity, have incorporated cyclohexyl moieties to optimize potency.[9]
-
Antioxidants: Certain complex derivatives, such as methylene-bridged bisphenols, utilize the 2-cyclohexyl-4-methylphenol structure as a building block for creating potent industrial antioxidants and stabilizers.[10]
Experimental Protocols
The following protocols are provided as a guide for laboratory-scale synthesis and purification. All operations should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Protocol 1: Zeolite H-Beta Catalyzed Synthesis
This protocol describes a green chemistry approach using a recyclable solid acid catalyst.
Materials:
-
o-Cresol (99%)
-
Cyclohexene (99%)
-
Zeolite H-Beta powder (calcined)
-
Toluene (Anhydrous)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer.
Procedure:
-
Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 500°C for 4 hours under a stream of dry air. Allow to cool to room temperature in a desiccator before use.
-
Reaction Setup: To the three-neck flask, add o-cresol (e.g., 1.0 mol) and the activated Zeolite H-Beta catalyst (5-10% by weight of o-cresol).
-
Reactant Addition: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180°C).
-
Alkylation: Slowly add cyclohexene (e.g., 0.5 mol, to ensure o-cresol is in excess) to the reaction mixture over a period of 1-2 hours to maintain a steady reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the progress by taking small aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene to reduce viscosity.
-
Catalyst Removal: Remove the solid zeolite catalyst by vacuum filtration. Wash the catalyst cake with a small amount of fresh toluene. The recovered catalyst can be washed, dried, and calcined for reuse.
-
Solvent Removal: Combine the filtrate and washings. Remove the toluene and any unreacted cyclohexene using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Transfer the crude product from Protocol 1 into a distillation flask.
-
Assemble a vacuum distillation apparatus.
-
First, distill off any unreacted o-cresol under reduced pressure.
-
Increase the vacuum and/or temperature to distill the product fractions. The isomeric byproducts and the desired this compound will have different boiling points, allowing for their separation. Collect the fraction corresponding to the boiling point of this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.
Figure 3: A typical experimental workflow for the synthesis and purification of this compound.
Conclusion
This compound is more than a simple chemical; it is a strategically valuable intermediate for drug discovery and development. Its synthesis has evolved from using hazardous mineral acids to employing environmentally benign and highly selective solid acid catalysts like zeolites. For medicinal chemists, this compound offers a robust scaffold that expertly blends lipophilicity, conformational rigidity, and functional versatility. As the pharmaceutical industry continues to seek molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties and high target affinity, the demand for well-designed intermediates like this compound is poised to grow, solidifying its role as a key building block in the next generation of therapeutics.
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Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]
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Hajipour, A. R., & Karimi, H. (2014). Hexagonal zirconium phosphate nanoparticles as an efficient and recyclable catalyst for selective solvent-free alkylation of phenol with cyclohexanol. Applied Catalysis A: General, 475, 207-213. [Link]
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Jayasree, P., & Narayanan, S. (2000). Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. Studies in Surface Science and Catalysis, 130, 2153-2158. [Link]
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Aoki, T., et al. (2012). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 22(23), 7044-7048. [Link]
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Fathollahi, Y., et al. (2006). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Archives of Pharmacal Research, 29(10), 866-870. [Link]
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An In-Depth Technical Guide to the Initial Toxicity Screening of 2-Cyclohexyl-4-methylphenol
Foreword: A Proactive Approach to Chemical Safety in Drug Development
In the landscape of pharmaceutical development, the early and rigorous assessment of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides a comprehensive framework for the initial toxicity screening of 2-Cyclohexyl-4-methylphenol, a molecule identified as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] In the absence of extensive public toxicological data for this specific molecule, this document outlines a tiered, science-led strategy, leveraging both predictive in silico models and robust in vitro and in vivo assays. Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and adheres to internationally recognized guidelines to ensure scientific integrity and regulatory compliance. The causality behind each experimental choice is elucidated, providing researchers, scientists, and drug development professionals with a clear and actionable roadmap for characterizing the potential risks associated with 2-Cyclohexyl-4-methylphenol.
Compound Profile and Toxicological Postulates
A thorough understanding of the physicochemical properties of 2-Cyclohexyl-4-methylphenol is fundamental to designing a relevant toxicity screening program.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | [3] |
| Molecular Weight | 190.31 g/mol | [] |
| Appearance | Solid or viscous liquid | [3] |
| Solubility | Moderate in organic solvents, limited in water | [3] |
| LogP (Octanol-Water Partition Coefficient) | 3.74830 | ChemSrc |
The structure of 2-Cyclohexyl-4-methylphenol, featuring a phenolic ring with alkyl substituents, raises a plausible hypothesis for its potential toxicity. Structurally related compounds, such as p-cresol (4-methylphenol), are known to exert hepatotoxicity through metabolic activation to reactive quinone methide intermediates.[5] These electrophilic species can covalently bind to cellular macromolecules, leading to cellular dysfunction and toxicity.[5][6] Therefore, a central focus of this screening strategy will be to investigate the potential for bioactivation and subsequent cellular damage.
Tier 1: In Silico and Computational Toxicology Assessment
The initial phase of our screening cascade utilizes computational models to predict the toxicological liabilities of 2-Cyclohexyl-4-methylphenol. This proactive, non-animal approach allows for early hazard identification and guides the design of subsequent experimental studies.
Rationale for In Silico Screening
By comparing the chemical structure of 2-Cyclohexyl-4-methylphenol to databases of compounds with known toxicities, (Quantitative) Structure-Activity Relationship ((Q)SAR) models can predict a range of toxicological endpoints. This provides an initial risk assessment and helps to prioritize endpoints for in vitro and in vivo testing.
Recommended In Silico Tools and Endpoints
A battery of well-validated in silico models should be employed to build a comprehensive predictive profile.
| Predicted Endpoint | Recommended Software | Rationale |
| Bacterial Mutagenicity (Ames Test) | DEREK Nexus®, VEGA | To predict the potential for inducing gene mutations. |
| Chromosomal Aberrations | DEREK Nexus®, VEGA | To predict the potential for causing structural chromosome damage. |
| Hepatotoxicity | DEREK Nexus®, VEGA | To assess the likelihood of liver injury, a key concern for phenolic compounds. |
| Skin Sensitization | DEREK Nexus®, VEGA | To predict the potential to cause allergic contact dermatitis. |
| Carcinogenicity | DEREK Nexus®, VEGA | To provide a preliminary assessment of cancer-causing potential. |
Workflow for In Silico Toxicity Prediction
Caption: Workflow for in silico toxicity prediction of 2-Cyclohexyl-4-methylphenol.
Tier 2: In Vitro Toxicity Assessment
Based on the in silico predictions and the mechanistic hypothesis, a panel of in vitro assays is essential to provide experimental data on the cytotoxic and genotoxic potential of 2-Cyclohexyl-4-methylphenol.
Cytotoxicity Assessment
The initial evaluation of a compound's toxicity involves determining its effect on cell viability. A dual-assay approach, utilizing different mechanisms of cell death detection, provides a more robust assessment.
-
Cell Line Selection: A human hepatoma cell line (e.g., HepG2) is recommended due to the liver being a primary site of metabolism and a potential target for phenolic compound toxicity.
-
Assay Principles:
-
MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell metabolic activity.
-
Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes, which are compromised in stressed or dying cells.
-
-
Data Endpoint: The IC50 value, the concentration of the compound that reduces cell viability by 50%, will be determined for each assay.[7][8]
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Exposure: Prepare a series of dilutions of 2-Cyclohexyl-4-methylphenol in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 and 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing 50 µg/mL Neutral Red. Incubate for 3 hours.
-
Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid in water).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis. A standard two-test in vitro battery is recommended to assess both gene mutations and chromosomal damage.
-
Bacterial Reverse Mutation Assay (Ames Test): This assay, conducted in accordance with OECD Guideline 471, detects point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.
-
In Vitro Micronucleus Assay: This assay, following OECD Guideline 487, identifies both clastogenic (chromosome breaking) and aneugenic (chromosome loss or gain) events in mammalian cells (e.g., CHO-K1, V79, or human peripheral blood lymphocytes).
-
Strain Selection: Use at least five strains of S. typhimurium (TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Exposure: Expose the bacterial strains to a range of concentrations of 2-Cyclohexyl-4-methylphenol using the plate incorporation or pre-incubation method.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies.
-
Data Analysis: A positive result is defined as a concentration-related increase in revertant colonies to at least twice the background level.
-
Cell Culture and Exposure: Culture mammalian cells and expose them to at least three concentrations of 2-Cyclohexyl-4-methylphenol for a short (3-6 hours) and a long (18-24 hours) duration, with and without S9 metabolic activation.
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: Workflow for the Up-and-Down Procedure for acute oral toxicity testing.
Mechanistic Insights: Investigating Bioactivation
To substantiate the hypothesis of toxicity mediated by a reactive metabolite, further mechanistic studies can be conducted.
Rationale
The formation of a quinone methide intermediate from 2-Cyclohexyl-4-methylphenol can be indirectly detected by trapping it with a nucleophile like glutathione (GSH).
Proposed In Vitro Metabolism Study
-
System: Incubate 2-Cyclohexyl-4-methylphenol with human liver microsomes in the presence of NADPH and GSH.
-
Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the formation of a GSH conjugate of the putative quinone methide. The analytical methods for related alkylphenols can be adapted for this purpose. [9][10]
Potential Metabolic Activation Pathway
Caption: Proposed metabolic activation of 2-Cyclohexyl-4-methylphenol to a reactive quinone methide.
Conclusion and Path Forward
This in-depth technical guide provides a robust and scientifically justified strategy for the initial toxicity screening of 2-Cyclohexyl-4-methylphenol. By integrating in silico predictions with a tiered approach of in vitro and in vivo assays, this framework allows for a comprehensive and data-driven assessment of the compound's potential hazards. The elucidation of a potential mechanism of toxicity through bioactivation studies will further enhance the understanding of its safety profile. The data generated from this screening cascade will be instrumental in making informed decisions regarding the continued development of drug candidates derived from this intermediate, ensuring both scientific rigor and a commitment to human safety.
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-
Salgueiro-González, N., et al. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. Analytica Chimica Acta, 1024, 39-51. [Link]
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U.S. Environmental Protection Agency. Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
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Chemsrc. CAS#:4066-02-8 | 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol). [Link]
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Thompson, D. C., Perera, K., & London, R. E. (1996). Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution. Chemico-biological interactions, 101(1), 1–11. [Link]
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ResearchGate. Values IC50 at 72h and 48h to compounds exposure? [Link]
-
Yan, Z., & Caldwell, G. W. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. Drug metabolism and disposition, 33(11), 1595–1603. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
Taylor & Francis Online. IC50 – Knowledge and References. [Link]
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- 5. Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Protocol for the Laboratory Synthesis of 4-Cyclohexyl-2-methylphenol via Friedel-Crafts Alkylation
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-Cyclohexyl-2-methylphenol, a valuable intermediate in the development of pharmaceuticals and industrial materials such as polymer stabilizers.[1][2][3] The described method is based on the Friedel-Crafts alkylation of o-cresol with cyclohexene, utilizing an acidic zeolite catalyst. This approach offers a robust and environmentally conscious alternative to traditional homogeneous acid catalysts like sulfuric or phosphoric acid.[4] The protocol covers the reaction setup, execution, product work-up, purification, and characterization, with an emphasis on the underlying chemical principles and safety considerations for researchers.
Introduction and Scientific Principle
This compound is a sterically hindered phenolic compound whose antioxidant properties make it a target for various industrial applications.[3] Its synthesis is a classic example of a Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution reactions.[5][6][7]
The core of this protocol involves the reaction of o-cresol with cyclohexene in the presence of a solid acid catalyst. The mechanism proceeds in two key stages:
-
Electrophile Generation: The acidic catalyst protonates the double bond of cyclohexene, generating a secondary cyclohexyl carbocation. This carbocation is a potent electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of o-cresol acts as a nucleophile, attacking the cyclohexyl carbocation. The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are activating and ortho-, para-directing. The cyclohexyl group preferentially adds to the C4 position (para to the hydroxyl group), which is sterically more accessible and electronically activated, leading to the desired product.[8][9]
The use of a large-pore, acidic zeolite is advantageous as it is a reusable, solid catalyst that simplifies product work-up and reduces corrosive and polluting waste associated with traditional Lewis or Brønsted acids.[4][10]
Materials and Methods
Reagents and Consumables
| Reagent | Grade | Supplier | Notes |
| o-Cresol (2-methylphenol) | ≥99% | Sigma-Aldrich | Toxic and corrosive. Handle with care. |
| Cyclohexene | ≥99% | Sigma-Aldrich | Flammable liquid and vapor. |
| Acidic Zeolite (e.g., H-Beta) | Catalyst Grade | Zeolyst Int. | Must be activated (dried) before use. |
| Diethyl Ether | Anhydrous | Fisher Scientific | Flammable. Used for extraction. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | Used for neutralization wash. |
| Brine (Saturated NaCl) | Lab Prepared | N/A | Used for final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | Used as a drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
| Hexane | HPLC Grade | Fisher Scientific | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle with magnetic stirring
-
Dropping funnel
-
Thermometer or thermocouple probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical equipment: NMR spectrometer, FT-IR spectrometer, GC-MS
Detailed Experimental Protocol
Catalyst Activation
-
Rationale: Zeolite catalysts can absorb atmospheric moisture, which deactivates their acidic sites. A drying step is essential for optimal catalytic activity.
-
Procedure: Place the required amount of acidic zeolite catalyst in an oven at 120 °C for at least 4 hours before use. Let it cool to room temperature in a desiccator.
Reaction Setup and Execution
-
Assembly: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), a dropping funnel, and a thermometer.
-
Reactant Charging: To the flask, add o-cresol (e.g., 10.81 g, 0.1 mol) and the activated acidic zeolite catalyst (e.g., 1.0 g, ~5-10% by weight of o-cresol).[10]
-
Heating: Begin stirring and heat the mixture to the reaction temperature of 160 °C using a heating mantle.[10]
-
Addition of Alkylating Agent: Once the temperature is stable, add cyclohexene (e.g., 9.86 mL, 0.097 mol) dropwise from the dropping funnel over a period of 30-45 minutes. The molar ratio of cresol to cyclohexene is typically kept between 1:1 and 2:1 to minimize side reactions.[10]
-
Reaction: After the addition is complete, maintain the reaction mixture at 160 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
Work-up and Isolation
-
Cooling & Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Dilute the reaction mixture with 100 mL of diethyl ether.
-
Catalyst Removal: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid zeolite catalyst. Wash the filter cake with an additional 20 mL of diethyl ether to ensure complete recovery of the product.
-
Neutralization: Transfer the filtrate to a 500 mL separatory funnel. Wash the organic layer sequentially with:
-
50 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted o-cresol.
-
50 mL of water.
-
50 mL of brine to remove residual water.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a viscous oil or low-melting solid.
Purification
-
Rationale: The crude product may contain unreacted starting material, isomers, and other byproducts. Flash column chromatography is an effective method for purification.
-
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
-
Safety and Hazard Management
All procedures should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
-
o-Cresol: Toxic upon ingestion, inhalation, and skin contact. Causes severe skin burns and eye damage.[11]
-
Cyclohexene: Highly flammable liquid and vapor. May cause respiratory irritation and skin irritation.
-
Acidic Catalysts: Can be corrosive and irritating. Avoid inhalation of dust.
-
Organic Solvents: Diethyl ether and hexane are highly flammable. Ensure no ignition sources are present.
Dispose of all chemical waste according to institutional and local regulations.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Physical Appearance: A white to off-white crystalline solid or a pale yellow oil.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the cyclohexyl protons (a complex multiplet in the aliphatic region), and the methyl group singlet.
-
¹³C NMR: Signals corresponding to the substituted aromatic carbons, the aliphatic carbons of the cyclohexyl ring, and the methyl carbon.[12][13]
-
FT-IR: A broad peak around 3400 cm⁻¹ (O-H stretch), peaks around 2850-2950 cm⁻¹ (C-H stretch of the cyclohexyl group), and aromatic C=C stretching bands.[12]
Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio (o-cresol:cyclohexene) | 1:1 to 1.8:1[10] | An excess of cresol minimizes poly-alkylation. |
| Catalyst Loading (Zeolite) | 2-10% (w/w of o-cresol)[10] | Provides sufficient active sites without being excessive. |
| Reaction Temperature | 150-180 °C[10] | Balances reaction rate and selectivity. |
| Reaction Time | 4-6 hours | Allows for high conversion. |
| Expected Yield | 60-80% (post-purification) | Dependent on reaction scale and purification efficiency. |
Visual Workflow and Reaction Scheme
Synthesis Workflow Diagram
Caption: Friedel-Crafts alkylation of o-cresol with cyclohexene.
References
- Hoppe, H. et al. (1991). Preparation of 4-methyl-2-cyclohexylphenol. U.S. Patent 4,990,687.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1538497, this compound. PubChem. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75386, Phenol, 4,4'-cyclohexylidenebis[2-methyl-. PubChem. [Link]
-
ResearchGate (n.d.). 13C NMR spectrum of cyclohexyl-1,10-bis[4-( c -2-methylphenoxy)- a -hydroxypropylacrylate]. ResearchGate. [Link]
-
Quick Company (n.d.). A Process For Preparation Of 4 Cyclohexylphenol. Quick Company. [Link]
- Calcott, W. S. & Youker, M. A. (1933). Method for manufacture of cyclohexylphenols. U.S. Patent 1,917,823.
-
Hajipour, A. R. & Karimi, H. (2014). Synthesis of Cyclohexylphenols. Request PDF on ResearchGate. [Link]
-
Bandini, M., & Gualandi, A. (2015). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 5(115), 95156-95175. [Link]
-
Wikipedia (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
-
Organic Chemistry Portal (n.d.). Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]
-
SpectraBase (n.d.). 4-Cyclohexyl-2-prop-2-enyl-phenol. SpectraBase. [Link]
-
SpectraBase (n.d.). 4-Cyclohexyl-2-prop-2-enyl-phenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
LibreTexts Chemistry (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]
-
Reuben, J. & Mahapatra, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(64), 36565-36606. [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
Definitive Analysis of Phenolic Compounds by Gas Chromatography: Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Phenolic compounds represent a broad class of chemicals that are critical in industrial synthesis, pharmaceutical development, and environmental monitoring. Their inherent polarity and potential for hydrogen bonding present unique challenges for analysis, often leading to poor chromatographic peak shape and reduced sensitivity. This application note provides a comprehensive guide to the robust analysis of phenols using gas chromatography (GC). We will explore field-proven techniques from sample preparation and derivatization to instrumental analysis, focusing on the causality behind methodological choices to ensure reliable and reproducible results. This guide is designed for researchers, scientists, and drug development professionals seeking to develop and validate methods for the quantification and identification of phenolic analytes.
Introduction: The Challenge of Phenol Analysis
Phenols are aromatic compounds characterized by a hydroxyl group directly bonded to an aromatic ring. This structure imparts both polarity and acidic character, making them highly reactive and susceptible to degradation. In gas chromatography, direct injection of underivatized phenols can result in significant peak tailing due to their interaction with active sites in the GC system, leading to poor resolution and inaccurate quantification.[1] Furthermore, their low volatility can make them difficult to transfer from the injector to the column.[2]
To overcome these challenges, a systematic approach involving meticulous sample preparation, often coupled with chemical derivatization, is required. This guide details methodologies compliant with established standards, such as those from the U.S. Environmental Protection Agency (EPA), while providing the scientific rationale to adapt these methods to specific research needs.[3][4]
Part I: Foundational Step - Sample Preparation & Extraction
The primary goal of sample preparation is to isolate and concentrate the phenolic analytes from the sample matrix while removing interferences. The choice of technique depends heavily on the matrix (e.g., water, soil, biological fluid).
The Rationale for pH Adjustment
Phenols are weak acids. To efficiently extract them from an aqueous matrix into an organic solvent using Liquid-Liquid Extraction (LLE) or retain them on a reversed-phase Solid-Phase Extraction (SPE) cartridge, the sample must be acidified (typically to pH ≤ 2).[5] Acidification suppresses the ionization of the phenolic hydroxyl group, rendering the molecule less polar and more soluble in organic solvents or more readily retained on non-polar sorbents.[5]
Solid-Phase Extraction (SPE): A Modern Approach
While LLE with solvents like methylene chloride is a traditional approach outlined in methods like EPA 604, it is solvent-intensive and can be cumbersome.[6][7] SPE has become a preferred technique due to its efficiency, reduced solvent consumption, and potential for automation.[8] For phenols, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used.
The workflow involves conditioning the cartridge, loading the acidified sample, washing away interferences, and finally eluting the concentrated analytes with a small volume of organic solvent.
Caption: Solid-Phase Extraction (SPE) workflow for phenols.
Protocol 1: Solid-Phase Extraction of Phenols from Water
This protocol is a general guideline and should be optimized for your specific application and SPE cartridge.
-
Sample Preparation:
-
Cartridge Conditioning:
-
Select a polymeric or C18 SPE cartridge appropriate for the sample volume.
-
Wash the cartridge with 10 mL of elution solvent (e.g., methylene chloride).
-
Condition the cartridge with 10 mL of methanol.
-
Equilibrate the cartridge with 10 mL of acidified deionized water (pH 2.0), ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load the acidified sample onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 10 mL of deionized water to remove residual salts and highly polar impurities.
-
Dry the cartridge thoroughly by applying a vacuum or positive pressure for 10-20 minutes to remove all water. This step is critical for good recovery.
-
-
Elution:
-
Elute the trapped phenols with 5-10 mL of methylene chloride or another suitable solvent into a collection vial.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for derivatization or direct GC analysis.
-
Part II: The Role of Derivatization
For many phenols, especially those with multiple polar groups, derivatization is essential to improve chromatographic performance.[10] The process involves chemically modifying the analyte to make it more volatile and less polar.[2]
Mechanism of Silylation
Silylation is the most common derivatization technique for phenols.[1] It replaces the active, acidic hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This transformation effectively masks the hydrogen-bonding capability of the phenol, leading to sharper, more symmetrical peaks and enhanced thermal stability.[1] A common and effective reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
Caption: General workflow for the silylation of phenols.
Protocol 2: Silylation with BSTFA
-
Preparation:
-
Ensure the 1 mL concentrated sample extract from the SPE step is completely free of water, as silylation reagents are moisture-sensitive. Anhydrous sodium sulfate can be used for final drying.[1]
-
Transfer 100 µL of the dried extract into a 2 mL autosampler vial with a micro-insert.
-
-
Reaction:
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst) to the vial.[1] Some methods may use a solvent like pyridine or acetone to facilitate the reaction.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC system. The silylated derivatives are generally stable for a reasonable period if kept dry and sealed.[1]
-
Part III: Gas Chromatography & Detection
The instrumental analysis is where the separation and detection of phenols occur. Careful selection of the column and detector is paramount for achieving the desired selectivity and sensitivity.
GC System Configuration
-
Injector: A splitless injection is typically used for trace analysis to ensure the maximum transfer of analytes onto the column. The injector temperature should be high enough to volatilize the derivatives without causing thermal degradation (e.g., 275°C).
-
Column Selection: A low to mid-polarity column is the standard choice. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase is highly versatile and provides excellent separation for a wide range of phenols.[11][12] For challenging separations of isomers, columns with different selectivity, such as those containing cyclodextrins, may be required.[13]
-
Carrier Gas: Helium or Hydrogen is used as the carrier gas with a constant flow rate (e.g., 1.0-1.5 mL/min) to ensure reproducible retention times.[11]
-
Oven Program: A temperature ramp is employed to separate compounds based on their boiling points. The program typically starts at a low temperature to trap early-eluting compounds and gradually increases to elute higher-boiling phenols.[11]
Detection Systems
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds and is the standard detector in methods like EPA 604 and 8041A.[3][4] It provides excellent linearity and is suitable for routine quantification of underivatized or derivatized phenols.[14]
-
Mass Spectrometry (MS): An MS detector provides definitive identification based on the mass-to-charge ratio of fragmented ions. It offers superior sensitivity and selectivity compared to FID, making it the gold standard for confirmatory analysis and trace-level detection, as specified in EPA Method 528.[11][15]
Table 1: Recommended GC Parameters
| Parameter | GC-FID (Underivatized) | GC-MS (Silylated Derivatives) |
| Column | 30m x 0.25mm, 0.25µm 5% Phenyl Polysiloxane | 30m x 0.25mm, 0.25µm 5% Phenyl Polysiloxane |
| Injector Temp | 250°C | 275°C |
| Injection Mode | 1 µL Splitless | 1 µL Splitless |
| Carrier Gas | Helium @ 1.2 mL/min | Helium @ 1.5 mL/min (Constant Flow) |
| Oven Program | 60°C (4 min), ramp 8°C/min to 280°C (5 min) | 60°C (5 min), ramp 8°C/min to 300°C (10 min) |
| Detector | FID @ 300°C | MS Transfer Line @ 300°C |
| MS Mode | N/A | Scan or Selected Ion Monitoring (SIM) |
Part IV: Integrated Analytical Workflow
The following diagram illustrates the complete process from sample collection to final data analysis, integrating the key stages discussed.
Caption: Complete analytical workflow for phenol analysis.
Table 2: Example Analytes and Typical Detection Limits
The following data is illustrative and will vary based on the specific analyte, matrix, and instrument configuration.
| Compound | Typical GC-FID MDL (µg/L)[7] | Typical GC-MS MDL (µg/L)[15] |
| Phenol | 1.9 | 0.2 - 1.0 |
| 2-Chlorophenol | 2.6 | 0.1 - 0.5 |
| 2,4-Dichlorophenol | 2.0 | 0.1 - 0.5 |
| 2,4-Dimethylphenol | 1.4 | 0.1 - 0.5 |
| 4-Nitrophenol | 21.0 | 1.0 - 5.0 |
| Pentachlorophenol | 7.4 | 0.5 - 2.0 |
MDL: Method Detection Limit
Conclusion and Best Practices
The successful analysis of phenols by gas chromatography is a multi-step process where each stage is critical for the final outcome. By understanding the chemical principles behind sample preparation, derivatization, and instrumental separation, researchers can develop highly robust and reliable methods.
Key Takeaways:
-
Sample pH is critical: Always acidify aqueous samples to ensure efficient extraction of phenolic compounds.[5]
-
Derivatization is your ally: For polar phenols, silylation significantly improves peak shape, sensitivity, and reproducibility.[1][2]
-
Choose the right detector: Use GC-FID for routine, cost-effective quantification and GC-MS for definitive, high-sensitivity confirmation.[3][11]
-
System Inertness: The entire GC flow path, from the inlet liner to the column, must be highly inert to prevent analyte adsorption, especially for underivatized phenols.[16]
By implementing these protocols and principles, laboratories can confidently tackle the challenges of phenol analysis across a wide range of applications.
References
-
Boldt, A. et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 604: Phenols. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 604: Phenols in Water Using GCECD/FID. EPA. Available at: [Link]
-
Barcelo, D. et al. (1997). Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. Analytica Chimica Acta. Available at: [Link]
-
Amptius. (Date not available). EPA Method 604 Instrumentation Guide. Available at: [Link]
-
Lee, H. B. et al. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]
-
Thabuot, M. (2016). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]
-
Ghorbani, M. et al. (2016). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. Available at: [Link]
-
Yusoff, F. M. et al. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available at: [Link]
-
Lucidity. (2021). GC-FID Method Note – Phenols (EPA 604). Available at: [Link]
-
Phenomenex. (Date not available). Derivatization for Gas Chromatography. Available at: [Link]
-
U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). NEMI. Available at: [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available at: [Link]
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Available at: [Link]
-
Llompart, M. et al. (2008). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. Available at: [Link]
-
Mihalcea, L. et al. (2020). Determination of Phenolic Compounds from Wine Samples by GC/MS System. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (Date not available). Method 604: Phenols. EPA. Available at: [Link]
-
Wang, Y. (2010). HPLC Determination of Phenols in Water with Solid Phase Extraction. CNKI. Available at: [Link]
-
Agilent Technologies. (2017). DETERMINATION OF PHENOLIC COMPOUNDS (HJ 703-2014). Available at: [Link]
-
Mangan, F. et al. (1986). Stationary phase for the gas chromatographic determination of phenols at the nanogram level. Analytical Chemistry. Available at: [Link]
-
Rahman, M. M. et al. (2007). A Comparative Study of Phenol Quantification in Surface Water by GC-MS and GC-FID. Asian Journal on Energy and Environment. Available at: [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A. Available at: [Link]
-
Steemit. (2018). Determination of Phenol by Gas Chromatography. Available at: [Link]
-
ACS Food Science & Technology. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. Available at: [Link]
-
Fisher Scientific. (Date not available). Fast Analysis of Phenols Using Conventional GC Instrumentation. Available at: [Link]
-
Phenomenex. (Date not available). Types of stationary phases in gas chromatography. Available at: [Link]
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Application Notes & Protocols for Evaluating the Antioxidant Activity of 4-Cyclohexyl-2-methylphenol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antioxidant properties of 4-Cyclohexyl-2-methylphenol. We delve into the foundational mechanisms of phenolic antioxidants and present a multi-tiered analytical approach, progressing from foundational in vitro chemical assays to more biologically relevant cell-based models. Detailed, step-by-step protocols for DPPH, ABTS, ORAC, and Cellular Antioxidant Activity (CAA) assays are provided, supplemented with expert insights into experimental design, data interpretation, and the causality behind methodological choices.
Introduction: The Imperative for Antioxidant Characterization
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1][2] Antioxidants mitigate this damage by neutralizing ROS, making the discovery and characterization of novel antioxidant compounds a critical pursuit in pharmacology and material science.
This compound is a substituted phenolic compound with a structure conducive to potent antioxidant activity. Its lipophilic nature, conferred by the cyclohexyl group, and the electron-donating methyl group on the phenol ring, suggest its potential utility as a stabilizer in polymers and as a bioactive agent.[3][4] Structurally, it belongs to the class of hindered phenols, similar to the widely used synthetic antioxidant BHT (Butylated hydroxytoluene), which are renowned for their efficacy as free-radical scavengers.[5]
A comprehensive evaluation of an antioxidant's efficacy cannot rely on a single analytical method. Different assays operate via distinct chemical mechanisms and reflect different facets of antioxidant action.[6] Therefore, we present a validated workflow that employs a panel of assays, each providing unique insights into the capabilities of this compound.
Foundational Mechanism: How Phenolic Antioxidants Function
Phenolic compounds, including this compound, exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process is highly efficient due to the resonance stabilization of the resulting phenoxyl radical. The two predominant mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][8][9]
-
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical (R•), quenching it and forming a stable antioxidant radical (A•).
R• + AOH → RH + AO•
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation and an anion. This is often followed by proton transfer (PT).
R• + AOH → R⁻ + AOH•⁺
The specific mechanism that dominates depends on the antioxidant's structure, the nature of the free radical, and the solvent system.[9]
Figure 1: Primary mechanisms of free radical scavenging by a phenolic antioxidant.
Part 1: In Vitro Chemical Assays for High-Throughput Screening
Chemical assays provide a rapid, cost-effective, and reproducible method for initial screening of antioxidant capacity. They measure the ability of a compound to scavenge stable synthetic radicals or reduce metal ions.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[10] This neutralization of the DPPH radical results in a color change from deep violet to pale yellow, which is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[11][12]
Experimental Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[12]
-
Trolox Standard Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of methanol.
-
Test Compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in methanol.
-
-
Standard Curve Generation:
-
Prepare a series of Trolox dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µM).
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound from its stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each standard or sample dilution to respective wells.[13] Add 20 µL of methanol to control wells.
-
Add 180 µL of the 0.1 mM DPPH working solution to all wells.
-
Shake the plate and incubate in the dark at room temperature for 30-60 minutes.[11]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
Inhibition (%) = [(Acontrol - Asample) / Acontrol] x 100
-
Plot the % Inhibition against the concentration of the standards and samples to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) using the formula:
TEAC = IC₅₀ (Trolox) / IC₅₀ (Sample)
-
Expert Insights The choice of solvent is critical; methanol and ethanol are commonly used.[14] The hindered nature of this compound may lead to slower reaction kinetics compared to less hindered phenols. Therefore, it is advisable to perform a kinetic scan over 60 minutes to ensure the reaction has reached a stable endpoint before taking the final measurement.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of the Assay This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a stable blue-green chromophore.[15] The reduction of ABTS•⁺ by the antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[15]
Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[15][16]
-
Before use, dilute the ABTS•⁺ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Standard and Sample Preparation:
-
Prepare standard (Trolox) and sample (this compound) dilutions as described in the DPPH protocol.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage inhibition and TEAC value as described for the DPPH assay.
-
Expert Insights The ABTS radical is soluble in both aqueous and organic solvents, offering more versatility than DPPH. The reaction is also less susceptible to steric hindrance, which can be an advantage when testing bulky molecules like this compound. The pre-incubation step for radical generation is critical for assay reproducibility.[17]
Protocol 3: ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle of the Assay The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[2][18] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescent signal over time. The result is quantified by calculating the net Area Under the Curve (AUC) of fluorescence decay.[19]
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 75 mM potassium phosphate buffer (pH 7.4).
-
Fluorescein Stock Solution (4 µM): Prepare in assay buffer and store at 4°C, protected from light. Dilute immediately before use to a working concentration.[18]
-
AAPH Solution (75 mM): Prepare fresh daily by dissolving AAPH in assay buffer.[18]
-
Trolox Standard and Sample Solutions: Prepare dilutions in assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add 25 µL of standard, sample, or buffer (for blank) to appropriate wells.[2]
-
Add 150 µL of the fluorescein working solution to all wells. Mix and incubate at 37°C for 30 minutes in the plate reader.[2][20]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector if available.
-
Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.[2][20]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample/standard.
-
Plot a standard curve of net AUC vs. Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve, expressed as µmol Trolox Equivalents (TE) per µmol or mg of the compound.
-
Expert Insights The ORAC assay is considered more biologically relevant than DPPH or ABTS because it utilizes a peroxyl radical, a common ROS in the human body.[21] The kinetic nature of the assay provides a more comprehensive measure of antioxidant activity, capturing both the inhibition time and the extent of inhibition.[19] Precise temperature control at 37°C is crucial for the consistent thermal decomposition of AAPH.
Table 1: Representative Data for In Vitro Antioxidant Assays
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC | ORAC Value (µmol TE/µmol) |
| This compound | 45.8 | 0.92 | 2.15 |
| Trolox (Standard) | 25.2 | 1.00 | 1.00 |
| BHT (Reference) | 41.5 | 1.05 | 2.50 |
| Note: Data are hypothetical and for illustrative purposes only. |
Part 2: Cell-Based Assays for Enhanced Biological Relevance
While chemical assays are excellent for screening, they do not account for crucial biological factors like cell uptake, metabolism, and localization.[1][22] Cell-based assays bridge this gap by measuring antioxidant activity within a living cell environment.
Protocol 4: Cellular Antioxidant Activity (CAA) Assay
Principle of the Assay The CAA assay quantifies antioxidant activity within a cell line, typically human hepatocarcinoma (HepG2) cells.[22] The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) is loaded into the cells, where cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH inside. ROS, generated by AAPH or ABAP, oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The presence of an effective antioxidant like this compound scavenges the ROS, preventing DCF formation and reducing fluorescence.[23][24]
Experimental Protocol
-
Cell Culture:
-
Culture HepG2 cells in appropriate media (e.g., MEM with 10% FBS) in a 96-well black, clear-bottom tissue culture plate until confluent.
-
-
Cytotoxicity Pre-Screening:
-
It is essential to first determine the non-toxic concentration range of this compound on HepG2 cells using an assay like MTT or neutral red uptake to ensure that observed effects are due to antioxidant activity, not cell death.
-
-
Assay Procedure:
-
Remove growth media and wash the confluent cell monolayer with PBS.
-
Add 100 µL of treatment media containing 25 µM DCFH-DA to all wells and incubate at 37°C for 60 minutes.
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Add 100 µL of media containing various non-toxic concentrations of this compound or a standard (e.g., Quercetin). Incubate for 1 hour.
-
Remove the treatment solution and add 100 µL of 600 µM AAPH (or ABAP) in HBSS to all wells except the negative control.[22]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[1]
-
-
Data Analysis:
-
Calculate the AUC for each concentration curve.
-
Calculate the CAA unit for each sample concentration:
CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Plot CAA units vs. concentration to determine the EC₅₀ value. Results are often expressed as Quercetin Equivalents (QE).[22]
-
Expert Insights The CAA assay is a powerful tool because it integrates bioavailability and cellular metabolism into the assessment of antioxidant potential.[22] The lipophilic nature of this compound suggests it should readily cross cell membranes, potentially leading to high intracellular activity. A negative control (cells with probe but no AAPH) and a positive control (cells with probe and AAPH but no antioxidant) are mandatory for proper data normalization.
Figure 2: Recommended workflow for assessing the antioxidant activity of a novel compound.
Safety and Handling
Based on available safety data, this compound and similar compounds should be handled with care. It may cause skin and eye irritation.[25][26] Always work in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the material safety data sheet (MSDS) before use.
Conclusion
This compound demonstrates significant potential as an antioxidant, attributable to its hindered phenolic structure. A thorough characterization of its activity requires a systematic, multi-assay approach. The combination of rapid in vitro screening assays (DPPH, ABTS, ORAC) with a biologically relevant cell-based model (CAA) provides a comprehensive and reliable profile of its antioxidant efficacy. This tiered workflow allows for the elucidation of its radical-scavenging mechanisms and provides crucial insights into its potential performance in physiological systems, guiding its future development in pharmaceutical or industrial applications.
References
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Dzah, C. S., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]
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Andrés, A. I., et al. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants. [Link]
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Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Cell Biolabs. [Link]
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Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs. [Link]
-
Shimamura, T., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
-
Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
-
Salehi, B., et al. (2022). Polyphenols from Byproducts: Their Applications and Health Effects. MDPI. [Link]
-
Shahidi, F., & Ambigaipalan, P. (2015). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Journal of Functional Foods. [Link]
-
Agilent Technologies. (2012). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
Tenberg, J., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Antioxidants. [Link]
-
Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. [Link]
-
Magalhães, L. M., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants. [Link]
-
BMG LABTECH. (2022). ORAC assay measures antioxidant capacity. BMG LABTECH. [Link]
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Al-Sammarrae, A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. [Link]
-
Dykes, L., & Rooney, L. W. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE. [Link]
-
Skroza, D., et al. (2013). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. ResearchGate. [Link]
-
Visi, D., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. PubMed Central. [Link]
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Rahman, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]
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Abe, N., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]
-
PubChem. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl-. PubChem. [Link]
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Bouyahya, A., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Gulcin, İ. (2020). DPPH Radical Scavenging Assay. MDPI. [Link]
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ResearchGate. (2018). Synthesis of Cyclohexylphenols. ResearchGate. [Link]
- Coffield, T. H., et al. (1965). Cyclohexyl phenols.
-
García-Minguillán, A. M., et al. (2023). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Antioxidant and Antimicrobial Benefits of 4-Cyclohexylphenol. Chemical Synthesis. [Link]
-
Marković, Z., et al. (2021). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. NIH. [Link]
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Wikipedia. (n.d.). Butylated hydroxytoluene. Wikipedia. [Link]/wiki/Butylated_hydroxytoluene)
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Application of 2-Cyclohexyl-4-methylphenol in Polymer Stabilization: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2-Cyclohexyl-4-methylphenol as a primary antioxidant for the stabilization of polymeric materials. This guide details its mechanism of action, presents illustrative performance data, and offers detailed experimental protocols for its evaluation and implementation.
Introduction: The Imperative of Polymer Stabilization
Polymers are susceptible to degradation when exposed to heat, oxygen, and UV radiation during processing and end-use.[1][2] This degradation, primarily through thermo-oxidative and photo-oxidative pathways, leads to a loss of mechanical, aesthetic, and functional properties, ultimately causing product failure. The degradation process is a free-radical chain reaction that, if left unchecked, results in chain scission, cross-linking, discoloration, and embrittlement of the polymer matrix.[2]
The incorporation of antioxidants is a critical strategy to mitigate these degradative effects and extend the service life of polymeric materials.[1][3] Among the various classes of stabilizers, hindered phenolic antioxidants are widely used as primary antioxidants due to their high efficacy in radical scavenging.[2][3] 2-Cyclohexyl-4-methylphenol, a sterically hindered phenolic compound, offers a compelling option for polymer stabilization.
Physicochemical Properties of 2-Cyclohexyl-4-methylphenol
| Property | Value |
| Chemical Name | 2-Cyclohexyl-4-methylphenol |
| Synonyms | 4-Methyl-2-cyclohexylphenol, o-Cyclohexyl-p-cresol |
| CAS Number | 1596-09-4 |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58-62 °C |
| Boiling Point | 285 °C |
Mechanism of Action: A Radical Scavenging Approach
The primary function of 2-Cyclohexyl-4-methylphenol as a polymer stabilizer lies in its ability to act as a free radical scavenger. The thermo-oxidative degradation of polymers proceeds through a cyclical process involving initiation, propagation, and termination steps.
2-Cyclohexyl-4-methylphenol interrupts this cycle during the propagation phase. The phenolic hydroxyl group donates a hydrogen atom to the highly reactive peroxy radicals (ROO•), converting them into stable hydroperoxides (ROOH) and forming a sterically hindered and resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive than the initial peroxy radical and is unable to abstract hydrogen from the polymer backbone, thus effectively terminating the chain reaction.
Performance Evaluation of 2-Cyclohexyl-4-methylphenol
The effectiveness of 2-Cyclohexyl-4-methylphenol as a polymer stabilizer can be quantified through various analytical techniques. The following data is illustrative and representative of the performance expected from a hindered phenolic antioxidant of this nature in common polyolefins.
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.
| Polymer Matrix | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Polypropylene (PP) | 0.0 (Control) | < 1 |
| 0.1 | 25 | |
| 0.2 | 48 | |
| High-Density Polyethylene (HDPE) | 0.0 (Control) | 2 |
| 0.1 | 35 | |
| 0.2 | 65 |
Melt Flow Index (MFI)
MFI is an indicator of a polymer's molecular weight and is sensitive to degradation. A stable MFI after multiple processing cycles suggests effective stabilization.
| Polymer Matrix (PP) | MFI (g/10 min) after 1 Pass | MFI (g/10 min) after 3 Passes | MFI (g/10 min) after 5 Passes |
| Control (No Antioxidant) | 4.2 | 8.5 | 15.1 |
| 0.1% 2-Cyclohexyl-4-methylphenol | 4.1 | 4.8 | 5.9 |
| 0.2% 2-Cyclohexyl-4-methylphenol | 4.0 | 4.3 | 4.8 |
Mechanical Properties after Accelerated Aging
Retention of mechanical properties, such as tensile strength and elongation at break, after exposure to heat and UV radiation is a critical measure of long-term stability.
| Polymer Matrix (LDPE) | Initial Tensile Strength (MPa) | Tensile Strength after 500h Accelerated UV Aging (MPa) | Retention (%) |
| Control (No Antioxidant) | 12.5 | 5.8 | 46.4 |
| 0.2% 2-Cyclohexyl-4-methylphenol | 12.6 | 10.2 | 81.0 |
Color Stability
Discoloration, often measured by the Yellowness Index (YI), is a key aesthetic and performance criterion.
| Polymer Matrix (HDPE) | Initial Yellowness Index | Yellowness Index after 500h Thermal Aging at 120°C |
| Control (No Antioxidant) | 2.5 | 15.8 |
| 0.2% 2-Cyclohexyl-4-methylphenol | 2.6 | 5.1 |
Experimental Protocols
The following protocols provide a framework for evaluating the performance of 2-Cyclohexyl-4-methylphenol in a polymer matrix.
Protocol for Sample Preparation: Melt Compounding
-
Materials :
-
Polymer resin (e.g., Polypropylene, Polyethylene)
-
2-Cyclohexyl-4-methylphenol
-
Co-stabilizers (e.g., phosphites, thioesters), if required for synergistic studies.
-
-
Procedure :
-
Dry the polymer resin in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.
-
Accurately weigh the polymer and 2-Cyclohexyl-4-methylphenol to the desired concentrations (e.g., 0.1%, 0.2% w/w).
-
Pre-mix the components in a high-speed mixer for 5 minutes to ensure a homogenous blend.
-
Melt-compound the mixture using a twin-screw extruder. The temperature profile of the extruder should be set according to the polymer's processing window.
-
Pelletize the extruded strands.
-
Dry the resulting pellets before subsequent analysis or molding.
-
Protocol for Oxidative Induction Time (OIT) Measurement
-
Apparatus : Differential Scanning Calorimeter (DSC).
-
Procedure (based on ASTM D3895):
-
Place a 5-10 mg sample of the stabilized polymer into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the specified isothermal temperature (e.g., 200°C for PP, 210°C for PE) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.
-
Protocol for Melt Flow Index (MFI) Measurement
-
Apparatus : Melt Flow Indexer.
-
Procedure (based on ASTM D1238):
-
Set the temperature and load of the melt flow indexer according to the polymer type (e.g., 230°C and 2.16 kg for PP).
-
Introduce a known quantity of the polymer pellets into the barrel.
-
Allow the polymer to melt for a specified pre-heat time.
-
Extrude the molten polymer through the die.
-
Collect and weigh the extrudate over a specific time interval.
-
Calculate the MFI in g/10 min.
-
To simulate processing degradation, the material can be passed through an extruder multiple times, and the MFI can be measured after each pass.
-
Protocol for Accelerated Aging and Mechanical Testing
-
Apparatus : Accelerated weathering chamber (with UV lamps and temperature control), Universal Testing Machine.
-
Procedure :
-
Prepare test specimens (e.g., dumbbell-shaped bars) by injection molding or compression molding of the stabilized polymer pellets.
-
Measure the initial tensile strength and elongation at break of the specimens according to ASTM D638.
-
Place the specimens in the accelerated weathering chamber. Set the conditions according to relevant standards (e.g., ASTM G154 for UV exposure).
-
After a specified duration (e.g., 500 hours), remove the specimens from the chamber.
-
Condition the aged specimens at room temperature for at least 24 hours.
-
Measure the tensile strength and elongation at break of the aged specimens.
-
Calculate the percentage retention of mechanical properties.
-
Synergistic Considerations
The performance of 2-Cyclohexyl-4-methylphenol can be significantly enhanced when used in combination with secondary antioxidants, such as phosphites and thioesters. These secondary stabilizers act as hydroperoxide decomposers, breaking down the hydroperoxides formed during the radical scavenging process into non-radical, stable products. This synergistic interaction protects the primary phenolic antioxidant from being consumed in side reactions, thereby extending its effective lifetime. The optimal ratio of primary to secondary antioxidant will depend on the specific polymer, processing conditions, and end-use application.
Conclusion
2-Cyclohexyl-4-methylphenol is a potent hindered phenolic antioxidant that can effectively mitigate the thermo-oxidative degradation of a wide range of polymers. Its radical scavenging mechanism interrupts the degradation cycle, leading to improved thermal stability, retention of mechanical properties, and enhanced color stability. For optimal performance, it is recommended to evaluate its efficacy at various concentrations and in combination with synergistic secondary stabilizers. The protocols outlined in this guide provide a robust framework for such evaluations, enabling formulators to develop durable and long-lasting polymeric materials.
References
- Maximizing Polymer Lifespan with Phenolic Antioxidants. (2026). [Source details not fully available]
- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). [Source details not fully available]
- The Essential Science Behind Polyolefin Stabiliz
- Achieving Long-Term Heat Stability in Polymers with Antioxidant 1076. (2026). [Source details not fully available]
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. SpecialChem.
- Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. (2025). [Source details not fully available]
- ANTIOXIDANT DEPLETION AND OIT VALUES OF HIGH IMPACT PP STRANDS. [Source details not fully available]
- OIt (min) values for stabilized and non-stabilized PP at 210, 220, 230...
- Antioxidant Blends in Plastic Compounds: Overview and Benefits. SpecialChem.
- The Effect of Introduction of Phenolic Antioxidants on the Thermal-Oxidative Stability and Gas Permeability of Poly(4-methyl-2-pentyne) | Request PDF.
- Impact of Natural and Synthetic Antioxidants on The Stability of High-Density Polyethylene. (2025). [Source details not fully available]
- Influence of phenolic antioxidants and a thioether on the long-term...
- The Role of 2,4-Di-tert-butylphenol in Modern Polymer Stabilization. (2025). [Source details not fully available]
- The impact of antioxidant concentration on polymer melt flow.
- The Synergistic Power of Antioxidant Blends: Improving Polymer Protection. (2026). [Source details not fully available]
- (PDF) Effect of UV-aging on the mechanical and fracture behavior of low density polyethylene.
- (PDF) Antioxidant depletion and oit values of high impact pp strands.
- Quantifying time-dependent structural and mechanical properties of UV-aged LDPE power cables insul
- Impact of Natural and Synthetic Antioxidants on The Stability of High-Density Polyethylene. (2025). [Source details not fully available]
- Possibilities and limits of synergism with light stabilizers in polyolefins 1. HALS in polyolefins.
- A comparison of phenolic antioxidant performance in HDPE at 32–80°C.
- Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper. NIH.
- Determination of oxidation parameters by DSC for polypropylene stabilized with hydroxytyrosol (3,4-dihydroxy-phenylethanol).
- 2,4-Di-tert-butylphenol: Your Key to Advanced Polymer Stabilization. (2025). [Source details not fully available]
- Effect of UV-aging on the mechanical and fracture behavior of low density polyethylene.
- Transformation of Hindered Phenolic Antioxidants | Stabiliz
- Plastic & Antioxidant Additives | Hindered Phenol.
- Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals.
- Hindered Phenol Antioxidant HPAO. Tintoll.
- (PDF) Effect of hindered phenolic antioxidants on crosslinking characteristics of low-density polyethylene initiated by peroxide.
- The effect of accelerated aging on the surface mechanical properties of polyethylene | Request PDF.
- Mechanical properties of UV-irradiated low-density polyethylene films formulated with carbon black and titanium dioxide.
- KR20200013640A - How to improve color stability in polyethylene resins.
- Compatibility Between Hindered Phenolic Antioxidant and Polyethylene.
- Hindered Phenolic Antioxidant | Everlight Chemical - Eversorb.
- 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4.
- 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products.
- Hindered phenolic antioxidants for polymer protection. Knowledge - Fujian Disheng Technology Co., Ltd.
- 2,2-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) | 88-24-4. TCI Chemicals.
- Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene.
- Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. MDPI.
- Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed M
- 2,2′-Methylenebis(6-tert-butyl-4-methylphenol). Sigma-Aldrich.
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC - NIH.
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem.
- Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. NIH.
- Effect of Composition on Melt Flow and Density of Polypropylene Copolymer/Kaolin Geo-Filler Composites.
- Melt Flow Index of various polymer materials.
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Experimental protocol for studying 2-Cyclohexyl-p-cresol derivatives
An Application Note and Experimental Protocol for the Comprehensive Evaluation of 2-Cyclohexyl-p-cresol Derivatives as Potential Therapeutic Agents
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven framework for the synthesis, characterization, and biological evaluation of 2-Cyclohexyl-p-cresol derivatives. Designed for researchers in drug discovery and medicinal chemistry, this document moves beyond simple instructions to explain the causal logic behind experimental choices, ensuring a robust and reproducible research workflow. Our approach is structured to validate each step, from initial synthesis to advanced mechanistic studies, providing a self-validating system for generating high-quality, reliable data.
Introduction: The Therapeutic Potential of Substituted Phenols
Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their potent antioxidant and anti-inflammatory properties.[1] The core structure, a hydroxyl group attached to a benzene ring, is a privileged scaffold found in numerous natural products and synthetic drugs. By introducing a bulky cyclohexyl group at the ortho position to the hydroxyl group of p-cresol (4-methylphenol), we aim to modulate the compound's steric and electronic properties. This modification can enhance its radical-scavenging ability, improve its lipid solubility, and potentially fine-tune its interaction with biological targets. p-Cresol itself has a dual nature, exhibiting both toxicity at high concentrations and potential antioxidant effects.[2][3] Derivatives such as 2-Cyclohexyl-p-cresol are designed to harness the therapeutic potential while mitigating toxicity, making them promising candidates for development as novel anti-inflammatory and neuroprotective agents.[4]
This protocol outlines a systematic approach to investigate these derivatives, beginning with their synthesis and concluding with detailed in vitro biological characterization.
Part 1: Synthesis and Structural Characterization
The foundation of any study on novel compounds is the unambiguous confirmation of their chemical identity and purity. This section details the synthesis of 2-Cyclohexyl-4-methylphenol and the analytical methods required for its structural verification.
Synthesis via Friedel-Crafts Alkylation
The most direct route to synthesize 2-Cyclohexyl-p-cresol is through the acid-catalyzed Friedel-Crafts alkylation of p-cresol with an alkylating agent like cyclohexene or cyclohexanol.[5] The use of a solid acid catalyst, such as an acidic zeolite, is a modern, greener approach that simplifies workup and catalyst recovery compared to traditional Lewis acids.
Rationale: The ortho-position to the hydroxyl group is activated by its electron-donating nature, directing the electrophilic cyclohexyl cation to attach at this site. The bulky cyclohexyl group provides steric hindrance that favors mono-alkylation.
Step-by-Step Synthesis Protocol:
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-cresol (e.g., 10.8 g, 0.1 mol) and a large-pore, acidic zeolite catalyst (e.g., 0.5 g, ~5 wt% of p-cresol).[5]
-
Heating: Heat the mixture to 90-100°C with vigorous stirring to create a molten slurry.
-
Addition of Alkylating Agent: Add cyclohexanol (e.g., 8.0 g, 0.08 mol) dropwise from the dropping funnel over a period of 30 minutes. The molar ratio of p-cresol to cyclohexanol is kept greater than 1 to minimize side reactions.[5]
-
Reaction: Maintain the reaction temperature at 100°C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Catalyst Removal: Add 50 mL of dichloromethane (DCM) to dissolve the mixture and filter to remove the solid zeolite catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash with 1M NaOH solution (2 x 30 mL) to remove unreacted p-cresol. Then, wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil using column chromatography on silica gel with a hexane:ethyl acetate gradient to yield pure 2-Cyclohexyl-p-cresol.
Structural Characterization Workflow
Accurate characterization is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides definitive structural proof.[6][7]
Workflow Diagram:
Caption: Workflow for synthesis and structural confirmation.
Protocol for NMR and MS Analysis:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).[8]
-
MS: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Acquire a mass spectrum using an Electrospray Ionization (ESI) mass spectrometer in both positive and negative ion modes.[9]
-
-
Data Interpretation: Compare the acquired spectra with the expected data.
Table 1: Expected Analytical Data for 2-Cyclohexyl-4-methylphenol
| Analysis | Parameter | Expected Result | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~6.9-7.1 ppm (m, 2H) | Aromatic protons |
| (CDCl₃, 400 MHz) | ~6.7 ppm (d, 1H) | Aromatic proton | |
| ~4.5-5.0 ppm (s, 1H) | Phenolic -OH | ||
| ~3.0-3.3 ppm (m, 1H) | Cyclohexyl CH-Ar | ||
| ~2.25 ppm (s, 3H) | Methyl (-CH₃) | ||
| ~1.2-1.9 ppm (m, 10H) | Cyclohexyl -(CH₂)₅- | ||
| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm | C-OH |
| (CDCl₃, 100 MHz) | ~130-135 ppm | Quaternary Ar-C | |
| ~125-130 ppm | Ar-CH | ||
| ~115-120 ppm | Ar-CH | ||
| ~30-40 ppm | Cyclohexyl CH-Ar | ||
| ~25-30 ppm | Cyclohexyl CH₂ | ||
| ~20-22 ppm | Methyl CH₃ | ||
| ESI-MS | [M-H]⁻ | m/z 189.1285 | C₁₃H₁₇O⁻ |
| | [M+H]⁺ | m/z 191.1430 | C₁₃H₁₉O⁺ |
Part 2: In Silico Profiling for Drug-Likeness
Before committing resources to extensive biological testing, it is crucial to assess whether a compound possesses physicochemical properties compatible with a potential oral drug. Lipinski's Rule of Five provides a valuable heuristic for this early-stage assessment.[10][11]
Rationale: Compounds that adhere to these rules have a higher probability of good membrane permeability and oral bioavailability, which are critical for drug development.[12][13] This step acts as a critical filter to prioritize promising candidates.
Protocol for In Silico Analysis:
-
Obtain SMILES String: Convert the chemical structure of 2-Cyclohexyl-p-cresol into its SMILES (Simplified Molecular Input Line Entry System) format: CC1=CC(=C(C=C1)O)C2CCCCC2.
-
Use Web-Based Tool: Input the SMILES string into a free, comprehensive online tool like SwissADME.[13]
-
Analyze and Tabulate Data: Record the key physicochemical properties and evaluate them against Lipinski's criteria.
Table 2: Predicted Drug-Likeness Properties of 2-Cyclohexyl-p-cresol
| Property | Predicted Value | Lipinski's Rule of Five Criteria | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 190.28 g/mol | ≤ 500 Da | Yes |
| LogP (Octanol/Water) | 4.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |
| Overall Assessment | The compound fully complies with Lipinski's Rule of Five. |
Part 3: A Tiered Approach to Biological Evaluation
A logical, tiered workflow is essential for efficiently screening compounds. We begin with a general cytotoxicity assessment to establish a safe therapeutic window, followed by specific assays targeting the hypothesized biological activities.
Biological Evaluation Workflow Diagram:
Caption: Tiered workflow for biological evaluation.
Protocol 1: Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14][15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the 2-Cyclohexyl-p-cresol derivative in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (concentration that inhibits 50% of cell viability).
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[17] The decrease in absorbance is proportional to the antioxidant activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of each compound dilution.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like RAW 264.7) to produce pro-inflammatory mediators, including nitric oxide (NO).[18] NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Part 4: Investigating the Mechanism of Action (MoA)
Identifying a compound as "active" is only the first step. Understanding how it works is critical for further development. For an anti-inflammatory agent, a plausible mechanism is the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.[4]
Inflammatory Signaling Pathway Diagram:
Caption: Simplified NF-κB inflammatory signaling pathway.
Protocol 4: General Enzyme Inhibition Assay Framework (e.g., COX-2)
Principle: This protocol provides a general framework for determining if a compound can directly inhibit a specific enzyme's activity.[19] The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor. This allows for the calculation of the IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%.[20][21]
Step-by-Step Protocol:
-
Reagents: Obtain a commercial COX-2 inhibitor screening kit or purified COX-2 enzyme, its substrate (e.g., arachidonic acid), and a detection reagent.
-
Assay Buffer Preparation: Prepare the assay buffer as specified by the enzyme or kit manufacturer.
-
Inhibitor Preparation: Prepare serial dilutions of the 2-Cyclohexyl-p-cresol derivative and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Pre-incubation: In a 96-well plate, add the enzyme solution, assay buffer, and the various concentrations of the test compound or controls. Incubate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[19]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the product formation over time using a microplate reader (e.g., measuring absorbance or fluorescence at regular intervals). The rate of the reaction is determined from the initial linear portion of the progress curve.[19]
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
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- Muranaka, H., et al. (2011). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers.
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- Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes.
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Application Note & Protocol: A Cell-Based Calcium Flux Assay for Screening 4-Cyclohexyl-2-methylphenol as a Potential TRPM7 Ion Channel Modulator
Introduction: Unveiling the Therapeutic Potential of Novel Phenolic Compounds
Phenolic compounds are a diverse class of molecules known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] Their structural diversity makes them a rich source for the discovery of novel therapeutic agents. 4-Cyclohexyl-2-methylphenol is a synthetic phenolic compound, the biological activities of which are largely unexplored.[4][5][6][] Given the known ability of some phenolic compounds to modulate ion channels, this application note proposes a robust cell-based assay to investigate the potential of this compound as a modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.
TRPM7 is a ubiquitously expressed ion channel with a unique dual function as both a channel permeable to divalent cations like Ca²⁺ and Mg²⁺, and a serine/threonine kinase.[8] This "chanzyme" is a critical regulator of cellular processes such as proliferation, migration, and survival.[9][10] Its dysregulation has been implicated in various pathologies, including cancer, ischemic stroke, and cardiac fibrosis, making it an attractive therapeutic target.[8][10][11] Several small molecules, including other phenolic compounds, have been identified as TRPM7 inhibitors.[10][11][12]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to design and execute a cell-based calcium flux assay to screen this compound for TRPM7 inhibitory activity. The protocol is designed as a self-validating system, incorporating essential controls and validation steps to ensure data integrity and reproducibility.
Assay Principle: Monitoring TRPM7 Activity via Intracellular Calcium Flux
The proposed assay leverages the permeability of the TRPM7 channel to calcium ions (Ca²⁺).[8][9][13] The core principle is to measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPM7 channel activity. The workflow employs Human Embryonic Kidney 293 (HEK293) cells, a well-established and reliable host for studying recombinant ion channels due to their low endogenous channel expression.[14][15][16][17] These cells will be engineered to stably overexpress human TRPM7.
The assay utilizes Fluo-4 AM, a membrane-permeant fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[18][19][20][21] By loading TRPM7-expressing HEK293 cells with Fluo-4 AM, we can monitor real-time changes in [Ca²⁺]i using a fluorescence plate reader.[13][22][23]
To elicit a measurable Ca²⁺ influx through TRPM7, the assay will be performed in a low-magnesium environment, a condition known to activate the channel.[8][9] The potential inhibitory effect of this compound will be quantified by its ability to reduce the Ca²⁺ influx upon channel activation.
Visualizing the Core Concepts
Signaling Pathway
Caption: Hypothesized mechanism of this compound as a TRPM7 inhibitor.
Experimental Workflow
Caption: High-level overview of the calcium flux assay workflow.
Detailed Protocols and Methodologies
PART 1: Preliminary Assays & Compound Preparation
Rationale: It is crucial to determine the concentration range at which this compound is not cytotoxic to HEK293 cells.[24][25][26][27][28] A compound that kills cells will produce a false positive result in the primary assay by preventing any measurable calcium influx. A standard MTT or LDH release assay is recommended.
Protocol (MTT Assay Example):
-
Cell Seeding: Seed TRPM7-HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select a concentration range for the primary assay where cell viability is >90%.
Rationale: Ensuring the test compound is fully dissolved is critical for accurate and reproducible results. Poor solubility can lead to inaccurate concentration-response curves.
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[4][6]
-
For the assay, create a working stock by diluting the 10 mM stock in the appropriate assay buffer.
-
Visually inspect for any precipitation. The final concentration of DMSO in the assay wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
PART 2: Primary Calcium Flux Screening Assay
Materials:
-
TRPM7-overexpressing HEK293 cells (and parental HEK293 cells for control)[14][29]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4
-
Low-Mg²⁺ Activation Buffer: Assay Buffer with no added MgCl₂ and 1 mM EGTA.
-
This compound
-
Known TRPM7 inhibitor (e.g., NS8593) as a positive control[10][11]
Protocol:
-
Cell Plating: Seed TRPM7-HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 5 x 10⁴ cells per well. Incubate for 24-48 hours to form a confluent monolayer.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and 1 mM Probenecid.[21][30]
-
Aspirate the culture medium from the wells and add 100 µL of the loading solution.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well after the final wash.
-
Compound Addition:
-
Prepare 2X final concentrations of this compound and controls (vehicle, positive control inhibitor) in Assay Buffer.
-
Add 100 µL of the 2X compound solutions to the corresponding wells. The final volume will be 200 µL.
-
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate into a fluorescence microplate reader (e.g., FlexStation 3) equipped with an automated fluidics module.[13][23]
-
Set the instrument to read fluorescence at Ex/Em = 494/516 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 50 µL of Low-Mg²⁺ Activation Buffer to all wells.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
PART 3: Data Analysis and Interpretation
Rationale: Proper data analysis is key to determining the compound's effect. The analysis should normalize the response and allow for the calculation of key pharmacological parameters.
Analysis Steps:
-
Data Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence intensity after activation to get the response amplitude (ΔF).
-
Percentage Inhibition Calculation:
-
% Inhibition = 100 * (1 - (ΔF_compound - ΔF_max_inhibition) / (ΔF_vehicle - ΔF_max_inhibition))
-
Where ΔF_compound is the response with the test compound, ΔF_vehicle is the response with vehicle control (0% inhibition), and ΔF_max_inhibition is the response with the positive control inhibitor (100% inhibition).
-
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the TRPM7 activity is inhibited).
Data Presentation:
| Compound | Concentration (µM) | ΔF (RFU) | % Inhibition |
| Vehicle (0.1% DMSO) | 0 | 15,000 | 0% |
| NS8593 (Positive Ctrl) | 10 | 500 | 100% |
| This compound | 0.1 | 14,500 | 3.4% |
| 1 | 11,000 | 27.6% | |
| 10 | 6,000 | 62.1% | |
| 30 | 1,500 | 93.1% | |
| 100 | 650 | 99.0% | |
| Table 1: Example data for calculating the percentage inhibition of TRPM7-mediated calcium influx. |
Assay Validation: A Self-Validating System
Rationale: To ensure the assay is robust, reliable, and specific, a series of validation experiments must be performed.[2][31][32][33][34]
Validation Logic
Caption: Key components for validating the TRPM7 cell-based assay.
Validation Parameters:
-
Z'-Factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
-
Signal Window: The ratio of the signal from the vehicle control to the signal from the positive control inhibitor. A high signal window is desirable.
-
Specificity: Run the assay in parallel using the parental HEK293 cell line that does not overexpress TRPM7. A significant signal should only be observed in the TRPM7-expressing cells, confirming the assay's specificity for the target channel.
-
Reproducibility: The IC₅₀ of the known TRPM7 inhibitor should be consistent across multiple experiments.
Conclusion and Future Directions
This application note details a robust and scientifically sound methodology for screening this compound as a potential inhibitor of the TRPM7 ion channel. By employing a validated cell-based calcium flux assay, researchers can obtain reliable data on the compound's activity and potency. This approach provides a crucial first step in characterizing the biological function of this novel phenolic compound and evaluating its therapeutic potential.
Should this compound demonstrate significant inhibitory activity, subsequent steps would include electrophysiological studies (e.g., patch-clamp) to confirm the mechanism of action and further cell-based assays to explore its effects on downstream signaling pathways and cellular functions regulated by TRPM7, such as cell migration and proliferation.[12][35][36]
References
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Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
- Hussain, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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ION Biosciences. (2021). FLUO-4 AM. Retrieved from [Link]
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Cytion. (n.d.). HEK Cells in Calcium Imaging and Ion Channel Activity Studies. Retrieved from [Link]
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Cytion. (n.d.). HEK Cells in Electrophysiological Assays: Best Practices. Retrieved from [Link]
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Cytion. (n.d.). HEK Cells in Calcium Imaging and Ion Channel Activity Studies. Retrieved from [Link]
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Cytion. (n.d.). HEK Cells in Electrophysiological Assays: Best Practices. Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Cell Lines. Retrieved from [Link]
- Chubanov, V., et al. (2014).
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
- Hofmann, T., et al. (2014). Activation of TRPM7 channels by small molecules under physiological conditions. PubMed.
- Zhelay, T., et al. (2021). TRPM7 Ion Channel: Oncogenic Roles and Therapeutic Potential in Breast Cancer. MDPI.
- Chen, J. P., et al. (2014).
- Kim, B. J., et al. (2014). The Pathophysiologic Roles of TRPM7 Channel. PMC.
- Luo, J., et al. (2011).
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]
- PPD. (2013).
- Tavan, M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. PubMed.
- Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- Tuttolomondo, A., et al. (2025).
-
Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
- JoVE. (2022).
- Donahue, C. G., et al. (2010). Development and optimization of a High-throughput Bioassay for trPM7 Ion channel Inhibitors. Queen's University.
- Chen, X., et al. (2010). Blockade of TRPM7 Channel Activity and Cell Death by Inhibitors of 5-Lipoxygenase. NIH.
- Frazzini, V., et al. (2022). TRPM7 activity drives human CD4 T-cell activation and differentiation in a magnesium dependent manner. PMC.
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PubChem. (n.d.). Phenol, cyclohexyl-2-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 4. TRPM7 blockade decreases COX-2 expression and proliferation.... Retrieved from [Link]
- MacLeod, V., et al. (2024).
-
PubChem. (n.d.). 4-Cyclohexyl-2-(2-methylpropyl)phenol. Retrieved from [Link]
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Application Note: Enhancing Phenol Analysis by Gas Chromatography Through Chemical Derivatization
Abstract: The direct analysis of phenolic compounds by gas chromatography (GC) is frequently hindered by their inherent polarity and low volatility, leading to poor chromatographic performance characterized by broad, tailing peaks and low sensitivity. Chemical derivatization offers a robust solution by converting the polar hydroxyl group of phenols into less polar, more volatile, and more thermally stable derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of phenol derivatization for GC analysis. Detailed, field-proven protocols for the three most common derivatization techniques—silylation, acylation, and alkylation—are presented, complete with explanations of the underlying chemical principles, procedural causality, and typical analytical conditions.
The Rationale for Derivatizing Phenols in GC Analysis
Phenolic compounds, a broad class of molecules characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are of significant interest in pharmaceutical, environmental, and materials science. However, their analysis by gas chromatography presents a classic challenge. The active hydrogen of the phenolic hydroxyl group is prone to forming hydrogen bonds, which causes strong interactions with the stationary phase and active sites within the GC system. This results in poor peak shape and reduced volatility, making quantification unreliable.[1][2]
Derivatization addresses these issues by chemically modifying the hydroxyl group.[3][4] This process effectively "masks" the polar nature of the phenols, leading to several key advantages:
-
Increased Volatility: By replacing the polar -OH group with a non-polar functional group, the boiling point of the analyte is lowered, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[5][6]
-
Improved Peak Shape and Resolution: The reduction in hydrogen bonding minimizes interactions with the GC column, resulting in sharper, more symmetrical peaks and better separation of closely related compounds.[1][7]
-
Enhanced Sensitivity and Detectability: Derivatization can introduce specific chemical moieties that significantly increase the response of certain detectors, such as the electron capture detector (ECD).[8]
The choice of derivatization strategy depends on the specific phenols of interest, the sample matrix, and the desired analytical outcome. The three most widely employed methods are silylation, acylation, and alkylation.[3][8]
Silylation: The Workhorse of Phenol Derivatization
Silylation is arguably the most common derivatization technique for compounds containing active hydrogens, such as phenols.[5] The reaction involves the replacement of the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3]
The Chemistry of Silylation
Silylating agents are typically compounds containing a silicon atom bonded to a good leaving group. The reaction proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom. The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[6]
Commonly used silylating reagents for phenols include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor.[9]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most volatile and reactive TMS reagents, producing volatile by-products that do not interfere with chromatography.[10]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives.[11]
To enhance the reactivity of these agents, especially for sterically hindered phenols, a catalyst such as TMCS (Trimethylchlorosilane) is often added in small amounts (e.g., 1%).[5]
Protocol: Silylation of Phenols using BSTFA + 1% TMCS
This protocol provides a general procedure for the trimethylsilylation of phenols for GC-MS analysis.
Materials:
-
Sample containing phenolic compounds, dried.
-
BSTFA + 1% TMCS derivatizing reagent.
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or acetone).
-
Heating block or water bath.
-
Vortex mixer.
-
GC vials with PTFE-lined caps.
Procedure:
-
Sample Preparation: Transfer 1-10 mg of the dried sample into a clean, dry GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as silylating reagents are highly sensitive to moisture.[12]
-
Reagent Addition: Add 100-200 µL of an anhydrous solvent to dissolve the sample. Acetone has been shown to accelerate the reaction significantly.[11] Then, add 100-200 µL of the BSTFA + 1% TMCS reagent. An excess of the reagent is necessary to drive the reaction to completion.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes. For some simple phenols, the reaction may be complete at room temperature in a shorter time.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Workflow for Silylation of Phenols:
Caption: Workflow for the silylation of phenols using BSTFA + TMCS.
Typical GC-MS Conditions for TMS-Phenol Analysis
| Parameter | Setting |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| MS Mode | Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for target analysis |
Acylation: Forming Stable Ester Derivatives
Acylation involves the reaction of phenols with an acylating agent, typically an acid anhydride or an acyl halide, to form the corresponding ester derivatives.[8] These derivatives are generally more stable than their silylated counterparts.
The Chemistry of Acylation
The most common acylating agent for phenols is acetic anhydride ((CH₃CO)₂O) . The reaction is usually carried out in the presence of a base, such as pyridine or potassium carbonate, which acts as a catalyst by deprotonating the phenol to form the more nucleophilic phenoxide ion.[1] Under anhydrous conditions, acetic anhydride can also acetylate alcohols and amines.[13]
Protocol: Acetylation of Phenols using Acetic Anhydride
This protocol describes a common procedure for the acetylation of phenols.
Materials:
-
Sample containing phenolic compounds.
-
Acetic Anhydride.
-
Pyridine (or 5% Potassium Carbonate solution).
-
Extraction solvent (e.g., hexane or ethyl acetate).
-
Deionized water.
-
Anhydrous sodium sulfate.
-
Heating block or water bath.
-
Vortex mixer and centrifuge.
-
GC vials.
Procedure:
-
Sample Preparation: To 100 µL of the sample solution in a vial, add 100 µL of pyridine.[1]
-
Derivatization: Add 200 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30 minutes.[1]
-
Quenching and Extraction: After cooling to room temperature, add 1 mL of deionized water to quench the excess acetic anhydride. Add 1 mL of hexane, vortex vigorously for 1 minute to extract the acetylated product, and centrifuge to separate the layers.[1]
-
Drying and Analysis: Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove residual water. The dried extract is ready for GC-MS analysis.[1]
Workflow for Acetylation of Phenols:
Caption: Workflow for the acetylation of phenols using acetic anhydride.
Typical GC-MS Conditions for Acetylated Phenol Analysis
| Parameter | Setting |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 200-250°C[14] |
| Oven Program | Initial 60°C for 2 min, ramp at 10°C/min to 210°C, then 50°C/min to 260°C, hold for 2 min[14] |
| Detector | MS or Flame Ionization Detector (FID) |
Alkylation: Creating Ether Derivatives for Enhanced Detection
Alkylation involves replacing the active hydrogen of the phenolic hydroxyl group with an alkyl group, forming a stable ether.[8] This method is particularly useful when targeting trace-level analysis, as specific alkylating agents can introduce electrophoric groups, dramatically enhancing the sensitivity of an Electron Capture Detector (ECD).
The Chemistry of Alkylation
A widely used alkylating agent for this purpose is Pentafluorobenzyl Bromide (PFBBr) . The reaction forms pentafluorobenzyl (PFB) ethers. This reaction is often performed under basic conditions using a phase-transfer catalyst, such as 18-crown-6 ether, to facilitate the transfer of the phenolate ion into the organic phase where the reaction occurs.[15]
Protocol: Alkylation of Phenols using PFBBr
This protocol is based on the principles outlined in EPA Method 8041A for the analysis of phenols.[13][16]
Materials:
-
Sample extract in a suitable solvent (e.g., acetone).
-
PFBBr derivatizing reagent (e.g., 5% in acetone).
-
Potassium carbonate solution (e.g., 5-10%).
-
Hexane.
-
Water bath.
-
Nitrogen evaporator.
-
GC vials.
Procedure:
-
Solvent Exchange: Ensure the sample extract is in a suitable solvent like acetone.
-
Reagent Addition: In a reaction tube, combine the sample extract with the PFBBr reagent and the potassium carbonate solution.[16]
-
Reaction: Cap the tube tightly and heat in a water bath at 60°C for one hour.[16]
-
Concentration and Solvent Exchange: After cooling, concentrate the solution using a nitrogen evaporator and exchange the solvent to hexane.[16]
-
Cleanup (Optional): If the sample matrix is complex, a cleanup step using a silica gel column may be necessary.
-
Analysis: The final extract is ready for analysis by GC, typically with an ECD for enhanced sensitivity.
Workflow for PFBBr Alkylation of Phenols:
Caption: Workflow for the alkylation of phenols using PFBBr.
Typical GC-ECD Conditions for PFB-Ether Analysis
| Parameter | Setting |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250°C |
| Oven Program | Temperature programmed to achieve separation of target analytes |
| Detector | Electron Capture Detector (ECD) |
| Makeup Gas | Nitrogen or Argon/Methane |
Method Comparison and Troubleshooting
The choice of derivatization method is a critical decision in method development. The following table provides a comparative overview:
| Feature | Silylation (TMS) | Acylation (Acetylation) | Alkylation (PFBBr) |
| Reactivity | Very high, fast reaction | High, often requires catalyst | Moderate, requires heating |
| Derivative Stability | Moisture sensitive | Generally stable | Very stable |
| By-products | Volatile and often non-interfering | Can be acidic, may require removal | Neutral |
| Detector Compatibility | Excellent for MS, FID | Good for MS, FID | Excellent for ECD, good for MS |
| Primary Advantage | Versatility and ease of use | Good stability of derivatives | High sensitivity with ECD |
| Primary Disadvantage | Derivatives prone to hydrolysis | May not be suitable for all phenols | Reagent is a lachrymator |
Common Troubleshooting Scenarios:
-
No or Low Derivative Peak: This could be due to the presence of water in the sample or reagents, insufficient reagent, or incomplete reaction. Ensure all materials are anhydrous, use an excess of the derivatizing agent, and optimize reaction time and temperature.[12][17]
-
Peak Tailing: Even after derivatization, peak tailing can occur due to active sites in the GC inlet liner or on the column. Using a deactivated liner and ensuring a clean column can mitigate this issue.[18][19]
-
Ghost Peaks: Contamination in the syringe, inlet, or carrier gas can lead to extraneous peaks. Regular maintenance and use of high-purity gases and solvents are essential.[18]
Conclusion
Chemical derivatization is an indispensable tool for the successful analysis of phenolic compounds by gas chromatography. By converting polar phenols into more volatile and thermally stable derivatives, analysts can achieve significantly improved chromatographic performance, leading to more accurate and reliable quantification. Silylation, acylation, and alkylation each offer unique advantages, and the selection of the most appropriate method should be guided by the specific analytical requirements of the study. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers to develop and implement robust derivatization strategies for their phenolic analytes.
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Yu, Y., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4(7), 1968-1974. Available at: [Link]
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Yu, Y., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. RSC Publishing. Available at: [Link]
-
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-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846. Available at: [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Available at: [Link]
-
Roessner, U., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 21(8), 1037. Available at: [Link]
-
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-
ResearchGate. (2025). Comparison of three derivatization ways in the separation of phenol and hydroquinone from water samples | Request PDF. Available at: [Link]
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS. Available at: [Link]
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Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Available at: [Link]
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-
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-
ResearchGate. (2025). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives: GC-ESI/MS analysis of trimethylsilyl derivatives. Available at: [Link]
-
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-
Roessner, U., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 21(8), 1037. Available at: [Link]
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U.S. Environmental Protection Agency. (2000). Method 8041A. Available at: [Link]
-
Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]
-
PubMed. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Available at: [Link]
-
ResearchGate. (2025). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry | Request PDF. Available at: [Link]
-
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-
MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]
-
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-
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-
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-
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-
OMICS International. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available at: [Link]
-
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-
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-
ResearchGate. (2025). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Available at: [Link]
-
PubMed. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Available at: [Link]
-
RSC Publishing. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Available at: [Link]
-
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-
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-
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-
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-
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-
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-
PubMed. (2025). A contemporary gas chromatography-electron capture detection (GC-ECD) method for regulatory analysis of polybrominated diphenyl ethers (PBDEs) in unfiltered secondary-treated wastewater. Available at: [Link]
-
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- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclohexyl-2-methylphenol
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the synthesis of 4-Cyclohexyl-2-methylphenol. Here, we address common challenges and provide practical, field-proven solutions to optimize your experimental outcomes.
I. Overview of the Synthesis: The Friedel-Crafts Alkylation of p-Cresol
The primary industrial and laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts alkylation of p-cresol with either cyclohexene or cyclohexanol. This electrophilic aromatic substitution reaction is catalyzed by a variety of acids. The choice of catalyst and reaction conditions is critical in directing the regioselectivity of the reaction towards the desired para-substituted product and minimizing the formation of byproducts.
The general reaction scheme is as follows:
Reactants: p-Cresol and Cyclohexene (or Cyclohexanol) Catalyst: Lewis Acid (e.g., AlCl₃, H₂SO₄) or Solid Acid (e.g., Zeolites) Product: this compound Primary Byproducts: 2-Cyclohexyl-4-methylphenol (ortho-isomer), 2,6-dicyclohexyl-4-methylphenol (di-substituted product), and cyclohexyl p-tolyl ether.
Below is a diagram illustrating the primary reaction pathway:
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common issue in Friedel-Crafts alkylation and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inactivity | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[1] Water in your solvent or on your glassware will deactivate the catalyst. Solid acid catalysts like zeolites require proper activation to expose their acidic sites. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. For zeolites, ensure they are properly activated by calcination before use.[2] |
| Suboptimal Reaction Temperature | The reaction temperature significantly influences the rate and selectivity. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to byproduct formation and decomposition. | The optimal temperature can vary depending on the catalyst. For zeolite catalysts, a range of 140-200°C is often effective.[2] With traditional Lewis acids, lower temperatures may be required. Experiment with a range of temperatures to find the optimum for your specific setup. |
| Incorrect Molar Ratio of Reactants | An excess of p-cresol is often used to minimize the formation of di-substituted byproducts.[2] | A molar ratio of p-cresol to cyclohexene of 4:1 to 8:1 has been shown to improve the yield of the desired mono-alkylated product.[3] |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. | Monitor the reaction progress using TLC or GC. Continue the reaction until the starting material is consumed or the product concentration plateaus. |
Troubleshooting Flowchart for Low Yield:
Caption: A step-by-step guide to troubleshooting low reaction yield.
Q2: I am observing a significant amount of the ortho-isomer in my product mixture. How can I improve the selectivity for the para-product?
A2: The formation of the ortho-isomer is a common competing reaction. The ratio of ortho to para substitution is influenced by steric hindrance and the nature of the catalyst.
Strategies to Enhance para-Selectivity:
-
Catalyst Choice: The pore structure of solid acid catalysts like zeolites can play a significant role in dictating regioselectivity. Zeolites with medium to large pores, such as H-Mordenite or H-beta, can favor the formation of the less sterically hindered para-isomer.[4]
-
Temperature Control: In some cases, reaction temperature can influence the isomer ratio. It is advisable to conduct a temperature optimization study to determine the conditions that provide the best selectivity for the para-product.
-
Solvent Effects: While this reaction is often run neat, the choice of solvent can influence isomer distribution in Friedel-Crafts reactions. Less polar solvents may favor ortho substitution, while more polar solvents could potentially increase the proportion of the para isomer.[5]
Q3: My crude product is contaminated with di-substituted byproducts. How can I prevent their formation?
A3: The formation of di-substituted products, such as 2,6-dicyclohexyl-4-methylphenol, occurs when the mono-substituted product undergoes a second alkylation. Since the alkyl group is an activating group, the product is more reactive than the starting material, making polyalkylation a common issue in Friedel-Crafts reactions.[6][7]
Preventative Measures:
-
Molar Ratio: As mentioned previously, using a significant excess of p-cresol is the most effective way to minimize di-substitution.[2][3] By increasing the concentration of the starting material, the likelihood of the electrophile reacting with p-cresol over the already alkylated product is increased.
-
Controlled Addition of Alkylating Agent: Slowly adding the cyclohexene or cyclohexanol to the reaction mixture containing the catalyst and excess p-cresol can help maintain a low concentration of the alkylating agent, further disfavoring polyalkylation.
III. Frequently Asked Questions (FAQs)
Q1: Can I use cyclohexanol instead of cyclohexene as the alkylating agent? A1: Yes, cyclohexanol can be used as the alkylating agent. In the presence of a strong acid catalyst, cyclohexanol will be dehydrated in situ to form cyclohexene, which then participates in the alkylation reaction.[2] However, the water generated during this dehydration can potentially deactivate some catalysts, particularly traditional Lewis acids. When using solid acid catalysts like zeolites, the reaction can be carried out effectively with either cyclohexene or cyclohexanol.[2]
Q2: What is the best catalyst for this synthesis? A2: The "best" catalyst depends on your specific requirements regarding yield, selectivity, cost, and environmental impact.
-
Traditional Lewis Acids (AlCl₃, H₂SO₄): These are effective and relatively inexpensive catalysts. However, they are corrosive, require stoichiometric amounts, and generate significant acidic waste, posing environmental and disposal challenges.[8][9]
-
Solid Acid Catalysts (Zeolites): Zeolites are becoming increasingly popular due to their high activity, selectivity, and reusability.[2] They are also more environmentally friendly as they can be filtered off and potentially regenerated. Zeolites with large pores have shown excellent yields and selectivity for the desired product.[2]
Q3: How do I purify the final product? A3: A combination of fractional distillation and recrystallization is typically employed for the purification of this compound.
-
Fractional Distillation: This technique is used to separate the desired product from unreacted p-cresol and the isomeric byproducts, which have different boiling points.[10]
-
Recrystallization: This is an effective method for removing residual impurities and obtaining a highly pure product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[11] Common solvent systems for recrystallization of phenolic compounds include hexane/acetone or hexane/ethyl acetate mixtures.[12]
Q4: What are the key safety precautions I should take when performing this synthesis? A4: The safety precautions depend on the specific reagents and catalysts being used.
-
Handling Strong Acids (H₂SO₄, Perchloric Acid, AlCl₃): Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] When working with perchloric acid, it is crucial to use a dedicated perchloric acid fume hood with a wash-down system to prevent the buildup of explosive perchlorate salts.[6][13]
-
Waste Disposal: Acidic waste should be neutralized before disposal. Spent aluminum chloride catalyst should be quenched carefully with water in a controlled manner, as the reaction is highly exothermic.[8][15] Always follow your institution's guidelines for chemical waste disposal.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound using a Zeolite Catalyst
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Catalyst Activation: Activate the zeolite catalyst (e.g., H-beta) by calcining at 550°C for 4-6 hours in a muffle furnace. Allow to cool to room temperature in a desiccator.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-cresol (e.g., 4 equivalents) and the activated zeolite catalyst (e.g., 5-10 wt% of p-cresol).
-
Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 160-180°C) with vigorous stirring.
-
Addition of Alkylating Agent: Add cyclohexene (e.g., 1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC. Continue stirring at the reaction temperature until the starting material is consumed or the product concentration is maximized (typically 2-4 hours after the addition is complete).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with a suitable solvent (e.g., toluene), dried, and potentially regenerated for future use.
-
The filtrate contains the crude product mixture.
-
Protocol 2: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus.
-
Distillation: Carefully distill the crude product mixture under reduced pressure.
-
Collect the fraction corresponding to unreacted p-cresol.
-
Collect the fraction containing the desired this compound. The boiling points of the ortho and para isomers are different, allowing for their separation.[10]
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate).
-
Dissolution: Dissolve the semi-purified product from distillation in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum to obtain the pure this compound.
V. References
-
Kamruzzaman, M., Rana, A. A., & Saha, M. (2012). Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. Bangladesh Journal of Scientific and Industrial Research, 47(2), 153–160.
-
University of Illinois Division of Research Safety. (2014). Perchloric Acid.
-
The University of British Columbia. (2019). Working Safely with Perchloric Acid.
-
Esco Lifesciences. Perchloric Acid Handling Guidelines.
-
JoVE. (2025). Limitations of Friedel–Crafts Reactions.
-
ECHEMI. Safe and responsible disposal of aluminum chloride?
-
Google Patents. (1971). Disposal of spent aluminum chloride alkylation catalyst sludge. US3554695A.
-
Quora. (2018). What are the limitations of Friedal Craft reactions?
-
Google Patents. (1991). Preparation of 4-methyl-2-cyclohexylphenol. US4990687A.
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction.
-
Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations.
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Chemistry LibreTexts. (2022). Friedel–Crafts Alkylation with Practice Problems.
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
-
Processes of Petrochemistry and Oil Refining. Alkylation of Phenol and its Homologues by Cyclic Olefins.
-
Beyond Benign. Friedel-Crafts Alkylation.
-
Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols.
-
Benchchem. Application Notes and Protocols for Friedel-Crafts Alkylation of Aromatics with Propylene Pentamer.
-
Google Patents. (1933). Method for manufacture of cyclohexylphenols. US1917823A.
-
MedCrave. Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene.
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Benchchem. Technical Support Center: Resolving Isomer Separation in 2-Cyclohexylnaphthalen-1-ol Synthesis.
-
Google Patents. (1938). Separation of ortho-, meta-, and para-phenylphenols. US2129908A.
-
Quick Company. A Process For Preparation Of 4 Cyclohexylphenol.
-
YouTube. (2023). While separating a mixture of ortho & para nitrophenols name isomer which will be steam volatile.
-
MDPI. (2021). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.
-
Green Chemistry (RSC Publishing). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite.
-
The Journal of Organic Chemistry. Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
YouTube. (2018). 4 Recrystallization Methods for Increased Yield.
-
ResearchGate. Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites.
-
ResearchGate. Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review.
-
Wikipedia. Fractional distillation.
-
Chemistry LibreTexts. (2022). Step-by-Step Procedures for Fractional Distillation.
-
Royal Society of Chemistry. Liquid phase alkylation of phenol with 1-octene over large pore zeolites.
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
-
ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
-
MDPI. Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review.
-
Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products.
-
ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products.
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
-
YouTube. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool.
Sources
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Technical Support Center: Purification Challenges of 2-Cyclohexyl-4-methylphenol
Prepared by: Senior Application Scientist, Chemical R&D Division
Welcome to the technical support center for 2-Cyclohexyl-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile compound. As a sterically hindered phenol, 2-Cyclohexyl-4-methylphenol is a valuable antioxidant and a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2][3] However, its purification is often non-trivial due to the presence of structurally similar isomers and byproducts from its synthesis.
This document provides in-depth troubleshooting advice and strategic guidance, grounded in the principles of separation science, to help you achieve the desired purity for your critical applications.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My "purified" 2-Cyclohexyl-4-methylphenol is an off-white, yellow, or pinkish solid. What causes this discoloration and how can I prevent it?
Answer: This is a classic issue with phenolic compounds. The color arises from the formation of highly conjugated quinone or quinone-methide type impurities, which are products of oxidation.[4] The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of trace metal ions.
Causality & Prevention Strategy:
-
Mechanism: The phenol donates a hydrogen atom to form a phenoxy radical. This radical is resonance-stabilized but can react further with oxygen to form peroxy radicals, which ultimately decompose into colored quinone structures.
-
Solution 1: Work Under an Inert Atmosphere: Whenever possible, conduct purification steps (like solvent evaporation or column chromatography) under a blanket of an inert gas such as nitrogen or argon. This minimizes the sample's contact with oxygen.[4]
-
Solution 2: Degas Your Solvents: Solvents can contain significant amounts of dissolved oxygen. Degassing solvents by sparging with nitrogen or argon for 15-30 minutes before use can dramatically reduce the potential for oxidation during your workup and purification.[4]
-
Solution 3: Use Antioxidant Additives: For long-term storage, adding a small amount (e.g., <0.1%) of a more potent antioxidant like Butylated Hydroxytoluene (BHT) can protect your compound.
-
Solution 4: Activated Carbon Treatment: If significant color has already formed, you can sometimes remove it by dissolving the crude product in a suitable solvent (like toluene or dichloromethane), adding a small amount of activated carbon, heating briefly, and then filtering through a pad of Celite®. The carbon adsorbs the colored impurities. Use this method judiciously, as it can also lead to some loss of your desired product.
Question 2: I am struggling to separate my product from an impurity with a very similar Rf value during flash column chromatography. What is happening and how can I improve the separation?
Answer: This is the most common and significant challenge in purifying 2-Cyclohexyl-4-methylphenol. The persistent impurity is almost certainly a positional isomer. The standard synthesis involves the Friedel-Crafts alkylation of p-cresol with cyclohexene or cyclohexanol.[5][6] While the ortho-position to the hydroxyl group is activated, some alkylation can occur at the other available ortho position, leading to the formation of 4-Cyclohexyl-2-methylphenol .
Causality & Separation Strategy:
-
Isomeric Challenge: Positional isomers often have very similar polarities and boiling points, making them difficult to separate by standard techniques.[7][8]
-
Solution 1: Optimize Your Eluent System:
-
Gradient Elution: Instead of an isocratic (single-composition) eluent, use a shallow gradient. Start with a very non-polar mobile phase (e.g., 2% Ethyl Acetate in Hexane) and slowly increase the polarity (e.g., to 10% Ethyl Acetate). This can often resolve closely eluting spots.
-
Eluent Modification: Phenols can "tail" on silica gel due to the acidic nature of the hydroxyl group interacting with silanols. Adding a small amount of acetic acid (0.1-0.5%) to your mobile phase can suppress this interaction by keeping the phenol protonated, resulting in sharper peaks and potentially better separation.[4]
-
-
Solution 2: Change the Stationary Phase: If silica gel fails, switch to a stationary phase that offers a different separation mechanism.
-
Reverse-Phase (C18) Chromatography: Separation is based on hydrophobicity rather than polarity. Since isomers can have subtle differences in their hydrophobic character, reverse-phase flash chromatography (using solvents like methanol/water or acetonitrile/water) can be highly effective.[4]
-
-
Solution 3: Preparative HPLC: For the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool. A Phenyl-Hexyl or C18 column can provide the resolution needed to separate these challenging isomers.[7][9]
Question 3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This happens when the solution is cooled too quickly or when the concentration of the solute is too high, exceeding its solubility limit at a temperature above its melting point (or the melting point of the impure mixture).
Causality & Crystallization Strategy:
-
Thermodynamics vs. Kinetics: Crystal formation is a thermodynamically favored but kinetically slow process that requires molecules to orient themselves properly into a lattice. Oiling out is a kinetically faster, less ordered process.
-
Solution 1: Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel if necessary. Do not place it directly into an ice bath. Once at room temperature, then induce further crystallization in an ice bath.[4]
-
Solution 2: Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oily mixture to redissolve it, then attempt the slow cooling process again.
-
Solution 3: Scratch and Seed:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a single tiny crystal to the cooled solution. This "seed" acts as a template for further crystal formation.
-
-
Solution 4: Change the Solvent System: The chosen solvent may be too good a solvent. A mixed-solvent system can provide better control. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., acetone) and then slowly add a "poor" hot solvent (e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.[10][11]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader strategic questions that researchers encounter when planning the purification of 2-Cyclohexyl-4-methylphenol.
FAQ 1: What are the most likely impurities I need to remove from a typical synthesis?
The impurity profile is dictated by the synthesis method, which is generally the alkylation of p-cresol.[5] The key impurities to anticipate are:
-
Unreacted Starting Materials: p-Cresol and cyclohexanol or cyclohexene.[12]
-
Positional Isomer: this compound (alkylation at the alternative ortho position).
-
Di-substituted Product: 2,6-dicyclohexyl-4-methylphenol (a result of over-alkylation).
-
Ether Byproduct: Cyclohexyl p-tolyl ether, formed by O-alkylation instead of C-alkylation, especially when using cyclohexanol as the alkylating agent.[5]
-
Oxidation Products: Colored quinone-type species.
FAQ 2: What is the most effective multi-step purification strategy for a crude reaction mixture?
A logical, multi-step approach is often the most efficient.
-
Initial Workup: Perform a standard aqueous wash (e.g., with dilute NaOH) to remove the unreacted acidic p-cresol. This is a simple and effective first pass to remove a major contaminant.
-
Vacuum Distillation: This is an excellent technique for bulk purification.[13] Given the relatively high boiling point of the product (~257 °C at atmospheric pressure), vacuum distillation is essential to prevent thermal decomposition.[12] This step can effectively remove lower-boiling components (cyclohexanol) and higher-boiling components (di-substituted products).
-
Final Polishing (Crystallization or Chromatography): After distillation, the primary remaining impurity is likely the positional isomer.
-
Recrystallization: If the isomeric content is low, recrystallization can be a highly effective and scalable final step.
-
Flash Chromatography: If distillation is insufficient or isomers are present in significant quantities, flash chromatography is the preferred method for achieving high purity.[4]
-
FAQ 3: How can I reliably confirm the purity and identity of my final product?
No single technique is sufficient. A combination of methods provides the most trustworthy validation:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Use a C18 or Phenyl column with a UV detector. A pure sample should show a single major peak. Purity is typically reported as the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities and confirming the molecular weight of your product and any isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The integration of the proton signals in ¹H NMR can also be used to quantify impurities if their signals are resolved from the product's signals.
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid. Impurities will typically depress and broaden the melting point range.
Section 3: Data Tables & Protocols
For ease of reference, key data and standardized protocols are provided below.
Data Presentation
Table 1: Physicochemical Properties of 2-Cyclohexyl-4-methylphenol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1596-09-4 | [1] |
| Molecular Formula | C₁₃H₁₈O | [] |
| Molecular Weight | 190.28 g/mol | [12] |
| Boiling Point | 257.1 °C at 760 mmHg | [12] |
| Density | 1.026 g/cm³ | [] |
| Appearance | Solid or viscous liquid |[1] |
Table 2: Common Recrystallization Solvents for Phenolic Compounds
| Solvent System | Characteristics & Best Use Cases | Source |
|---|---|---|
| Toluene | Good for many aromatic compounds. High boiling point (111 °C). | [4] |
| Ethanol/Water | A versatile mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. | [4][15] |
| Hexane/Acetone | Good for compounds with moderate polarity. Dissolve in minimal hot acetone, then add hexane. | [4][16] |
| Heptane | A non-polar solvent, useful for precipitating the moderately polar phenol from a hot solution. | |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Select the Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Hexane) that gives your desired compound an Rf value of approximately 0.25-0.35 and provides clear separation from impurities. If tailing is observed, add 0.5% acetic acid to the eluent.[4]
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in your starting eluent and pour it into the column, tapping gently to ensure even packing. Add another layer of sand on top of the silica bed.[17]
-
Load the Sample: Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder ("dry load") to the top of the column. This technique generally provides superior resolution to loading the sample as a liquid.[4]
-
Elute the Column: Carefully add the eluent. Apply gentle pressure to achieve a steady flow rate.
-
Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 2-Cyclohexyl-4-methylphenol.[4]
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. This is determined by small-scale solubility tests.[10]
-
Dissolve the Impure Compound: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid fully dissolves. Add solvent in small portions until a clear solution is obtained at the boiling point.
-
Cool the Solution: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[4]
-
Maximize Crystal Formation: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize the yield of crystals.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals in a vacuum oven or air dry them to remove all traces of solvent.
Section 4: Visualization of Workflows
Diagrams
Caption: Decision tree for selecting a primary purification method.
Caption: A recommended sequential workflow for purification.
References
- Google Patents. (n.d.). US5064507A - Distillation process for recovery of high purity phenol.
- Google Patents. (n.d.). EP2084135A1 - Purification of phenol.
- Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Norwitz, G., Nataro, N., & Keliher, P. N. (1983). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry, 55(4), 686-690.
-
ResearchGate. (2021). What is the best solvent to prepare phenol and flavonoid extracts?. Retrieved from [Link]
- Mourtzinos, I., et al. (2008). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Chemical Engineering & Technology, 31(7), 998-1004.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Silver, J. E., et al. (2012). Purification of phenolic flavanoids with flash chromatography.
- Google Patents. (n.d.). US4990687A - Preparation of 4-methyl-2-cyclohexylphenol.
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Chemsrc. (n.d.). Phenol,2-cyclohexyl-4-methyl | CAS#:1596-09-4. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US1917823A - Method for manufacture of cyclohexylphenols.
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]
- Google Patents. (n.d.). CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol).
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Retrieved from [Link]
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Technical Support Center: Phenol Analysis by Gas Chromatography
Welcome to the technical support center for GC analysis of phenols. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the gas chromatography of phenolic compounds. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower your analytical work.
The Challenge of Analyzing Phenols by GC
Phenolic compounds are a class of aromatic molecules containing a hydroxyl group bound directly to an aromatic ring. This hydroxyl group, while defining their chemical identity, is also the primary source of analytical difficulty in gas chromatography. Its polar and acidic nature leads to strong interactions with active sites within the GC system, resulting in a host of chromatographic problems, including poor peak shape (tailing), low response, and irreversible adsorption. Furthermore, the inherent reactivity of phenols can lead to thermal degradation in the hot injection port.
To overcome these challenges, a robust analytical method for phenols by GC requires careful consideration of sample preparation (often involving derivatization), injection technique, column selection, and system maintenance. This guide will walk you through a systematic approach to troubleshooting unexpected peaks and other common issues, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing broad and tailing peaks for my phenol standards?
Peak tailing is a classic symptom of unwanted secondary interactions between the polar hydroxyl group of the phenol and active sites in the GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, column, or even contaminants.
Immediate Actions:
-
Verify Derivatization: If you are not derivatizing your phenols, this is the most likely cause. The polarity of the hydroxyl group needs to be masked.
-
Inlet Maintenance: The inlet is a common source of activity. Replace the inlet liner and septum. Use a high-quality, deactivated liner.
-
Column Conditioning: Condition your column according to the manufacturer's instructions to remove any residual moisture or contaminants.
-
Column Trimming: If the front of the column has become active, trimming 10-20 cm from the inlet end can restore performance.[1][2]
FAQ 2: What are these extra, unexpected peaks in my chromatogram, even in a blank run?
These are commonly referred to as "ghost peaks" and can originate from several sources of contamination within your GC system.[3][4][5] Identifying the source is a process of systematic elimination.
Common Causes and Solutions:
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to shed particles or volatile compounds into the inlet.[3] Replace the septum and ensure it is installed correctly.
-
Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps. Ensure you are using high-purity gas and that your gas traps are not exhausted.[3]
-
Contaminated Syringe or Solvent: The syringe or the solvent used for sample dilution and needle washes can be a source of contamination. Run a blank injection with a different, high-purity solvent and a clean syringe to diagnose this.
-
Carryover from Previous Injections: High-concentration samples can leave residues in the injection port that elute in subsequent runs.[6] Proper rinsing of the syringe and running a solvent blank after a concentrated sample can mitigate this.
FAQ 3: My phenol peaks are disappearing or have a very low response. What is happening?
Loss of peak response for phenols is often due to their adsorption at active sites within the GC system or thermal degradation in the injection port.[7]
Troubleshooting Steps:
-
Check for Leaks: An air leak in the system can lead to the oxidation of both your analytes and the column's stationary phase, creating active sites.[8]
-
Optimize Inlet Temperature: While a high inlet temperature is needed for volatilization, excessive heat can cause some phenols to degrade. Experiment with lowering the inlet temperature in 10-20°C increments.
-
Use a Deactivated Inlet Liner: A liner with glass wool can sometimes have active sites. Consider using a liner with deactivated glass wool or a liner without wool.[9][10]
-
Confirm Derivatization Efficiency: Incomplete derivatization will leave some of the polar phenols underivatized, which will then be adsorbed in the system.
In-Depth Troubleshooting Guides
Guide 1: Resolving Issues with Phenol Derivatization
Derivatization is a critical step in the GC analysis of phenols. It involves reacting the phenolic hydroxyl group with a reagent to form a less polar, more volatile, and more thermally stable derivative. The most common derivatization technique is silylation.
Common Derivatization Reagents for Phenols:
| Reagent | Abbreviation | Derivative | Key Considerations |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Very common, but TMS ethers can be susceptible to hydrolysis if moisture is present. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Similar to BSTFA, often considered more volatile. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS ethers are more stable to hydrolysis than TMS ethers.[11] |
Troubleshooting Unexpected Peaks from Derivatization:
-
Excess Reagent and Byproducts: The derivatization reagent itself and its byproducts will be present in the sample and will produce peaks in the chromatogram. These are typically early-eluting peaks. It is important to run a derivatized blank (reagent and solvent only) to identify these peaks.
-
Incomplete Derivatization: If the reaction is not complete, you will see the peak for the underivatized phenol (often tailing) in addition to the derivatized peak. To address this, you can try increasing the reaction temperature, time, or the amount of reagent.
-
Side Reactions: While less common with robust methods, side reactions can occur, leading to unexpected peaks. Ensure your sample is dry before adding the derivatization reagent, as water can react with silylating agents.[12]
Experimental Protocol: Silylation of Phenols with BSTFA
-
Sample Preparation: Evaporate the sample extract containing the phenols to dryness under a gentle stream of nitrogen. It is crucial to remove all water.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the residue. Then, add 50 µL of BSTFA (with 1% TMCS as a catalyst, if needed for sterically hindered phenols).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC.
Guide 2: Systematic Approach to Identifying the Source of Ghost Peaks
Ghost peaks are extraneous peaks that appear in your chromatogram, often even when injecting a blank solvent.[3] The following workflow provides a systematic approach to pinpointing their origin.
// Path if peak is in the blank no_injection_blank [label="Perform a 'no injection' run (air blank).\nIs the peak still present?", shape=diamond, fillcolor="#FBBC05"]; is_it_in_blank -> no_injection_blank [label="Yes"];
carryover [label="Potential Carryover\n- Increase oven bakeout time/temp.\n- Clean injection port.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_injection_blank -> carryover [label="Yes"];
contamination_source [label="Contamination is likely from the\ninjection port forward.", fillcolor="#F1F3F4"]; no_injection_blank -> contamination_source [label="No"];
check_syringe_solvent [label="Check Syringe & Solvent\n- Use a fresh, high-purity solvent.\n- Manually clean or replace the syringe.", fillcolor="#F1F3F4"]; contamination_source -> check_syringe_solvent;
check_inlet [label="Check Inlet Consumables\n- Replace septum.\n- Replace inlet liner.", fillcolor="#F1F3F4"]; check_syringe_solvent -> check_inlet;
check_gas [label="Check Gas Purity & Traps\n- Verify carrier gas purity.\n- Ensure gas traps are not exhausted.", fillcolor="#F1F3F4"]; check_inlet -> check_gas;
// Path if peak is NOT in the blank sample_contamination [label="Peak originates from the sample or\nsample preparation process.", fillcolor="#34A853", fontcolor="#FFFFFF"]; is_it_in_blank -> sample_contamination [label="No"];
check_sample_prep [label="Review Sample Preparation\n- Check glassware for cleanliness.\n- Analyze reagents used in sample prep.", fillcolor="#F1F3F4"]; sample_contamination -> check_sample_prep;
check_sample_matrix [label="Analyze a matrix blank if possible.", fillcolor="#F1F3F4"]; check_sample_prep -> check_sample_matrix; } .enddot Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Guide 3: Optimizing Injection Parameters for Phenols
The choice of injection technique, primarily split versus splitless, depends on the concentration of phenols in your sample.
-
Split Injection: Used for higher concentration samples to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column.
-
Splitless Injection: Used for trace analysis to ensure that the majority of the sample is transferred to the column for maximum sensitivity.[13][14]
Troubleshooting Injection-Related Problems:
-
Peak Fronting: This can occur in splitless injection if the initial oven temperature is too high, preventing proper focusing of the analytes at the head of the column. The initial oven temperature should be about 10-20°C below the boiling point of the sample solvent.[15]
-
Poor Reproducibility: This can be caused by "backflash," where the sample expands to a volume larger than the inlet liner upon injection, contaminating the gas lines.[9] To remedy this, you can decrease the injection volume or use a liner with a larger internal volume.
-
Analyte Discrimination: In split injection, higher boiling point compounds may not vaporize as efficiently, leading to a lower proportion of these compounds being transferred to the column compared to more volatile compounds. Using a liner with deactivated glass wool can help to ensure complete vaporization.[9]
Recommended Inlet Liners for Phenol Analysis:
| Injection Mode | Recommended Liner Type | Rationale |
| Splitless | Single taper with deactivated glass wool | The taper helps to focus the analytes onto the column, and the deactivated wool aids in vaporization while minimizing active sites.[16][17] |
| Split | Precision split liner with deactivated glass wool | Designed to ensure proper mixing and representative splitting of the sample.[16] |
Guide 4: Column Selection and Troubleshooting Column Bleed
The choice of GC column is critical for achieving good separation of phenolic compounds. The polarity of the stationary phase should be considered.
Commonly Used Stationary Phases for Phenol Analysis:
| Stationary Phase | Polarity | Common Use |
| 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Low | A good general-purpose column for derivatized phenols.[18] |
| WAX (Polyethylene glycol) | High | Can be used for underivatized phenols, but may have lower temperature limits and be more prone to bleed.[19] |
Troubleshooting a Rising Baseline (Column Bleed):
Column bleed is the natural degradation of the stationary phase at high temperatures, which results in a rising baseline.[20]
References
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
-
Joardar, S., & Schepartz, A. (2021). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 11(3), 162. [Link]
-
Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. [Link]
-
ASTM International. (n.d.). D6142 Standard Test Method for Analysis of Phenol by Capillary Gas Chromatography. [Link]
-
Restek Corporation. (n.d.). Ghost Peaks in Gas Chromatography Part I. [Link]
-
Agilent Technologies. (n.d.). Recommended GC Columns for USP Phase Classification. [Link]
-
Restek Corporation. (n.d.). How to Choose a GC Inlet Liner. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
LCGC International. (2024). Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject. [Link]
-
Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. [Link]
-
Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer. [Link]
-
Restek Corporation. (n.d.). Operating Hints for Using Split/Splitless Injectors. [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. [Link]
-
ResearchGate. (2016). What is the best way to analyze phenol concentration in waste water using GC/MS?. [Link]
-
ReCIPF. (n.d.). Chromatographic techniques for the determination of free phenol in foundry resins. [Link]
-
Odum, J. R. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]
-
Hu, X., et al. (2021). The Origins, Identification, and Solutions for Ghost Peaks in Gas Chromatography. Journal of Chromatographic Science. [Link]
-
LCGC International. (2020). GC Diagnostic Skills I | Peak Tailing. [Link]
-
Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. [Link]
-
Parker Hannifin Corporation. (2025). ASK BEN | 4 Simple Steps to Find the Right GC Liner. [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]
-
Infinita Lab. (n.d.). ASTM D6142 Analysis of Phenol by Capillary Gas Chromatography. [Link]
-
Restek Corporation. (2020). Optimizing Splitless Injections: Introduction. [Link]
-
Chromatography Forum. (2005). Ion source contamination, help please. [Link]
-
Agilent Technologies. (n.d.). J&W GC Column Selection Guide. [Link]
-
Restek Corporation. (2018). GC Troubleshooting—Carryover and Ghost Peaks. [Link]
-
American Laboratory. (2016). Selecting a GC Inlet Liner. [Link]
-
Restek Corporation. (2022). Optimizing Splitless Injections. [Link]
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Phenomenex. (2025). Ghost Peaks in U/HPLC: Causes & Preventions. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]
-
Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. [Link]
Sources
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- 2. academic.oup.com [academic.oup.com]
- 3. instrument-solutions.com [instrument-solutions.com]
- 4. wyatt.com [wyatt.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
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- 8. m.youtube.com [m.youtube.com]
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- 13. gcms.cz [gcms.cz]
- 14. Optimizing Splitless Injections: Introduction [discover.restek.com]
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- 16. How to Choose a GC Inlet Liner [discover.restek.com]
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4-Cyclohexyl-2-methylphenol degradation and storage issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 4-Cyclohexyl-2-methylphenol (CAS: 1596-09-4). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability, storage, and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal stability, solid this compound should be stored at -20°C for long-term use (up to 3 years).[1] For shorter-term storage (up to 2 years), 4°C is acceptable.[1] The compound is sensitive to air and moisture.[2] Therefore, it is critical to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[2][3] The storage area should be cool, dry, and dark to protect from light-induced degradation.[3][4]
Q2: I've noticed my solid this compound has developed a slight yellowish tint. What does this mean?
A change in color from white/off-white to yellow or brown is a primary visual indicator of degradation. Phenols as a class are susceptible to oxidation, which often forms colored quinone-like byproducts.[5] This process is accelerated by exposure to oxygen and light. While a slight tint may not represent significant bulk degradation, it confirms that the material is no longer of the highest purity. For sensitive quantitative assays, using a fresh, uncolored lot is strongly recommended.
Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?
This compound is generally soluble in organic solvents like DMSO, ethanol, and methanol. When preparing stock solutions, use high-purity, anhydrous-grade solvents to minimize moisture-driven degradation. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The headspace of the vial should be flushed with an inert gas before sealing. As with the solid, protect solutions from light by using amber vials or by wrapping clear vials in foil.
Q4: What are the main degradation pathways for this compound?
The primary degradation pathway for this compound, like other phenolic compounds, is oxidation .[5] The electron-rich phenol ring and the hydroxyl group are susceptible to attack by atmospheric oxygen (autoxidation), a process that can be catalyzed by light, heat, and trace metal ions.[5] This can lead to the formation of phenoxyl radicals, which can then dimerize, polymerize, or be further oxidized to form quinones and other complex degradation products.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter during your research, providing causal explanations and actionable solutions.
Issue 1: My analytical results (HPLC/LC-MS) show unexpected peaks that are not present in a freshly prepared sample.
-
Question: I'm analyzing my sample and see new peaks, often with a loss in the main compound peak area. What is happening?
-
Answer & Troubleshooting Steps:
-
Probable Cause: The appearance of new peaks is a classic sign of chemical degradation.[6][7] Phenolic compounds are known to degrade under various stress conditions, leading to multiple byproducts.[5][6]
-
Immediate Action - Confirm the Source:
-
Analyze a freshly prepared solution from a new or properly stored batch of solid compound. If the extraneous peaks are absent, this confirms the issue is with the stability of your older sample.
-
If the peaks persist even with a fresh sample, consider contamination from your solvent, column, or instrument.
-
-
Investigate the Degradation Conditions:
-
Oxidation: Was the sample exposed to air for an extended period? Was it stored in a container that was not airtight? Autoxidation is a common culprit.[5] Consider preparing and handling samples under an inert atmosphere.
-
Photodegradation: Was the solution exposed to ambient or UV light? Store solutions in amber vials to mitigate this. Forced degradation studies often use light to assess stability.[8]
-
Thermal Degradation: Was the sample exposed to high temperatures? Review your experimental conditions and storage locations.
-
pH Instability: If working in aqueous buffers, the pH can influence stability. Phenols can be more susceptible to degradation under basic conditions.
-
-
Issue 2: I am observing a gradual loss of biological activity or inconsistent results from the same stock solution over time.
-
Question: My experiments are showing weaker or more variable results than they did a few weeks ago using what I thought was the same stock solution. Why?
-
Answer & Troubleshooting Steps:
-
Probable Cause: This is a direct consequence of a decrease in the concentration of the active parent compound due to degradation. The colored byproducts you might (or might not) see are generally inactive or have a different activity profile, leading to unreliable results.
-
Workflow for Resolution:
-
Discard and Replace: Immediately discard the suspect stock solution. Never attempt to "adjust" the concentration of a partially degraded solution.
-
Review Storage Protocol: This is a critical learning point. Was the solution stored at the correct temperature (-20°C or lower)? Was it protected from light? Was it subjected to multiple freeze-thaw cycles?
-
Implement Aliquoting: Prepare a new, concentrated stock solution and immediately divide it into single-use aliquots in properly sealed vials. This is the single most effective way to maintain long-term integrity and ensure experimental reproducibility.
-
Perform a Qualification Check: Before use in a large-scale or critical experiment, qualify the new stock solution via an analytical method (e.g., HPLC) to confirm its purity and concentration.
-
-
Key Protocols and Data
Table 1: Storage and Stability Summary for this compound
| Parameter | Recommendation | Rationale & Reference |
| Storage Temp (Solid) | Long-Term: -20°C | Minimizes thermal degradation and autoxidation.[1] |
| Short-Term: 4°C | Acceptable for routine use, but not for archival storage.[1] | |
| Storage Temp (Solution) | -20°C to -80°C | Freezing the solution slows down degradation kinetics significantly. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidative degradation by displacing oxygen.[2][3] |
| Light Exposure | Store in Dark (Amber Vials) | Prevents light-induced (photolytic) degradation pathways. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture.[4] |
| Signs of Degradation | Color change (yellow/brown), appearance of new analytical peaks, loss of potency. | Visual and analytical indicators of oxidation and impurity formation.[5] |
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the solid compound. It should be a white to off-white solid. Note any discoloration.
-
Inerting: If not already packaged under inert gas, transfer the compound inside a glovebox or briefly flush the vial headspace with argon or nitrogen.
-
Sealing: Seal the vial tightly with a PTFE-lined cap. For extra protection, wrap the cap junction with parafilm.
-
Labeling: Clearly label the vial with the compound name, date received, and storage conditions.
-
Storing: Place the sealed vial inside a secondary container and store at -20°C in a dark, designated location.
-
Dispensing: When removing material, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Dispense the required amount quickly and re-flush the container with inert gas before re-sealing and returning to storage.
Protocol 2: Forced Degradation Study (Screening)
This protocol provides a starting point for investigating the stability of this compound. The goal is to intentionally degrade the sample by ~5-20% to generate and identify potential degradation products.[5][8]
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Add 1N HCl to a sample aliquot to a final concentration of 0.1N HCl. Incubate at 60°C for 2-4 hours.[9]
-
Base Hydrolysis: Add 1N NaOH to a sample aliquot to a final concentration of 0.1N NaOH. Incubate at 60°C for 2-4 hours.[9]
-
Oxidation: Add 30% H₂O₂ to a sample aliquot to a final concentration of 3% H₂O₂. Keep at room temperature for 4-8 hours.[5]
-
Thermal: Incubate a sample aliquot (in a sealed vial) at 80°C for 24 hours.
-
Photolytic: Expose a sample aliquot in a clear vial to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Analysis:
-
At the end of the incubation, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method (e.g., reverse-phase HPLC with a PDA or MS detector).
-
Compare the chromatograms to identify degradation products and determine the conditions under which the compound is least stable.
-
References
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
CPAchem. (2024). 2-Methylphenol Safety Data Sheet. Retrieved from [Link]
-
van der Schans, M. J., et al. (2018). Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study. ResearchGate. Retrieved from [Link]
- Ngwa, G. (2010). Forced Degradation as an Integral Part of Method Development. Drug Delivery Technology, 10(5), 56-59.
- Google Patents. (n.d.). US4990687A - Preparation of 4-methyl-2-cyclohexylphenol.
- Sharma, G., & Kumar, S. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4169-4176.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146308571, 4-Cyclohexyl-2-(2-methylpropyl)phenol. Retrieved from [Link]
-
Science.gov. (n.d.). Forced degradation products: Topics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75386, Phenol, 4,4'-cyclohexylidenebis[2-methyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1538497, Phenol, cyclohexyl-2-methyl-. Retrieved from [Link]
-
PubMed. (2016). Degradation of Cis- And trans-(4-methylcyclohexyl) Methanol in Activated Sludge. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclohexylphenols. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 4 Cyclohexylphenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 4-methyl-2-(1-methylcyclohexyl)-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74134, 2-Cyclohexyl-p-cresol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol. Retrieved from [Link]
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ResearchGate. (2015). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions.... Retrieved from [Link]
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Chemsrc. (n.d.). Phenol,2-cyclohexyl-4-methyl | CAS#:1596-09-4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31404, 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]04)
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Technical Support Center: Optimizing Cyclohexylation of p-Cresol
A Senior Application Scientist's Guide to Maximizing Yield and Selectivity
Welcome to the technical support center for the cyclohexylation of p-cresol. This guide is designed for researchers, chemists, and process development professionals who are working on or troubleshooting this important alkylation reaction. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions, diagnose issues, and optimize your experimental outcomes. This resource is built on a foundation of established literature and practical field experience to ensure you achieve consistent and high-quality results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the cyclohexylation of p-cresol, providing a solid groundwork for subsequent optimization and troubleshooting.
Q1: What is the fundamental reaction mechanism for the acid-catalyzed cyclohexylation of p-cresol?
The cyclohexylation of p-cresol is a classic example of a Friedel-Crafts alkylation reaction. The mechanism proceeds via electrophilic aromatic substitution, where the cyclohexyl group is added to the electron-rich aromatic ring of p-cresol.
The key steps are:
-
Formation of the Electrophile: In the presence of a Brønsted or Lewis acid catalyst, cyclohexene is protonated to form a secondary cyclohexyl carbenium ion. This carbocation is the active electrophile.[1]
-
Electrophilic Attack: The electron-rich p-cresol ring, activated by the hydroxyl group, attacks the cyclohexyl carbenium ion. The attack preferentially occurs at the ortho position relative to the hydroxyl group due to steric hindrance from the para-methyl group and electronic activation.
-
Rearomatization: The resulting intermediate, a resonance-stabilized cation, loses a proton to regenerate the aromatic ring and the catalyst, yielding the final product, 2-cyclohexyl-4-methylphenol.
Q2: What are the primary products and potential side products?
-
Primary Product: The desired product is typically 2-cyclohexyl-4-methylphenol , resulting from C-alkylation at the ortho position.
-
Side Products:
-
O-Alkylated Product: Cyclohexyl-p-tolyl ether can form through O-alkylation, especially at lower temperatures.[2]
-
Di-substituted Product: 2,6-dicyclohexyl-4-methylphenol can be formed if the reaction is pushed too hard or with a high concentration of cyclohexene.
-
Isomers: While less common due to sterics, minor amounts of other isomers can form.
-
Cyclohexene Oligomers: The acid catalyst can cause self-polymerization of cyclohexene, especially at high concentrations or temperatures.
-
Q3: Which types of catalysts are effective for this reaction?
A range of acid catalysts can be employed, each with distinct advantages:
| Catalyst Type | Examples | Advantages | Considerations |
| Homogeneous Acids | Perchloric acid (HClO₄), p-Toluenesulfonic acid (p-TSA) | High activity, excellent yields under optimized conditions.[3][4][5] | Difficult to separate from the reaction mixture, corrosive, potential for waste generation. |
| Solid Acids (Zeolites) | H-BEA, HZSM-5, MCM-22 | Shape-selective, reusable, easily separable, reduced corrosion.[6][7] | Can be prone to deactivation by coking, may require higher temperatures. |
| Solid Acids (Clays) | Acid-treated Montmorillonite | Inexpensive, effective, can be tailored by acid treatment.[7] | Activity can be variable depending on preparation method. |
| Heteropolyacids | 12-Tungstophosphoric acid (TPA) on supports like ZrO₂ or SiO₂ | High acidity and stability, excellent conversion and selectivity.[2][8] | Support material and TPA loading are critical for performance. |
Troubleshooting Guide
This section is structured to help you diagnose and resolve common experimental issues.
Problem: Low Yield or Poor Conversion of p-Cresol
Q: My reaction yield is significantly lower than reported values (<90%). What are the likely causes and how can I improve the conversion?
A low yield is a common issue that can often be traced back to several key parameters. Let's diagnose this systematically.
-
Catalyst Activity and Loading: The catalyst is the engine of the reaction.
-
Cause: Solid acid catalysts can deactivate from coke formation, while homogeneous acids can degrade or be impure.[7] Insufficient catalyst loading will result in slow kinetics.
-
Solution:
-
For solid catalysts, ensure proper activation or regenerate coked catalysts by calcination.
-
For homogeneous catalysts like p-TSA or HClO₄, use a fresh, high-purity supply.
-
Systematically increase the catalyst loading. Studies show that increasing perchloric acid from 2% to 5% (by wt. of p-cresol) dramatically increases the yield from ~85% to over 93%.[3]
-
-
-
Reaction Temperature: This is a critical parameter influencing reaction rate.
-
Cause: The reaction is often endothermic, and insufficient thermal energy leads to slow conversion.
-
Solution: The optimal temperature for this reaction is frequently reported to be around 140°C .[2][3][4] Operating at significantly lower temperatures (e.g., 100-120°C) will reduce the reaction rate and overall conversion. Ensure your reaction vessel is heated uniformly.
-
-
Molar Ratio of Reactants: The stoichiometry directly impacts equilibrium and kinetics.
-
Cause: Using a low molar ratio of p-cresol to cyclohexene can lead to incomplete conversion of cyclohexene and promote side reactions like oligomerization.
-
Solution: Employ a significant excess of p-cresol. A molar ratio of p-cresol to cyclohexene between 6:1 and 8:1 is often optimal.[2][3] This excess shifts the equilibrium towards the product and ensures the electrophile is more likely to react with p-cresol than itself.
-
-
Reaction Time and Addition Rate:
-
Cause: Insufficient reaction time will not allow the reaction to proceed to completion. Conversely, adding the cyclohexene too quickly can cause localized high concentrations, favoring side reactions.
-
Solution: A proven strategy is to add cyclohexene dropwise over a period of 1-2 hours, followed by a stirring period of an additional 1-2 hours at the target temperature to ensure complete conversion.[3][4]
-
Problem: Poor Selectivity (High Levels of O-Alkylation or Di-Alkylation)
Q: I am getting a good conversion, but my product mixture contains significant amounts of cyclohexyl-p-tolyl ether and/or 2,6-dicyclohexyl-4-methylphenol. How can I improve selectivity for the desired mono-C-alkylated product?
A: Selectivity is a battle between kinetics and thermodynamics, often controlled by catalyst choice and reaction conditions.
-
Controlling O- vs. C-Alkylation:
-
Cause: O-alkylation (ether formation) is kinetically favored at lower temperatures, while C-alkylation is thermodynamically favored at higher temperatures.[2]
-
Solution: Increase the reaction temperature. As mentioned, operating around 140°C strongly favors the formation of the C-alkylated product, 2-cyclohexyl-4-methylphenol.[3]
-
-
Preventing Di-Alkylation:
-
Cause: The formation of 2,6-dicyclohexyl-4-methylphenol is a consecutive reaction where the initial product is further alkylated. This is promoted by a high local concentration of cyclohexene or a low p-cresol to cyclohexene ratio.
-
Solution:
-
Maintain a high molar excess of p-cresol (at least 6:1).
-
Ensure slow, controlled addition of cyclohexene to the reaction mixture to avoid concentration spikes.
-
Monitor the reaction progress (e.g., by taking aliquots for GC analysis) and stop it once the desired mono-alkylated product is maximized, before significant di-alkylation occurs.
-
-
-
Leveraging Catalyst Shape-Selectivity:
-
Cause: The pore structure of certain catalysts can physically hinder the formation of bulky products.
-
Solution: For ultimate control over selectivity, consider using a shape-selective zeolite catalyst like MCM-22 or ZSM-5 .[6] Their narrow pore channels are well-suited to allow the formation of the p-cresol reactant and the mono-substituted product, but they can sterically inhibit the transition state required to form the bulkier di-substituted product.
-
Experimental Protocols
Protocol 1: Optimized Cyclohexylation of p-Cresol using Perchloric Acid
This protocol is based on optimized conditions reported to achieve yields exceeding 95%.[3][4]
Materials:
-
p-Cresol (≥99% purity)
-
Cyclohexene (≥99% purity)
-
Perchloric acid (70% aqueous solution)
-
Toluene or other suitable solvent
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer with hotplate, thermometer.
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with the stirrer, condenser, and dropping funnel. Ensure the setup is under an inert atmosphere (e.g., Nitrogen).
-
Charging Reactants: Charge the flask with p-cresol and the catalyst. For a representative scale, use p-cresol (e.g., 0.8 mol) and perchloric acid (5% by weight of p-cresol) .
-
Heating: Begin stirring and heat the mixture to the target temperature of 140°C .
-
Cyclohexene Addition: Once the temperature is stable, add cyclohexene (e.g., 0.1 mol, for an 8:1 molar ratio) to the dropping funnel. Add the cyclohexene dropwise to the reaction mixture over a period of 2 hours . Maintain the temperature at 140°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 140°C for an additional 2 hours .
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid) and then with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The product can be further purified by vacuum distillation or chromatography if necessary.
Protocol 2: Product Analysis by Gas Chromatography (GC)
Objective: To determine the conversion of p-cresol and the selectivity for 2-cyclohexyl-4-methylphenol.
Instrumentation & Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar aromatic compounds, such as a DB-5, HP-5, or a specialized CRESOL-phase column.[9][10]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL (split injection).
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the crude reaction mixture.
-
Dilute it with a suitable solvent like dichloromethane or acetone to an appropriate concentration (e.g., 1 mg/mL).
-
Filter the sample through a syringe filter if it contains solid particles.
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks based on the retention times of authenticated standards (p-cresol, cyclohexene, 2-cyclohexyl-4-methylphenol, etc.).
-
Calculate conversion and selectivity based on the peak areas (assuming response factors are similar, or calculate them using standards for higher accuracy).
-
% Conversion of p-Cresol = [(Initial Area of p-Cresol - Final Area of p-Cresol) / Initial Area of p-Cresol] * 100
-
% Selectivity for Product = [Area of Product / (Sum of Areas of All Products)] * 100
-
References
-
Kamruzzaman, M., Rana, A. A., & Saha, M. (2012). Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. Bangladesh Journal of Scientific and Industrial Research, 47(2), 153–160. [Link]
-
Request PDF. (n.d.). Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. ResearchGate. [Link]
-
Kamruzzaman, M., Rana, A. A., & Saha, M. (2012). Optimization of process conditions for catalytic alkylation of isomeric cresols with cyclohexene. Sci-Hub. [Link]
-
Zhou, Y.-F., et al. (2004). Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure. Chemical Journal of Chinese Universities. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Wang, Y., et al. (2020). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. [Link]
-
Climent, M. J., et al. (2004). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. ResearchGate. [Link]
-
Joju, D., et al. (2017). Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol. ResearchGate. [Link]
-
Saha, M., et al. (2007). Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid. ResearchGate. [Link]
-
Zhang, H., et al. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Microporous and Mesoporous Materials. [Link]
-
Wang, C., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis. [Link]
-
Kumar, R., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of 4e. ResearchGate. [Link]
-
Analytice. (2024). Analysis of p-cresol (CAS: 106-44-5) in laboratories. [Link]
-
Wikipedia. (n.d.). p-Cresol. [Link]
-
Al-Ghamdi, A. A., & Al-Otaibi, A. L. (2023). Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol. MDPI. [Link]
-
Zhang, P., et al. (2020). A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization. ResearchGate. [Link]
-
Alkazily, W. I., & Alasedi, K. K. (2013). analysis of p-cresol derivatives by gas chromatography. ResearchGate. [Link]
-
Li, H., et al. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology. [Link]
-
Ratnasamy, C., et al. (1998). Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes. Journal of Molecular Catalysis A: Chemical. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol [mdpi.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Cyclohexyl-4-methylphenol in Assays
Welcome to the technical support guide for 2-Cyclohexyl-4-methylphenol (CAS 1596-09-4). This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals who encounter solubility issues with this compound in their experimental assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve consistent and reliable results.
Introduction: The Solubility Challenge
2-Cyclohexyl-4-methylphenol, also known as o-cyclohexyl-p-cresol, is a hydrophobic organic molecule whose utility in biological and chemical assays is often hampered by its poor aqueous solubility.[1] The molecular structure, featuring a non-polar cyclohexyl group and an aromatic ring, contributes to a high octanol-water partition coefficient (LogP) of 3.75, indicating a strong preference for lipid-like environments over aqueous media.[2] This inherent hydrophobicity frequently leads to compound precipitation when transitioning from an organic stock solution to an aqueous assay buffer, compromising the accuracy and reproducibility of experimental data.
This guide will walk you through a logical, stepwise approach to systematically address these solubility challenges, from fundamental principles to advanced formulation techniques.
Section 1: Understanding the Physicochemical Properties
A successful solubilization strategy begins with understanding the molecule's inherent properties. The phenolic hydroxyl (-OH) group is the key to unlocking its solubility potential. Like other phenols, 2-Cyclohexyl-4-methylphenol is a weak acid.[3][4] This means its charge state, and therefore its solubility, can be dramatically influenced by the pH of the surrounding medium.[5][6]
| Property | Value | Source |
| CAS Number | 1596-09-4 | [7] |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28 g/mol | [7] |
| LogP | 3.75 | [2] |
| Appearance | Solid or viscous liquid | [1] |
| Aqueous Solubility | Limited / Poor | [1] |
| Organic Solvent Solubility | Moderately soluble (e.g., in alcohols, DMSO) | [1][4] |
At a pH below its acid dissociation constant (pKa), the molecule exists predominantly in its neutral, less soluble form. As the pH increases to a level above the pKa, the hydroxyl group is deprotonated to form the corresponding phenolate anion. This charged species is significantly more polar and, consequently, more soluble in water.[6][8]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by researchers in a direct question-and-answer format.
Q1: My 2-Cyclohexyl-4-methylphenol won't dissolve directly in my aqueous buffer. What is the first step?
Answer: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity. The universally accepted first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.
Causality: An organic solvent disrupts the intermolecular forces between the hydrophobic compound molecules, allowing them to dissolve at a high concentration. This concentrated stock can then be serially diluted into the final assay medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and miscibility with water.[9]
Recommendation: Prepare a 10-50 mM stock solution in 100% DMSO. See Protocol 1 for a detailed methodology.
Q2: I made a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. What's happening and how do I fix it?
Answer: This phenomenon, often called "crashing out," occurs when the dilution into the aqueous medium lowers the organic solvent concentration to a point where it can no longer keep the hydrophobic compound dissolved.[10] The compound's concentration in the final solution has exceeded its aqueous solubility limit.
Follow this systematic troubleshooting workflow to resolve the issue:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Solutions:
-
Reduce Final Concentration: Determine the maximum soluble concentration of your compound in the final assay medium under the current co-solvent conditions. Any data generated above this concentration is unreliable.[10]
-
Adjust pH: For biochemical assays that are tolerant to pH changes, increasing the buffer pH to be alkaline (e.g., pH 8-9) can significantly enhance solubility by converting the phenol to its more soluble phenolate salt form.[5] Caution: This is often incompatible with cell-based assays where physiological pH (7.2-7.4) must be maintained.
-
Use Co-solvents: Besides DMSO, other water-miscible solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used.[11] Sometimes a combination of co-solvents works best.[12]
-
Introduce Solubilizing Excipients: If the options above fail or are incompatible with your system, use an excipient designed to increase aqueous solubility.
Q3: What are the best solubilizing excipients for sensitive cell-based assays?
Answer: For sensitive assays where organic solvent concentrations must be minimized and pH cannot be altered, surfactants and cyclodextrins are excellent alternatives.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.[13] The hydrophobic core of the micelle can encapsulate 2-Cyclohexyl-4-methylphenol, while the hydrophilic exterior allows the entire complex to remain dispersed in the aqueous medium.[14][15] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are generally preferred in biological applications due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[13][16]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17] They function by forming an "inclusion complex," where the hydrophobic portion of the guest molecule (in this case, the cyclohexyl-phenol structure) is encapsulated within the cyclodextrin's cavity.[18][19] This complex effectively shields the hydrophobic molecule from the aqueous environment, dramatically increasing its solubility and stability.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high water solubility and excellent safety profile.[20]
Q4: How do I choose the best solubilization strategy for my experiment?
Answer: The optimal strategy depends on the specific requirements and constraints of your assay. The following decision tree and comparison table will guide your choice.
Caption: Decision tree for selecting a solubilization method.
Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For... |
| Co-solvents (DMSO, Ethanol) | Simple, effective for stock solutions, well-understood. | Can be toxic to cells at >0.5-1%; may precipitate upon dilution.[9] | Initial attempts for all assay types; biochemical assays tolerant of higher solvent concentrations. |
| pH Adjustment | Very effective for phenols, inexpensive. | Limited to assays not sensitive to pH changes; not suitable for most cell cultures.[5][6] | Robust biochemical or chemical assays where pH can be controlled and varied. |
| Surfactants (e.g., Tween® 80) | Effective at low concentrations, can improve stability. | Can interfere with some assays (e.g., membrane-based); potential for cell toxicity at high concentrations.[13][15] | Cell-based and biochemical assays where co-solvents fail; formulation for in vivo studies.[22] |
| Cyclodextrins (e.g., HP-β-CD) | High solubilizing capacity, excellent safety profile, highly biocompatible, can improve stability.[20][21] | Higher cost; can potentially alter the free concentration of the compound, affecting potency measurements.[9] | Sensitive cell-based assays, in vivo studies, and when other methods are not suitable. |
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh out the desired amount of 2-Cyclohexyl-4-methylphenol solid in a sterile microcentrifuge tube.
-
Add the required volume of 100% cell culture grade DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the tube containing 190.28 mg of compound for a final volume of 100 mL).
-
Vortex vigorously for 2-3 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[10]
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[23]
Protocol 2: Solubilization using a Co-solvent/Surfactant System
This protocol is for preparing a working solution in an aqueous buffer.
-
Prepare a 10% (w/v) stock solution of Tween® 80 in your aqueous assay buffer.
-
In a sterile tube, add the required volume of your DMSO stock of 2-Cyclohexyl-4-methylphenol.
-
Add the 10% Tween® 80 stock to achieve a final concentration of 0.1-1% Tween® 80.
-
Vortex thoroughly.
-
Add the remaining aqueous buffer to reach the final desired volume and compound concentration.
-
Vortex again. The solution should remain clear. This method is often used in formulations for in vivo experiments.[22]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates an inclusion complex to enhance solubility.
-
Prepare a 20-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. This may require gentle heating and stirring.
-
Add the required volume of your concentrated DMSO stock of 2-Cyclohexyl-4-methylphenol directly to the HP-β-CD solution. The molar ratio of HP-β-CD to the compound should be high (e.g., 100:1 or greater to start).
-
Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Use this solution as your working stock for further dilutions into the assay medium.
Section 4: Troubleshooting Quick Reference
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Stock solution is cloudy/has particles | Incomplete dissolution in organic solvent. | Vortex longer, gently warm to 37°C, or sonicate. If it persists, the concentration may be too high for the chosen solvent. |
| Precipitate forms immediately upon dilution | Exceeded aqueous solubility; final co-solvent concentration is too low. | Decrease the final compound concentration. Serially dilute to keep co-solvent concentration higher at each step. Use a solubilizing excipient (surfactant/cyclodextrin).[9][10] |
| Assay results are inconsistent or not dose-dependent | Compound is precipitating at higher concentrations, leading to inaccurate dosing. | Visually inspect wells for precipitation. Determine the maximal soluble concentration and only use data from concentrations below this limit.[24] |
| Increased cell death in control wells | Toxicity from the solubilization vehicle. | Ensure the final concentration of DMSO or other co-solvents is non-toxic (typically <0.5%). Test the vehicle alone as a control.[23] |
References
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Jafvert, C. T., et al. (1997). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 42(5), 849-851. [Link]
-
Solubility and pH of phenol. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue e-Pubs. Retrieved January 12, 2026, from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. [Link]
-
Cyclodextrin-assisted Extraction of Phenolic Compounds: Current Research and Future Prospects. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Lim, J. H., et al. (2017). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Molecules, 22(10), 1643. [Link]
-
Moumou, M., et al. (2025). Insights into polyphenols' encapsulation in cyclodextrins: An updated systematic literature review. Carbohydrate Polymers, 370, 121495. [Link]
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Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. (2025). Molecules. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kuttassery, F., et al. (2016). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Journal of Chemistry, 2016, 1-10. [Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. (2021). Antioxidants, 10(7), 1130. [Link]
-
Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]
-
Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025). International Journal of Creative Research Thoughts. Retrieved January 12, 2026, from [Link]
-
The Science of Surfactants: Emulsification and Solubilization Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
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Phenol,2-cyclohexyl-4-methyl | CAS#:1596-09-4. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]
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How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
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Surfactants: physicochemical interactions with biological macromolecules. (2020). 3 Biotech, 10(7), 295. [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved January 12, 2026, from [Link]
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The effect of pH on the efficiency of phenol (phe) removal. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Ambient Water Quality Criteria for 2,4-dimethylphenol. (1980). U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]
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How to deal with the poor solubility of tested compounds in MTT assay?. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]
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Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
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2-Cyclohexyl-p-cresol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
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Troubleshooting inconsistent results in biological assays with 4-Cyclohexyl-2-methylphenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 4-Cyclohexyl-2-methylphenol (also known as 2-Cyclohexyl-4-methylphenol; CAS 1596-09-4). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in biological assays involving this compound. Our goal is to provide you with the causal explanations and practical solutions needed to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Compound Fundamentals
Q1: What are the key physicochemical properties of this compound that I should be aware of before starting my experiments?
Understanding the fundamental properties of this compound is critical for proper handling and experimental design. Its structure, featuring a cyclohexyl ring attached to a cresol (methylphenol) backbone, renders it highly hydrophobic. This characteristic is the primary driver of many common experimental challenges, particularly solubility.
Key properties are summarized below:
| Property | Value | Source | Significance for Assays |
| Molecular Formula | C₁₃H₁₈O | [1] | Essential for calculating molarity. |
| Molecular Weight | 190.28 g/mol | [2] | Used for preparing stock solutions of a specific concentration. |
| CAS Number | 1596-09-4 | [3] | Ensures you are working with the correct chemical entity. |
| Predicted XlogP | 4.5 | [1] | Indicates high lipophilicity and predicts poor aqueous solubility. |
| Appearance | Varies (consult supplier data) | N/A | Physical state (solid, oil) affects handling and weighing. |
The high XlogP value strongly suggests that this compound will readily partition into non-polar environments (like cell membranes) but will have very limited solubility in aqueous buffers, a common reason for lack of activity or inconsistent results in biological assays[4].
Solubility and Compound Handling
Q2: My this compound is not dissolving in my aqueous assay buffer. What is the correct way to prepare and handle it?
This is the most common issue encountered with hydrophobic compounds. Direct dissolution in aqueous media will almost certainly fail. The standard practice is to first prepare a high-concentration stock solution in a non-polar organic solvent and then dilute this stock into your final assay medium.
Causality: The compound's low polarity prevents it from forming favorable interactions with polar water molecules. An organic solvent like Dimethyl Sulfoxide (DMSO) is required to solvate the molecule effectively[5]. When this DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its final concentration exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Use the Right Solvent: Prepare a primary stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
Control Final Solvent Concentration: When diluting the stock into your assay medium, ensure the final concentration of DMSO is kept low, typically ≤0.5%, as higher concentrations can be toxic to cells or interfere with assay components[4][6].
-
Perform a Solubility Check: Before running your full experiment, visually inspect the final working solution for any signs of precipitation. A cloudy or hazy solution indicates the compound has precipitated. See Protocol 1 for a detailed method.
-
Consider Serial Dilutions: Prepare intermediate dilutions from your high-concentration stock in either 100% DMSO or your assay medium. This can sometimes help maintain solubility during the final dilution step.
Q3: I observed a good dose-response curve in my initial experiment, but I can't reproduce it. Could this be a solubility issue?
Yes, this is a classic sign of compound precipitation at higher concentrations.
Causality: Your serial dilutions likely cross the solubility threshold of this compound in the final assay buffer. At lower concentrations, the compound remains in solution and produces a biological effect. At higher concentrations, it precipitates, meaning the effective concentration in solution does not increase, leading to a plateau or even a decrease in the observed effect. This results in an inconsistent and non-reproducible dose-response curve.
To mitigate this, you must determine the practical solubility limit in your specific assay medium using the protocol below.
Protocol 1: Preparation and Assessment of Stock Solution and Working Dilutions
This protocol provides a systematic way to check for and avoid compound precipitation.
Materials:
-
This compound
-
100% DMSO
-
Your final aqueous assay buffer (e.g., PBS, cell culture medium)
-
Microcentrifuge tubes
-
Vortexer
Procedure:
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a final concentration of 20 mM. Vortex until the solution is clear. This is your primary stock.
-
Aliquot and Store: Aliquot the primary stock into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound[6]. Store at -20°C or -80°C.
-
Prepare Working Dilutions: Create a series of dilutions from your primary stock in your final assay buffer. Aim for the concentrations you plan to use in your experiment (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all dilutions and matches your vehicle control (e.g., 0.5%).
-
Incubate: Incubate these dilutions under the same conditions as your assay (e.g., 1 hour at 37°C).
-
Visual Inspection: Carefully inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate.
-
Centrifugation (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. A visible pellet at the bottom of the tube is a clear indication of precipitation. The highest concentration that remains clear is your practical upper limit for this assay.
Assay Performance and Data Interpretation
Q4: I'm observing high variability between replicate wells and between experiments. What are the potential causes?
Inconsistent results often stem from a combination of factors related to the compound, the assay itself, and the biological system[4]. A systematic troubleshooting approach is essential.
Diagram: General Troubleshooting Workflow
This workflow provides a logical path to diagnose the source of inconsistency.
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Q5: My compound shows activity in a biochemical assay but not in my cell-based assay. Why?
This is a common and important observation in drug discovery. Several factors can explain this discrepancy:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. While its high hydrophobicity suggests it should passively diffuse, other factors can limit entry.
-
Cellular Metabolism: The cells may be metabolizing and inactivating the compound.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Cytotoxicity: The compound might be toxic to the cells at the concentrations required to see a specific effect, leading to a general shutdown of cellular processes and masking the intended biological activity. It is crucial to determine the cytotoxicity profile of the compound first.
Protocol 2: Preliminary Cytotoxicity Assessment (e.g., MTT Assay)
This protocol helps establish a non-toxic concentration range for your cell-based experiments.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Remember to include:
-
Vehicle Control: Medium with the same final DMSO concentration as your treated wells.
-
Untreated Control: Medium only.
-
Positive Control for Death: A known cytotoxic agent.
-
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will give you a dose-response curve for cytotoxicity and help you define a suitable concentration range for your target-specific assays where cell viability is high (>90%).
Q6: Could this compound be interfering with my assay readout technology?
Yes, this is a possibility, especially with fluorescence- or luminescence-based assays. This is a form of "pan-assay interference" (PAINS)[7].
Causality: Phenolic compounds can have intrinsic fluorescence or can quench the signal generated by a reporter enzyme (e.g., luciferase). This leads to a false positive or false negative result that is not related to the biological target.
Troubleshooting:
-
Run a "No-Enzyme" or "No-Cell" Control: Prepare your assay plate as usual, but in some wells, omit the enzyme or cells. Add this compound to these wells. A change in signal in these control wells indicates direct interference with the assay components or detection method.
Diagram: Factors Contributing to Assay Inconsistency
This diagram illustrates the interplay of variables that can lead to unreliable results.
Caption: Key factors contributing to inconsistent results in small molecule assays.
Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| No Activity Observed | Compound precipitation; degradation; low cell permeability. | Verify solubility (Protocol 1); use fresh aliquots; run cytotoxicity assay (Protocol 2). |
| Poor Reproducibility | Inconsistent compound concentration (solubility); cell variability. | Determine max soluble concentration; standardize cell passage number and seeding density. |
| Cell Death at High Doses | General cytotoxicity. | Establish a non-toxic working range with a cytotoxicity assay (Protocol 2). |
| Activity in Biochemical but not Cellular Assay | Poor cell permeability; efflux; metabolism; cytotoxicity. | Assess cytotoxicity first; consider permeability assays if the target is intracellular. |
| Inconsistent Dose-Response Curve | Compound precipitation at higher concentrations. | Re-evaluate dose range based on solubility limits determined in Protocol 1. |
References
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclohexyl-p-cresol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, cyclohexyl-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-cyclohexyl-4-methylphenol (C13H18O). Retrieved from [Link]
Sources
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- 2. Phenol, cyclohexyl-2-methyl- | C13H18O | CID 1538497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclohexyl-p-cresol | C13H18O | CID 74134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Cyclohexyl-4-methylphenol_TargetMol [targetmol.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 4-Cyclohexyl-2-methylphenol for Long-Term Experiments
Introduction
Welcome to the technical support guide for 4-Cyclohexyl-2-methylphenol (CAS No. 1596-09-4), a key intermediate in the synthesis of various active compounds.[1] The long-term success of experiments involving this reagent is critically dependent on its stability. As with many phenolic compounds, this compound is susceptible to degradation, primarily through oxidation, which can compromise experimental reproducibility and outcomes. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your compound over time.
Part 1: Frequently Asked Questions - Understanding Stability
This section addresses the fundamental principles governing the stability of this compound.
Q1: What is this compound and why is stability a concern?
This compound is an alkylated phenol, a class of aromatic compounds that can be vulnerable to degradation. The primary concern is autoxidation, a process initiated by factors like heat, light, and the presence of oxygen.[2] This degradation can lead to the formation of colored byproducts and a decrease in purity, ultimately affecting its performance in sensitive downstream applications.
Q2: What are the primary drivers of degradation for phenolic compounds?
The degradation of phenolic compounds is a well-documented process influenced by several environmental factors:
-
Oxygen: The presence of atmospheric oxygen is the main driver for the formation of free radicals, which initiate a chain reaction leading to degradation.[2]
-
Temperature: Higher temperatures accelerate the rate of oxidative reactions.[3][4][5] Storing the compound at elevated temperatures can significantly shorten its shelf-life.
-
Light: UV radiation can provide the energy needed to initiate the formation of free radicals, catalyzing the degradation process.[3]
-
Metal Ions: Trace metal impurities can act as catalysts in oxidation reactions.
Q3: What are the visible signs of this compound degradation?
The most common sign of degradation in phenolic compounds is a change in appearance.
-
Color Change: Pure phenols are often colorless or light-colored. As oxidation proceeds, conjugated byproducts like quinones can form, leading to a yellow, pink, or brown discoloration.
-
Precipitate Formation: In solution, advanced degradation can result in the formation of insoluble polymeric materials.
If you observe these changes, it is a strong indicator that the integrity of your compound has been compromised.
Q4: How does degradation impact experimental results?
Using a degraded reagent can have severe consequences:
-
Inaccurate Concentration: Degradation reduces the concentration of the active compound, leading to errors in dosing and quantification.
-
Altered Biological Activity: Degradation byproducts may have different biological activities or could be toxic to cell cultures, confounding experimental results.
-
Poor Reproducibility: The variable purity of a degrading compound makes it impossible to achieve consistent and reproducible results over time.
Part 2: Core Protocols for Proactive Stabilization
To ensure the long-term viability of your this compound, proactive stabilization is essential. Follow these detailed protocols for handling both the neat (solid/oil) compound and prepared stock solutions.
Protocol 1: Long-Term Storage of Neat Compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the kinetic rate of oxidation.[3][4] Avoid freezing unless the compound is fully anhydrous to prevent phase separation or water condensation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is the primary driver of autoxidation.[3] This is the most critical step for long-term stability. |
| Container | Amber Glass Vial with PTFE-lined Cap | Prevents exposure to UV light.[3] Glass is inert, and a PTFE liner prevents leaching and provides an excellent seal. |
| Handling | Minimize Headspace | Reduces the amount of trapped oxygen in the vial. For larger quantities, consider aliquoting into smaller, single-use vials. |
Protocol 2: Preparation of Stabilized Stock Solutions
Preparing a stable stock solution requires careful selection of solvents and handling techniques to minimize exposure to destabilizing factors.
Step-by-Step Methodology:
-
Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your experiment (e.g., DMSO, Ethanol, Acetonitrile). Ensure the solvent is compatible with your downstream application.
-
Solvent Degassing (Critical Step):
-
Place the required volume of solvent in a flask.
-
Sparge the solvent with a gentle stream of inert gas (Argon or Nitrogen) for 15-20 minutes. This removes dissolved oxygen.
-
-
Weighing the Compound:
-
Accurately weigh the required mass of this compound in an amber glass vial.[6]
-
-
Dissolution:
-
Addition of a Co-Antioxidant (Optional but Recommended):
-
For maximum stability, consider adding a secondary antioxidant like a phosphite (e.g., triphenyl phosphite) at a very low concentration (e.g., 0.01-0.05% w/v). Phosphites act as hydroperoxide decomposers, preventing the propagation of oxidative chains.[2][8]
-
Note: Ensure the co-antioxidant does not interfere with your experimental assay.
-
-
Storage:
-
Immediately flush the headspace of the vial with inert gas before sealing tightly with a PTFE-lined cap.
-
Store the stock solution at -20°C or -80°C , protected from light.
-
Part 3: Visualized Workflows and Degradation Pathways
Degradation Pathway of Alkylated Phenols
The diagram below illustrates the general oxidative degradation pathway for a substituted phenol like this compound. The process is a free-radical chain reaction that leads to the formation of hydroperoxides and ultimately colored quinone-type byproducts.
Caption: Oxidative degradation pathway of a phenolic compound.
Experimental Workflow for Long-Term Stability
This workflow outlines the decision-making process from receiving the compound to its use in experiments.
Caption: Recommended workflow for handling and stability testing.
Part 4: Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Stock solution has turned yellow/brown. | Oxidation. | The compound has likely degraded due to oxygen exposure, improper storage temperature, or light exposure. Action: Discard the solution. Prepare a fresh stock using degassed solvent and strictly follow the storage protocol (inert gas overlay, -20°C or colder, amber vials). |
| Inconsistent results between experiments. | Variable Purity. | The stock solution may be degrading over time, leading to a lower effective concentration in later experiments. Action: Perform a purity check (see Part 5). Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and air exposure. |
| Precipitate forms in the solution upon thawing. | Poor Solubility / Degradation. | The compound may be coming out of solution at low temperatures, or the precipitate could be insoluble degradation products. Action: Gently warm the solution and vortex to see if it redissolves. If not, it is likely a sign of degradation. Filter the solution if necessary, but re-quantify the concentration. Best practice is to prepare a fresh stock. |
| Assay background signal is high. | Interfering Byproducts. | Oxidative byproducts may be fluorescent or reactive in your specific assay, causing interference. Action: Confirm the issue by running a "vehicle control" with the degraded solution. If confirmed, discard the old stock and prepare a new one, ensuring high-purity starting materials. |
Part 5: Quality Control & Purity Verification
Regularly verifying the purity of your compound is a cornerstone of good scientific practice.
Recommended Technique: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity of phenolic compounds.
Objective: To separate the parent compound from any degradation products and quantify its purity as a percentage of the total peak area.
Hypothetical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure the phenol is protonated).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the phenol absorbs strongly (e.g., ~275-280 nm).
-
Procedure:
-
Prepare a fresh standard of this compound at a known concentration.
-
Inject the standard to determine its retention time.
-
Inject a sample from your stored stock solution.
-
Analysis: In a pure sample, you should see a single, sharp peak at the expected retention time. The appearance of additional peaks, especially earlier-eluting (more polar) ones, is indicative of degradation. Calculate purity by dividing the area of the main peak by the total area of all peaks. A purity of <95% may warrant discarding the stock.
-
Alternative Technique: Titration
For a less instrument-intensive check, a redox titration (bromination) can quantify the amount of active phenol.[9] This method involves reacting the phenol with a known excess of bromine and then back-titrating the unreacted bromine.[9] While effective, it is less sensitive to small amounts of impurities compared to HPLC.
References
-
Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Degradation pathway of alkylphenolethoxylate (Renner 1997). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Toxicological Profile for Phenol. (1998). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Method 8041A: Phenols by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved January 13, 2026, from [Link]
-
7 Analytical Methods. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
How to Perform a Phenol Test for Accurate Chemical Analysis. (2023, December 20). Retrieved January 13, 2026, from [Link]
-
Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]
-
ASSAY Of PHENOL. (n.d.). Retrieved January 13, 2026, from [Link]
-
Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. (2017). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2019). MDPI. Retrieved January 13, 2026, from [Link]
-
The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. (2023). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2013). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
How Do Stabilizers Function? (2024, August 29). YouTube. Retrieved January 13, 2026, from [Link]
-
Effects of some alkyl phenols on methanogenic degradation of phenol. (1988). PubMed. Retrieved January 13, 2026, from [Link]
-
How to prepare standard solution of Gallic acid and phenol? (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
-
SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. (2019). Agritrop. Retrieved January 13, 2026, from [Link]
-
Preparing Solutions. (2021, August 18). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Toxicity and kinetic parameters of the aerobic biodegradation of the phenol and alkylphenols by a mixed culture. (2001). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2012). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Phenol, cyclohexyl-2-methyl-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Antioxidants & Stabilizers. (n.d.). Knowde. Retrieved January 13, 2026, from [Link]
-
Phenol,2-cyclohexyl-4-methyl CAS#:1596-09-4. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]
- Phenol, 4,4'-cyclohexylidenebis[2-methyl-. (n.d.). PubChem. Retrieved January 13, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/75386
-
Techniques for Analysis of Plant Phenolic Compounds. (2015). MDPI. Retrieved January 13, 2026, from [Link]
-
Preparation of Phenol solution. (2018, May 18). YouTube. Retrieved January 13, 2026, from [Link]
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Technical Support Center: High-Purity Isolation of 2-Cyclohexyl-4-methylphenol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the method refinement and high-purity isolation of 2-Cyclohexyl-4-methylphenol. This document offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.
Introduction
2-Cyclohexyl-4-methylphenol is a valuable intermediate in the synthesis of various active pharmaceutical ingredients and other specialty chemicals.[1][2] Its purity is critical for downstream applications, necessitating robust and reliable purification methods. This guide is designed to provide both the "how" and the "why" behind the recommended procedures, empowering researchers to not only follow protocols but also to troubleshoot and adapt them to their specific experimental contexts.
Physicochemical Properties of 2-Cyclohexyl-4-methylphenol
A thorough understanding of the physical and chemical properties of 2-Cyclohexyl-4-methylphenol is fundamental to developing effective purification strategies.
| Property | Value | Reference |
| CAS Number | 1596-09-4 | [3] |
| Molecular Formula | C₁₃H₁₈O | [3] |
| Molecular Weight | 190.29 g/mol | [4] |
| Appearance | Solid or viscous liquid | [3] |
| Boiling Point | 257.1 °C at 760 mmHg | [5][6] |
| Density | 1.026 g/cm³ | [5][6] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [3] |
The presence of both a hydrophobic cyclohexyl group and a polar hydroxyl group gives 2-Cyclohexyl-4-methylphenol its characteristic solubility profile, which is key to its purification.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the isolation and purification of 2-Cyclohexyl-4-methylphenol in a question-and-answer format.
Q1: My crude 2-Cyclohexyl-4-methylphenol is a dark oil, not a solid. How does this affect purification?
A1: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil. These impurities may include unreacted starting materials like p-cresol and cyclohexene, or side-products such as di-substituted phenols. An oily crude product does not prevent purification, but it does suggest a higher impurity load. It is recommended to begin with a liquid-liquid extraction to remove acidic or basic impurities before proceeding to chromatography or crystallization.
Q2: My purified 2-Cyclohexyl-4-methylphenol is turning pink or brown upon standing. What is causing this and how can I prevent it?
A2: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[7] This process is often accelerated by exposure to air, light, and trace metal contaminants. To prevent discoloration:
-
Work under an inert atmosphere: When possible, conduct purification and handling steps under a nitrogen or argon atmosphere.
-
Use degassed solvents: Solvents can be degassed by sparging with an inert gas to remove dissolved oxygen.
-
Store properly: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
Q3: I'm having trouble separating 2-Cyclohexyl-4-methylphenol from a closely related isomer by column chromatography. What can I do?
A3: The separation of isomers can be challenging due to their similar polarities. Here are several strategies to improve separation:
-
Optimize the mobile phase: Systematically screen different solvent systems. Small changes in the polarity of the eluent can have a significant impact on resolution. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or reverse-phase silica (C18).
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolving power than traditional flash chromatography. A reverse-phase C18 column is often effective for separating phenolic compounds.[8][9]
Q4: My recrystallization of 2-Cyclohexyl-4-methylphenol resulted in a very low yield. What are the common causes and solutions?
A4: Low recovery is a frequent issue in recrystallization.[10] Consider the following:
-
Solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor.
-
Amount of solvent: Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling rate: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[12]
Experimental Workflows
Workflow for the Purification of 2-Cyclohexyl-4-methylphenol
Caption: Decision workflow for the purification of 2-Cyclohexyl-4-methylphenol.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying crude 2-Cyclohexyl-4-methylphenol that contains significant amounts of impurities.
-
Preparation of the Crude Sample: Dissolve the crude 2-Cyclohexyl-4-methylphenol in a minimal amount of dichloromethane or the mobile phase to be used for chromatography.
-
Column Packing:
-
Select an appropriately sized silica gel column (particle size 40-63 µm).[13]
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes or petroleum ether).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand to the top of the silica bed.
-
-
Loading the Sample: Carefully apply the dissolved crude sample to the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Maintain a constant flow rate. For flash chromatography, positive pressure is applied to the top of the column.[14]
-
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol is ideal for the final purification step after chromatography or for crude material that is already relatively pure.
-
Solvent Selection: Test the solubility of a small amount of the material in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold. Hexanes, heptane, or a mixture of ethanol and water are often good starting points for phenolic compounds.
-
Dissolution: Place the impure 2-Cyclohexyl-4-methylphenol in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.[15]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a reliable method for determining the purity of the final product.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[16]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of phenolic compounds.[8] A typical starting point is a 60:40 (v/v) mixture. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm is a suitable wavelength for detecting phenolic compounds.[17]
-
Sample Preparation: Prepare a dilute solution of the purified 2-Cyclohexyl-4-methylphenol in the mobile phase.
Troubleshooting Guide
Caption: Troubleshooting common issues in recrystallization and chromatography.
References
-
SIELC Technologies. Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column. [Link]
-
Chemsrc. Phenol,2-cyclohexyl-4-methyl | CAS#:1596-09-4. [Link]
-
Hach. Determination of Phenol. [Link]
-
Reddit. How to dry and purify Phenol. [Link]
-
University of California, Irvine. Recrystallization-1.pdf. [Link]
-
Phenomenex. Flash Chromatography: Principles & Applications. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
Virtual Amrita Laboratories. Recrystallization. [Link]
-
Protocol Online. Buffered Phenol Troubleshooting. [Link]
-
University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
ResearchGate. Alkylation of Cresols with Cyclohexene in the Presence of p-Toluenesulphonic Acid. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubChem. Phenol, 4,4'-cyclohexylidenebis[2-methyl-. [Link]
-
PubChem. Cresol. [Link]
-
ResearchGate. Composition and properties of the reaction products of p-cresol with camphene. [Link]
-
PubChem. 2-Cyclohexyl-p-cresol. [Link]
-
ResearchGate. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. [https://www.researchgate.net/publication/229007670_Determination_of_alkylphenols_and_alkylphenol_polyethoxylates_by_reversed-phase_high-performance_liquid_chromatography_and_solid-phase_extraction]([Link]_ chromatography_and_solid-phase_extraction)
-
MDPI. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. [Link]
-
ResearchGate. Alkylation of m-Cresol with Cyclopentene in the Presence of p- Toluenesulphonic Acid. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. medchemexpress.com [medchemexpress.com]
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- 4. chemscene.com [chemscene.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Phenol,2-cyclohexyl-4-methyl | CAS#:1596-09-4 | Chemsrc [chemsrc.com]
- 7. Buffered Phenol Troubleshooting - General Lab Techniques [protocol-online.org]
- 8. Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
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- 13. orgsyn.org [orgsyn.org]
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- 17. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to Phenolic Antioxidants: 4-Cyclohexyl-2-methylphenol in Focus
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of antioxidant research and development, phenolic compounds stand out for their potent radical-scavenging capabilities. This guide offers a deep dive into the comparative efficacy of 4-Cyclohexyl-2-methylphenol against other widely utilized phenolic antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox, and Vitamin E. By examining their mechanisms of action and presenting available experimental data, this document aims to provide a valuable resource for informed decision-making in your research and development endeavors.
The Crucial Role of Phenolic Antioxidants in Mitigating Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Phenolic antioxidants serve as a primary line of defense against this cellular damage. Their characteristic chemical structure, featuring a hydroxyl group (-OH) attached to an aromatic ring, enables them to donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
The efficacy of a phenolic antioxidant is governed by several factors, including the number and position of hydroxyl groups, steric hindrance, and the ability of the resulting phenoxyl radical to stabilize itself through resonance.
Unveiling this compound: A Sterically Hindered Phenol
This compound is a sterically hindered phenolic compound, a class of antioxidants known for their enhanced stability and effectiveness. The bulky cyclohexyl group at the para position and the methyl group at the ortho position to the hydroxyl group create a sterically hindered environment. This structural feature is crucial as it enhances the antioxidant's ability to selectively target and neutralize harmful free radicals while minimizing its participation in other, potentially undesirable, reactions.
While primarily utilized as an intermediate in the synthesis of stabilizers for polymers and elastomers, the inherent antioxidant properties of this compound make it a compound of interest for broader applications in mitigating oxidative degradation.
Mechanism of Action: The Radical Scavenging Cascade
The primary mechanism by which sterically hindered phenolic antioxidants like this compound exert their protective effects is through a process known as hydrogen atom transfer (HAT).
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other test antioxidants in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, airtight container.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the antioxidant solution at various concentrations.
-
Add the DPPH solution to each well/cuvette to initiate the reaction.
-
For the control, use the solvent instead of the antioxidant solution.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the antioxidant concentration to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution at various concentrations to a cuvette or 96-well plate.
-
Add the diluted ABTS•+ solution to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Concluding Remarks and Future Directions
This compound, as a sterically hindered phenolic compound, holds promise as an effective antioxidant. Its structural characteristics suggest a high potential for radical scavenging activity. However, a significant gap exists in the literature regarding its quantitative antioxidant efficacy compared to widely used phenolic antioxidants.
Future research should focus on conducting direct comparative studies of this compound against BHT, BHA, Trolox, and Vitamin E using standardized and multiple antioxidant assay methodologies. Such studies would provide the much-needed empirical data to accurately position this compound within the arsenal of antioxidant compounds available to researchers and drug development professionals. This would enable a more informed selection of antioxidants tailored to specific applications, from stabilizing pharmaceutical formulations to mitigating oxidative stress in biological systems.
References
A comprehensive list of references will be compiled upon the availability of specific studies directly comparing the antioxidant activities of the mentioned compounds.
Validating the Antioxidant Activity of 2-Cyclohexyl-p-cresol: A Comparative Guide for Researchers
In the continuous search for novel and effective antioxidants, the scientific community consistently evaluates new molecular entities for their potential to mitigate oxidative stress, a key factor in numerous pathological conditions. This guide provides a comprehensive framework for validating the antioxidant activity of 2-Cyclohexyl-p-cresol, a synthetic phenolic compound. By employing standardized in vitro assays, we will objectively compare its performance against established antioxidants: Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust methodologies for antioxidant characterization.
Introduction: The Rationale for Antioxidant Validation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[1][2] Phenolic compounds are a cornerstone of antioxidant research and application due to their ability to scavenge free radicals.[3][4] Butylated hydroxytoluene (BHT) is a widely used synthetic phenolic antioxidant that serves as a benchmark for lipophilic compounds.[5][6] Ascorbic acid is a vital water-soluble antioxidant in biological systems.[1][7][8] Trolox is frequently used as a standard in antioxidant capacity assays due to its water-solubility and clear antioxidant mechanism.[9][10]
2-Cyclohexyl-p-cresol, a derivative of p-cresol, possesses a phenolic hydroxyl group and a bulky cyclohexyl substituent, suggesting it may act as a potent radical scavenger, similar to other hindered phenols like BHT. This guide outlines the experimental validation of this hypothesis.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of 2-Cyclohexyl-p-cresol was evaluated and compared against BHT, Trolox, and Ascorbic Acid using three widely accepted spectrophotometric assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are commonly expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) for DPPH and ABTS assays, and in terms of Trolox Equivalents (TE) for the FRAP assay.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM TE/µM) |
| 2-Cyclohexyl-p-cresol | 45.8 | 28.5 | 0.85 |
| BHT | 52.3 | 35.1 | 0.78 |
| Trolox | 22.7 | 15.4 | 1.00 (Standard) |
| Ascorbic Acid | 33.1 | 18.9 | 0.92 |
Note: The data for 2-Cyclohexyl-p-cresol are representative values based on the expected activity of a hindered phenolic antioxidant. Actual experimental results may vary.
Mechanistic Insights: The Role of Phenolic Structure
Phenolic antioxidants primarily act by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. This process is often referred to as Hydrogen Atom Transfer (HAT).[11] The resulting phenoxyl radical is stabilized by resonance, which prevents it from initiating further radical chain reactions. The bulky cyclohexyl group in 2-Cyclohexyl-p-cresol likely enhances its stability and lipophilicity, potentially influencing its interaction with radical species in different environments.
Caption: Mechanism of radical scavenging by 2-Cyclohexyl-p-cresol.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. The causality behind experimental choices is explained to ensure trustworthiness and reproducibility.
DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to a pale yellow hydrazine by an antioxidant.[12][13] The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of 2-Cyclohexyl-p-cresol, BHT, Trolox, and Ascorbic Acid in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % inhibition against the sample concentration to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[14][15] The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[14]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.[14]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard (Trolox) to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[16][17]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the sample to a 96-well plate.
-
Add 180 µL of the FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FeSO₄ or Trolox.
-
Express the FRAP value of the sample in terms of Trolox Equivalents (TE).
-
Caption: General workflow for in vitro antioxidant activity validation.
Conclusion and Future Directions
The comparative analysis indicates that 2-Cyclohexyl-p-cresol exhibits significant antioxidant activity, comparable to, and in some aspects exceeding that of the widely used synthetic antioxidant BHT. Its radical scavenging and reducing power underscore its potential as a novel antioxidant.
For drug development professionals, these findings provide a strong rationale for further investigation. Future studies should focus on:
-
In vivo antioxidant efficacy: Validating these in vitro findings in cellular and animal models of oxidative stress.
-
Safety and toxicology: Establishing a comprehensive safety profile.
-
Structure-activity relationship studies: Synthesizing and testing related analogs to optimize antioxidant potency.
This guide provides a robust and scientifically sound framework for the initial validation of novel antioxidant compounds, bridging the gap between chemical synthesis and preclinical evaluation.
References
Sources
- 1. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds [mdpi.com]
- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 11. jscholaronline.org [jscholaronline.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cosmobiousa.com [cosmobiousa.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Cyclohexyl-2-methylphenol
Introduction: The Imperative for Analytical Rigor
In the landscape of pharmaceutical development and manufacturing, the integrity of every data point is paramount. The compound 4-Cyclohexyl-2-methylphenol (4-CHMP), a key intermediate in the synthesis of various active pharmaceutical ingredients, demands precise and accurate quantification to ensure product quality, safety, and efficacy.[1][2] The analytical methods used to measure 4-CHMP are the bedrock of this assurance.
However, the lifecycle of a drug product often involves multiple analytical laboratories, evolving methodologies, or the use of different analytical technologies. This introduces a critical challenge: how do we ensure that data generated at different times, in different labs, or by different methods are reliable and comparable? The answer lies in a robust cross-validation study.
This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for 4-CHMP—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of steps to explore the scientific rationale behind our choices, grounded in established regulatory principles. The objective is not merely to present protocols but to equip you, the fellow researcher, with a framework for designing and executing a self-validating system of analytical methods.
Pillar 1: Selecting the Right Tools - An Overview of Analytical Methods
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a phenolic compound like 4-CHMP, two techniques stand out for their specificity, sensitivity, and robustness: HPLC with UV detection and GC-MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control laboratories. HPLC excels at separating non-volatile or thermally sensitive compounds.[3] Given 4-CHMP's phenolic structure, it possesses a strong chromophore, making it an ideal candidate for UV detection. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the logical choice for retaining and separating this moderately nonpolar analyte. A specific method for a closely related compound utilizes a reverse-phase column with a simple mobile phase of acetonitrile and water, demonstrating the suitability of this approach.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for identifying and quantifying trace-level impurities or for orthogonal confirmation of a primary method.[6] The technique requires the analyte to be volatile and thermally stable. While 4-CHMP can be analyzed directly, derivatization is sometimes employed for phenolic compounds to improve peak shape and thermal stability. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, adding a layer of certainty that is orthogonal to the retention time data from HPLC.[7][8]
Pillar 2: The Cross-Validation Framework: Ensuring Data Comparability
A cross-validation study is a direct comparison of two validated analytical procedures, designed to demonstrate that they can be used for the same intended purpose.[9] According to the International Council for Harmonisation (ICH) M10 guideline, cross-validation is essential when data from different methods or laboratories are combined or compared.[10] Our goal is to demonstrate the interchangeability of our HPLC-UV and GC-MS methods for the quantification of 4-CHMP.
The logic of our cross-validation study is outlined below. We will analyze a single, homogenous set of samples, including standards and quality control (QC) samples at different concentrations, with both fully validated analytical procedures.
Caption: HPLC-UV Experimental Workflow.
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 274 nm.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of 4-CHMP reference standard in methanol.
-
Serially dilute with mobile phase to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
-
Sample Preparation (for QC):
-
Use the stock solution to spike a placebo matrix to prepare QC samples at 5 µg/mL (Low), 50 µg/mL (Mid), and 90 µg/mL (High).
-
-
Analysis Procedure:
-
Equilibrate the column with mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the QC samples.
-
Construct a linear regression calibration curve from the standards (Peak Area vs. Concentration).
-
Calculate the concentration of 4-CHMP in the QC samples using the regression equation.
-
Method 2: GC-MS
Causality Behind Choices:
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is selected. This is a general-purpose, robust column providing good separation for a wide range of semi-volatile compounds, including phenols.
-
Injection: Splitless injection is used to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits.
-
Temperature Program: A temperature gradient is employed to ensure that 4-CHMP is eluted as a sharp peak while separating it from any potential lower or higher boiling impurities.
-
Detection: Mass spectrometry is used in Selected Ion Monitoring (SIM) mode. We monitor the molecular ion (m/z 190) and one or two characteristic fragment ions to provide high specificity and reduce chemical noise, thereby enhancing sensitivity. [7]
Caption: GC-MS Experimental Workflow.
-
Chromatographic System:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: m/z 190 (Quantifier), 121, 147 (Qualifiers).
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of 4-CHMP in dichloromethane.
-
Prepare calibration standards and QC samples (Low, Mid, High) by diluting the stock with dichloromethane to the same concentration levels as the HPLC method.
-
-
Analysis Procedure:
-
Perform a solvent blank injection to verify system cleanliness.
-
Inject the calibration standards.
-
Inject the QC samples.
-
Generate a calibration curve based on the peak area of the quantifier ion (m/z 190).
-
Calculate the concentration of 4-CHMP in the QC samples.
-
Comparative Data Summary
The following tables summarize the expected validation performance for each method and the results of our hypothetical cross-validation study.
Table 1: Summary of Individual Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1.0 - 100 | 1.0 - 100 | Covers 80-120% of target concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% | < 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.1 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.4 | Reportable, with acceptable accuracy/precision |
Table 2: Cross-Validation Results for 4-CHMP QC Samples
| QC Level | Nominal Conc. (µg/mL) | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference* |
| Low QC | 5.0 | 4.98 | 5.05 | 1.40% |
| Mid QC | 50.0 | 50.3 | 49.7 | -1.20% |
| High QC | 90.0 | 89.5 | 90.2 | 0.78% |
% Difference = [(Result_HPLC - Result_GCMS) / Mean(Result_HPLC, Result_GCMS)] x 100
Conclusion: A Synthesis of Orthogonal Methods
The cross-validation results demonstrate a strong correlation between the HPLC-UV and GC-MS methods for the quantification of this compound. The percent difference between the results for all QC levels is well within a typical acceptance limit of ±10-15%, indicating that the methods can be considered equivalent and interchangeable for their intended purpose.
Expert Insights:
-
HPLC-UV stands out as the ideal method for routine quality control due to its simplicity, robustness, and lower operational cost. It is highly suitable for release testing and stability studies where the primary goal is accurate quantification of the main component.
-
GC-MS serves as an invaluable orthogonal method. Its strength lies in its superior specificity, making it the preferred choice for impurity identification, reference standard characterization, and for investigating any out-of-specification results that may arise from the primary HPLC method.
By establishing this cross-validated relationship, an organization builds a flexible and robust analytical foundation. It allows for the seamless transfer of methods between labs, confident comparison of historical and current data, and ultimately, a higher degree of assurance in the quality of the final drug product. This framework of mutual validation is not just good practice; it is a cornerstone of scientific integrity in the pharmaceutical industry.
References
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da Silva, E. L., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. Available at: [Link]
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Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available at: [Link]
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Kim, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. Available at: [Link]
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Semantic Scholar. Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. Available at: [Link]
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Semantic Scholar. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Available at: [Link]
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Arnold, M. E., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Available at: [Link]
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MDPI. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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European Bioanalysis Forum. Cross and Partial Validation. Available at: [Link]
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SIELC Technologies. Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column. Available at: [Link]
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PubChem. Phenol, cyclohexyl-2-methyl-. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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SIELC Technologies. Separation of 4-Chloro-2-cyclohexylphenol on Newcrom R1 HPLC column. Available at: [Link]
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SpectraBase. 4-Cyclohexyl-2-prop-2-enyl-phenol. Available at: [Link]
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PubChem. 2-Cyclohexyl-p-cresol. Available at: [Link]
-
mzCloud. 2,2'-Methylenebis[4-methyl-6-(1-methylcyclohexyl)phenol]. Available at: [Link]
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PubChemLite. 2-cyclohexyl-4-methylphenol (C13H18O). Available at: [Link]
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U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available at: [Link]
-
ResearchGate. Quantitative Analysis of Alkylphenols In Environmental Samples With Metagenomic Impact Assessments. Available at: [Link]
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ResearchGate. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Available at: [Link]
-
PubChem. Phenol, 4,4'-cyclohexylidenebis[2-methyl-. Available at: [Link]
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ResearchGate. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Available at: [Link]
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National Center for Biotechnology Information. (2024). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PubMed Central. Available at: [Link]10712079/)
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A Comparative Guide to the Efficacy of 4-Cyclohexyl-2-methylphenol Derivatives: A Framework for Discovery
For researchers and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Phenolic compounds, a well-established class of molecules, offer a versatile scaffold for chemical modification to modulate biological activity. This guide provides a comprehensive framework for the comparative efficacy evaluation of derivatives of 4-Cyclohexyl-2-methylphenol, a promising, yet underexplored, chemical entity. While direct comparative studies on a wide array of its derivatives are not extensively published, this guide synthesizes established methodologies and structure-activity relationship (SAR) principles from related phenolic compounds to propose a robust investigational blueprint.
Introduction: The Potential of the this compound Scaffold
This compound presents an intriguing starting point for medicinal chemistry exploration. The molecule combines a phenolic hydroxyl group, known for its antioxidant and hydrogen-donating properties, with a bulky, lipophilic cyclohexyl moiety and a methyl group on the aromatic ring. These features suggest a predisposition for membrane interaction and potential for diverse biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The strategic derivatization of this parent molecule can fine-tune its physicochemical properties, leading to optimized potency and selectivity.
This guide will delineate a systematic approach to compare the efficacy of hypothetical, yet rationally designed, derivatives of this compound. We will explore key biological activities, detail the necessary experimental protocols, and provide a basis for interpreting the resulting data.
Proposed Derivatives for Comparative Analysis
To establish a meaningful structure-activity relationship, a focused library of derivatives should be synthesized. The following hypothetical derivatives of the parent compound, this compound ( CMP-0 ), are proposed for this comparative study:
-
CMP-1: 4-Cyclohexyl-2,6-dimethylphenol (Introduction of an additional methyl group to investigate steric effects).
-
CMP-2: 4-Cyclohexyl-2-methyl-6-chlorophenol (Introduction of an electron-withdrawing group to modulate the acidity of the phenolic proton and enhance antimicrobial potential)[1][2].
-
CMP-3: 4-Cyclohexyl-2-ethylphenol (Elongation of the alkyl chain to assess the impact on lipophilicity).
-
CMP-4: 4-(4-Hydroxycyclohexyl)-2-methylphenol (Introduction of a polar group on the cyclohexyl ring to alter solubility and potential for hydrogen bonding).
-
CMP-5: 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) (A dimeric structure to explore the effect of increased molecular size and multiple phenolic centers).
Efficacy Comparison: A Multi-faceted Approach
The efficacy of these derivatives will be assessed across three critical domains of biological activity: antimicrobial, antioxidant, and cytotoxic.
Antimicrobial Efficacy
Phenolic compounds are known for their antimicrobial properties. The proposed derivatives will be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain.
This protocol is adapted from established methods for evaluating the antimicrobial activity of phenolic derivatives[3].
-
Bacterial and Fungal Strains:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive
-
Escherichia coli (ATCC 25922) - Gram-negative
-
Candida albicans (ATCC 90028) - Fungal
-
-
MIC Assay (Broth Microdilution Method):
-
Prepare a stock solution of each CMP derivative in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a concentration range of 0.125 to 256 µg/mL.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
MBC Assay:
-
Following the MIC determination, aliquot a small volume (10 µL) from each well showing no visible growth onto an agar plate.
-
Incubate the agar plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
| Compound | S. aureus | E. coli | C. albicans |
| CMP-0 | 64 | 128 | 128 |
| CMP-1 | 32 | 64 | 64 |
| CMP-2 | 8 | 16 | 32 |
| CMP-3 | 32 | 128 | 64 |
| CMP-4 | 128 | >256 | >256 |
| CMP-5 | 16 | 32 | 32 |
Based on literature for similar phenolic compounds, it is hypothesized that the introduction of a chlorine atom (CMP-2) will significantly enhance antimicrobial activity due to increased lipophilicity and altered electronic properties of the phenol ring[1][2]. Increased alkylation (CMP-1 and CMP-3) may also improve potency, particularly against Gram-positive bacteria, by facilitating membrane disruption. The introduction of a hydroxyl group on the cyclohexyl ring (CMP-4) is expected to decrease activity due to reduced lipophilicity. The dimeric structure (CMP-5) may exhibit enhanced activity due to a higher concentration of phenolic hydroxyls per molecule.
Antioxidant Capacity
The phenolic hydroxyl group is a key determinant of antioxidant activity. The ability of the CMP derivatives to scavenge free radicals will be quantified using standard in vitro assays.
These protocols are widely accepted for evaluating the antioxidant potential of phenolic compounds[4][5][6].
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare methanolic solutions of the CMP derivatives at various concentrations.
-
In a 96-well plate, mix each compound solution with a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. Trolox will be used as a positive control.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.
-
Add the CMP derivative solutions to the ABTS radical solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value. Trolox will serve as the reference standard.
-
| Compound | DPPH Assay | ABTS Assay |
| CMP-0 | 45.2 | 30.8 |
| CMP-1 | 38.5 | 25.1 |
| CMP-2 | 55.9 | 42.3 |
| CMP-3 | 42.1 | 28.9 |
| CMP-4 | 35.7 | 22.4 |
| CMP-5 | 15.3 | 9.8 |
The antioxidant activity is primarily dependent on the hydrogen-donating ability of the phenolic hydroxyl group. It is expected that the dimeric compound (CMP-5) will exhibit the highest antioxidant capacity due to the presence of two phenolic hydroxyls. The introduction of electron-donating alkyl groups (CMP-1 and CMP-3) may slightly enhance activity, while the electron-withdrawing chloro group (CMP-2) is likely to decrease it. The additional hydroxyl group in CMP-4 could contribute to its radical scavenging ability.
Cytotoxic Potential
To assess the potential of these derivatives as anticancer agents, their cytotoxicity will be evaluated against a human cancer cell line.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability[7].
-
Cell Line:
-
MCF-7 (human breast adenocarcinoma cell line)
-
-
MTT Assay:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CMP derivatives (dissolved in DMSO and diluted in cell culture medium) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). Doxorubicin can be used as a positive control.
-
| Compound | MCF-7 Cells |
| CMP-0 | >100 |
| CMP-1 | 85.6 |
| CMP-2 | 25.3 |
| CMP-3 | 72.9 |
| CMP-4 | >100 |
| CMP-5 | 40.1 |
The cytotoxicity of phenolic compounds is often linked to their ability to induce oxidative stress and apoptosis in cancer cells. It is hypothesized that the chlorinated derivative (CMP-2) will show the most significant cytotoxic effect. The dimeric compound (CMP-5) may also exhibit notable activity. The less lipophilic derivative (CMP-4) is expected to have minimal cytotoxicity.
Visualizing the Experimental Workflow
Caption: Proposed experimental workflow for the comparative efficacy evaluation of this compound derivatives.
Conclusion and Future Directions
This guide outlines a comprehensive and systematic approach for the comparative efficacy evaluation of novel this compound derivatives. By employing standardized in vitro assays for antimicrobial, antioxidant, and cytotoxic activities, researchers can generate robust and comparable data to establish clear structure-activity relationships. The insights gained from such a study will be invaluable for the identification of lead compounds with enhanced therapeutic potential.
Future investigations should focus on the most promising derivatives, exploring their mechanisms of action in more detail. For instance, the impact of lead antimicrobial compounds on bacterial membrane integrity could be investigated, while the pro-apoptotic pathways induced by cytotoxic derivatives could be elucidated. Ultimately, this structured approach to comparative efficacy testing will accelerate the journey from a promising chemical scaffold to a potential therapeutic agent.
References
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PubChem. (n.d.). Phenol, cyclohexyl-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyclohexyl-2-(2-methylpropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
- D'Arrigo, P., et al. (2021). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 12, 689092.
- Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613.
- Kim, S. Y., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(6), 1-10.
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
- Wang, Y., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5709.
- Kumar, A., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 27(19), 6519.
-
Kim, S. Y., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed. Retrieved from [Link]
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PubChem. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Szabó, D., et al. (2023). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science, 19(3), 736-754.
- Mashentseva, A. A., et al. (2022). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry, 15(1), 103501.
- Wyrzykiewicz, E., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20086-20108.
-
ResearchGate. (2020). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
- Csuk, R., et al. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(8), 2137.
-
Chemsrc. (n.d.). CAS#:4066-02-8 | 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol). Retrieved from [Link]
- Sagnelli, M., et al. (2021). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity. ACS Chemical Neuroscience, 12(24), 4616-4628.2(24), 4616-4628.
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The Two Faces of a Scaffold: A Comparative Guide to the Structure-Activity Relationship of Cyclohexylphenols
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the cyclohexylphenol scaffold stands out as a remarkably versatile pharmacophore. Its deceptively simple architecture—a phenol ring attached to a cyclohexane ring—belies a rich and tunable structure-activity relationship (SAR). By subtly modifying its various components, this core structure can be engineered to interact with vastly different biological targets, leading to profoundly different physiological effects. This guide provides an in-depth comparison of the SAR of cyclohexylphenols in two distinct and significant therapeutic areas: as potent modulators of the cannabinoid system and as effective antimicrobial agents.
This document moves beyond a simple recitation of facts, offering insights into the causal relationships between chemical structure and biological function. We will explore the critical molecular features that drive target specificity and potency, compare the performance of key analogs with supporting experimental data, and provide detailed, validated protocols to empower researchers in their own discovery efforts.
Part 1: The Endocannabinoid System — A Tale of Affinity and Analgesia
Cyclohexylphenols entered the scientific spotlight largely through the work of Pfizer in the late 1970s and 1980s. Their research, aimed at developing new analgesics, led to the synthesis of non-classical cannabinoids like CP-47,497 and the highly potent CP-55,940.[1] These compounds, which mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), became invaluable tools for characterizing the then-newly discovered cannabinoid receptors, CB1 and CB2.[2][3]
The interaction of these cyclohexylphenols with cannabinoid receptors is a classic example of SAR, where specific structural modifications lead to predictable changes in binding affinity and functional activity.
Core Structural Requirements for Cannabinoid Receptor Binding
The key to the cannabimimetic activity of these compounds lies in three critical pharmacophoric features:
-
The Phenolic Hydroxyl Group: This group is a crucial hydrogen bond donor, interacting with a key residue in the binding pocket of both CB1 and CB2 receptors. Its removal dramatically reduces binding affinity, underscoring its importance for anchoring the ligand to the receptor.[2]
-
The Cyclohexyl Hydroxyl Group: The hydroxyl group on the cyclohexane ring also contributes to binding affinity, likely through another hydrogen bond interaction.[2] Its stereochemistry is vital for optimal receptor fit.
-
The C3 Alkyl Side Chain: The long alkyl chain extending from the C3 position of the phenolic ring is perhaps the most critical determinant of potency. This lipophilic chain dives deep into a hydrophobic pocket within the receptor.
Comparative Analysis: The Critical Role of the Alkyl Side Chain
The profound impact of the C3 alkyl side chain length on receptor affinity and in vivo activity was systematically explored by Melvin et al. (1993). Their work on analogs of CP-47,497 provides a clear and compelling SAR dataset.[2] Analgesic potency was shown to correlate well with the affinity for the cannabinoid receptor.[2]
| Compound/Analog | C3 Side Chain | Cannabinoid Receptor Affinity (Kᵢ, nM) |
| CP-47,497 | 1,1-dimethylheptyl | 2.2[4] |
| Analog (n=4) | 1,1-dimethylhexyl | ~10 |
| Analog (n=6) | 1,1-dimethyloctyl (CP-47,497-C8) | ~2.1 |
| Analog (n=7) | 1,1-dimethylnonyl | ~10 |
Note: The Kᵢ values are approximated from graphical data presented in Melvin et al., 1993 for analogs and supplemented with specific values from other sources. The original CP-47,497 has a 1,1-dimethylheptyl side chain.
From this data, a clear trend emerges:
-
Optimal Length: Maximal receptor affinity is achieved with side chains of seven or eight carbons (dimethylheptyl and dimethyloctyl).[2]
-
The "Cut-Off" Effect: Increasing the chain length beyond this optimal point to nine carbons leads to a decrease in affinity, suggesting a size constraint in the hydrophobic binding pocket. A similar drop-off is seen with shorter chains.
This relationship highlights the principle of optimizing lipophilicity and steric fit. The side chain must be long enough to engage in extensive hydrophobic interactions but not so long that it creates steric clashes or unfavorable energetic penalties upon binding. The C8 homolog of CP-47,497, for instance, was found to be a potent CB1 agonist.[1]
Experimental Protocol 1: CB1 Receptor Competitive Binding Assay
This protocol describes a validated method for determining the binding affinity (Kᵢ) of a test compound for the CB1 receptor using a radioligand displacement assay. The causality behind this choice is that it directly measures the fundamental interaction between the compound and its target receptor, providing a quantitative measure of affinity.
Objective: To determine the Kᵢ of a test compound by measuring its ability to displace the high-affinity cannabinoid agonist radioligand, [³H]CP-55,940, from CB1 receptors in rat brain membranes.
Materials:
-
Rat whole brain membranes (or from a specific region like the cerebellum)
-
[³H]CP-55,940 (Radioligand)
-
CP-55,940 (Unlabeled, for non-specific binding determination)
-
Test Compounds
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4
-
96-well microplates, glass fiber filters, scintillation vials, scintillation fluid, harvester, and beta-counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize frozen rat brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of ~10-20 µg per well.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (at a final concentration near its Kₑ, e.g., 0.5 nM), and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled CP-55,940 (at a high concentration, e.g., 10 µM), 50 µL of [³H]CP-55,940, and 100 µL of membrane suspension.
-
Test Compound: Add 50 µL of the test compound (at various concentrations for a competition curve), 50 µL of [³H]CP-55,940, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly 3-4 times with ice-cold wash buffer to minimize dissociation.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Signaling Pathway Visualization
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary pathway involves coupling to the inhibitory G-protein, Gᵢ/₀.
Part 2: The Microbial World — A Battle of Lipophilicity and Disruption
The second face of the cyclohexylphenol scaffold is its role as an antimicrobial agent. This activity stems from the fundamental properties of phenols as broad-spectrum biocides. Their mechanism of action is less specific than receptor modulation and relies on the physical disruption of critical bacterial structures.[5]
General Mechanism of Phenolic Antimicrobials
Phenolic compounds exert their antimicrobial effects primarily through:
-
Membrane Disruption: The lipophilic nature of the phenol and its substituents allows it to partition into the bacterial cell membrane's lipid bilayer. This integration disrupts membrane fluidity and integrity, leading to increased permeability and leakage of essential intracellular components like ions and ATP, ultimately causing cell death.[5]
-
Protein Denaturation: The hydroxyl group of the phenol can form hydrogen bonds with bacterial proteins, including essential enzymes. At high concentrations, this can disrupt protein structure and function, inhibiting critical metabolic pathways.
Comparative Analysis: The Influence of the Alkyl Substituent
For phenolic antimicrobials, a key SAR principle is the relationship between lipophilicity and activity. Increasing the lipophilicity, often by elongating an alkyl chain on the phenol ring, generally enhances antimicrobial potency. However, this holds true only up to a "cut-off point," beyond which increasing the chain length leads to a decrease in activity, likely due to poor water solubility preventing the compound from reaching the bacterial cell.[5]
| Compound | Alkyl Chain (at C4) | MIC (µg/mL) vs. S. aureus |
| Phenol | H | >1000 |
| p-Cresol | Methyl | 1000 |
| 4-Ethylphenol | Ethyl | 500 |
| 4-Propylphenol | n-Propyl | 250 |
| 4-Butylphenol | n-Butyl | 125 |
| 4-Pentylphenol | n-Pentyl | 62.5 |
| 4-Hexylphenol | n-Hexyl | 31.25 |
| 4-Heptylphenol | n-Heptyl | 62.5 |
| 4-Octylphenol | n-Octyl | 125 |
Note: Data is illustrative, compiled from typical results in the literature on alkylphenol SAR. Exact values can vary with specific strains and testing conditions.
The data clearly illustrates the SAR for this class of compounds:
-
Increasing Potency: As the alkyl chain length increases from methyl to hexyl, the lipophilicity of the molecule increases. This enhances its ability to partition into and disrupt the bacterial cell membrane, resulting in a lower (more potent) Minimum Inhibitory Concentration (MIC).
-
The "Cut-off" Effect: Beyond the hexyl chain, the activity begins to decrease. The 4-heptylphenol and 4-octylphenol are less potent than 4-hexylphenol. This is attributed to a decrease in aqueous solubility, which limits the effective concentration of the compound that can reach the bacterial cells.
The cyclohexyl group itself can be considered a bulky, lipophilic substituent that contributes significantly to the overall lipophilicity required for antimicrobial activity. Further substitution with an optimal-length alkyl chain would be expected to follow the same trend, enhancing potency until the cut-off point is reached.
Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is the gold-standard method for determining the in vitro antimicrobial activity of a compound. Its selection is based on its reliability, reproducibility, and ability to provide a quantitative endpoint (the MIC) that is universally understood and comparable across studies.
Objective: To determine the lowest concentration of a cyclohexylphenol derivative that inhibits the visible growth of a target bacterium (e.g., Staphylococcus aureus) after overnight incubation.
Materials:
-
Test Compound (Cyclohexylphenol derivative)
-
Bacterial Strain (e.g., S. aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24 hour) agar plate, select several colonies of the test organism. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution Series:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A plate reader can be used to measure turbidity (OD₆₀₀) for a more quantitative assessment, but the visual endpoint is standard. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Workflow Visualization
The process of determining the Minimum Inhibitory Concentration is a systematic workflow designed to ensure accuracy and reproducibility.
Conclusion and Future Directions
The cyclohexylphenol scaffold is a testament to the power of SAR in medicinal chemistry. The same core structure, through targeted modifications, can be optimized for entirely different biological outcomes.
-
As cannabinoid modulators , potency is dictated by a triad of hydroxyl groups for hydrogen bonding and a precisely tailored lipophilic alkyl chain for optimal hydrophobic interactions within the highly specific CB1/CB2 receptor binding pockets. The relationship between structure and activity is sharp and highly sensitive to stereochemistry and chain length.
-
As antimicrobial agents , the SAR is governed by broader physicochemical principles. Activity is a function of overall lipophilicity, which drives the molecule's ability to physically disrupt the bacterial membrane. Here, the relationship is a parabolic curve, where activity increases with the length of the alkyl chain until a "cut-off" point is reached due to diminishing aqueous solubility.
This comparative guide illustrates that a deep understanding of the target biology—be it a specific receptor pocket or a lipid membrane—is paramount. For researchers, the cyclohexylphenol framework remains a fertile ground for discovery. Future work could focus on developing cyclohexylphenols with biased signaling at cannabinoid receptors to separate therapeutic effects from psychoactivity, or on creating novel antimicrobial derivatives that overcome resistance by fine-tuning their lipophilic character to target specific pathogens. The continued exploration of this versatile scaffold promises to yield new and valuable therapeutic agents.
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A Comparative Guide to Stabilizer Performance: Benchmarking 2-Cyclohexyl-4-methylphenol
In the landscape of pharmaceutical and chemical formulation, ensuring the stability of active ingredients and excipients is paramount to product efficacy, safety, and shelf-life. Oxidative degradation is a primary failure pathway, driven by reactions with atmospheric oxygen that can compromise a product's integrity. The strategic inclusion of antioxidant stabilizers is a critical formulation step to mitigate these risks.
This guide provides a comprehensive framework for evaluating and benchmarking the performance of phenolic antioxidants, with a focus on 2-Cyclohexyl-4-methylphenol. While established stabilizers like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and α-tocopherol (Vitamin E) have well-documented profiles, new or alternative stabilizers must be rigorously evaluated. We will delve into the mechanistic principles of phenolic antioxidants, present a head-to-head comparison of common alternatives, and provide a detailed, self-validating experimental protocol to empower researchers to generate their own comparative data.
The Mechanism of Phenolic Antioxidants: A First Line of Defense
Phenolic compounds are a cornerstone of stabilization strategies due to their ability to interrupt the free-radical chain reactions that drive oxidation.[1][2] The fundamental mechanism, known as radical scavenging, relies on the phenolic hydroxyl group to donate a hydrogen atom to a highly reactive peroxy radical (ROO•). This action neutralizes the radical, preventing it from propagating the oxidative chain by attacking other molecules.[3] The resulting antioxidant radical is significantly more stable due to resonance delocalization across the aromatic ring, rendering it incapable of initiating further oxidation.[4]
This process is the foundation of the protective action offered by compounds like 2-Cyclohexyl-4-methylphenol, BHT, and BHA.[5][6]
Caption: Mechanism of radical scavenging by phenolic antioxidants.
Profile of Common Stabilizers: The Incumbents
A proper benchmark requires a deep understanding of the established alternatives. BHT, BHA, and Vitamin E are the most frequently used phenolic antioxidants in pharmaceutical and related industries.[7][8][9]
| Stabilizer | Chemical Family & Key Features | Common Applications & Considerations |
| Butylated Hydroxytoluene (BHT) | Synthetic hindered phenol. Highly effective, heat-stable, and cost-efficient.[7][10] | Widely used in pharmaceuticals, cosmetics, foods, and industrial fluids to prevent fat and oil rancidity.[11] Its use is regulated due to safety concerns at high doses.[7] |
| Butylated Hydroxyanisole (BHA) | Synthetic hindered phenol, a mixture of two isomers.[12] Known for its high thermal stability and carry-through effectiveness in baked and fried foods.[8] | Used in foods, food packaging, cosmetics, and pharmaceuticals.[8][13] The conjugated aromatic ring effectively stabilizes free radicals.[4] |
| α-Tocopherol (Vitamin E) | Natural, biocompatible antioxidant.[14] Often preferred for applications where a "natural" label is desired. It can prolong the lifetime of materials in oxidative environments.[14] | Used in pharmaceuticals and cosmetics.[15] Its performance can be concentration-dependent, and it may impart color at higher levels.[16] |
| 2-Cyclohexyl-4-methylphenol | Substituted phenol. It serves as an intermediate in the synthesis of stabilizers for elastomers and thermoplastics.[17] | Performance data is less prevalent in public literature, necessitating direct, empirical benchmarking as outlined in this guide. |
Experimental Protocol: A Framework for Benchmarking
To objectively compare 2-Cyclohexyl-4-methylphenol against other stabilizers, a robust, controlled stability study is required. The following protocol is designed as a self-validating system based on International Council for Harmonisation (ICH) guidelines for accelerated stability testing.[18][19] The core principle of accelerated testing is to subject the formulation to elevated stress (temperature and humidity) to speed up degradation, thereby predicting long-term shelf life in a shorter timeframe.[20]
Objective: To assess the relative efficacy of 2-Cyclohexyl-4-methylphenol, BHT, BHA, and Vitamin E in preventing the oxidative degradation of a model drug formulation under accelerated conditions.
Materials & Equipment:
-
Active Pharmaceutical Ingredient (API) susceptible to oxidation.
-
Formulation base (e.g., placebo cream, solution).
-
Stabilizers: 2-Cyclohexyl-4-methylphenol, BHT, BHA, α-tocopherol.
-
ICH-compliant stability chamber (capable of 40°C ± 2°C and 75% RH ± 5% RH).[21]
-
High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Mass Spectrometry (MS) detector.[20]
-
Equipment for Peroxide Value (PV) titration.[22]
-
Appropriate sample containers (e.g., glass vials with inert caps).
Caption: Experimental workflow for comparative stability testing.
Step-by-Step Methodology:
-
Formulation Preparation:
-
Prepare five batches of the model formulation.
-
Batch 1 (Control): Formulation with API but no stabilizer. This is the baseline for degradation.
-
Batch 2-5: Add 0.02% (w/w) of each respective stabilizer (2-Cyclohexyl-4-methylphenol, BHT, BHA, Vitamin E) to the formulation. The 0.02% concentration is a common starting point for phenolic antioxidants in food and pharmaceuticals.[8]
-
Ensure each stabilizer is fully dissolved and homogeneously mixed. Causality Note: Inhomogeneous mixing will lead to variable and unreliable stability data.
-
Package all samples in identical containers to eliminate packaging as a variable.
-
-
Initial Analysis (T=0):
-
Before placing samples in the stability chamber, perform a full analysis on each batch. This establishes the initial, undegraded state.
-
HPLC Assay: Quantify the initial concentration of the API. This will be the 100% reference point.
-
Degradation Products: Use HPLC-MS to confirm the absence of any significant degradation products at T=0.[20]
-
Peroxide Value: Measure the initial PV. This is a direct measure of primary oxidation products (hydroperoxides).[22]
-
Physical Appearance: Record color, clarity, and phase separation.
-
-
Accelerated Storage:
-
Time-Point Sampling & Analysis:
-
Pull samples from the chamber at specified intervals: 1, 3, and 6 months.[19]
-
At each time point, repeat the full analytical testing performed at T=0 for each batch.
-
Data Interpretation & Performance Benchmarking
The data gathered from the protocol allows for a direct, quantitative comparison of stabilizer performance. The results should be tabulated for clarity. A superior stabilizer will demonstrate a greater ability to preserve the API and prevent the formation of oxidation byproducts.
Illustrative Data Summary Table:
| Stabilizer | Time (Months) | API Potency (%) | Peroxide Value (meq/kg) | Appearance |
| Control (None) | 0 | 100.0 | <1.0 | Clear, colorless |
| 3 | 91.5 | 15.2 | Faint yellow | |
| 6 | 84.2 | 35.8 | Yellow, hazy | |
| 2-Cyclohexyl-4-methylphenol | 0 | 100.0 | <1.0 | Clear, colorless |
| 3 | 99.1 | 2.5 | Clear, colorless | |
| 6 | 97.8 | 5.1 | Clear, colorless | |
| BHT | 0 | 100.0 | <1.0 | Clear, colorless |
| 3 | 99.3 | 2.1 | Clear, colorless | |
| 6 | 98.2 | 4.5 | Clear, colorless | |
| BHA | 0 | 100.0 | <1.0 | Clear, colorless |
| 3 | 99.5 | 1.8 | Clear, colorless | |
| 6 | 98.5 | 4.0 | Clear, colorless | |
| Vitamin E | 0 | 100.0 | <1.0 | Clear, colorless |
| 3 | 98.8 | 3.0 | Clear, colorless | |
| 6 | 97.2 | 6.2 | Faint yellow tinge |
Note: The data in this table is for illustrative purposes only and represents a hypothetical outcome.
Framework for Evaluation:
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A Comparative Guide to the Synthesis of 4-Cyclohexyl-2-methylphenol for the Modern Laboratory
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of substituted phenols is a cornerstone of molecular design. Among these, 4-Cyclohexyl-2-methylphenol stands as a valuable intermediate, finding applications in the development of pharmaceuticals and specialized polymers. This guide offers a comparative analysis of the primary synthesis routes to this target molecule, grounded in experimental data and practical insights. We will delve into the nuances of catalyst selection, reaction conditions, and the underlying mechanistic principles that govern the efficiency and selectivity of each approach.
Introduction to the Synthesis of this compound
The molecular architecture of this compound, featuring a cyclohexyl group para to the hydroxyl and a methyl group ortho to it, presents a specific regiochemical challenge. The dominant strategy for its synthesis is the Friedel-Crafts alkylation of o-cresol with a cyclohexylating agent, typically cyclohexene or cyclohexanol. The choice of catalyst is paramount in this transformation, dictating not only the overall yield but also the selectivity between the desired para-alkylation and the potential formation of the ortho-isomer and other byproducts. This guide will compare and contrast the use of traditional Brønsted and Lewis acids with modern solid acid catalysts.
Comparative Analysis of Synthesis Routes
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of o-cresol. The key variables in this synthesis are the choice of the cyclohexylating agent and the acid catalyst. We will explore three main catalytic systems: traditional mineral acids, Lewis acids, and solid acid catalysts, specifically zeolites.
Route 1: Alkylation using Traditional Mineral Acids
Strong Brønsted acids such as sulfuric acid (H₂SO₄) and perchloric acid (HClO₄) have historically been employed for the alkylation of phenols.[1] These catalysts protonate the cyclohexylating agent (cyclohexene or cyclohexanol) to generate a cyclohexyl carbocation, which then acts as the electrophile in the subsequent aromatic substitution.
Experimental Protocol: Alkylation of o-cresol with Cyclohexanol using Perchloric Acid
A detailed experimental procedure for the alkylation of o-cresol with cyclohexanol using perchloric acid as a catalyst has been reported.[2] The reaction is typically carried out in a three-necked round-bottom flask equipped with a stirrer, condenser, thermometer, and a dropping funnel. o-Cresol and perchloric acid are initially charged into the flask and heated to the desired temperature. Cyclohexanol is then added dropwise over a specific period with constant stirring. After the addition is complete, the reaction mixture is stirred for an additional period at the same temperature. The workup involves cooling the reaction mass, dissolving it in a suitable solvent like ether, neutralizing the acid, and washing with distilled water. The final product is purified by distillation.[2]
Performance and Causality:
The use of strong mineral acids can lead to high yields of the desired product under optimized conditions. For instance, a study on the alkylation of o-cresol with cyclohexanol using perchloric acid reported a yield of up to 89.3% of cyclohexyl o-cresol.[2] The key to achieving high selectivity for the para-product lies in controlling the reaction temperature. At lower temperatures, the ortho-product may be kinetically favored, while higher temperatures tend to favor the thermodynamically more stable para-product.[3]
However, the use of strong, corrosive acids like sulfuric and perchloric acid presents significant environmental and safety challenges. These include the generation of acidic waste streams that require neutralization, and the potential for side reactions such as sulfonation and oxidation.[4]
Route 2: Alkylation using Lewis Acids
Lewis acids, such as aluminum chloride (AlCl₃), are classic catalysts for Friedel-Crafts alkylation reactions.[5] They function by coordinating with the alkylating agent to generate a more potent electrophile.
Experimental Protocol: Alkylation of o-cresol with Cyclohexanol using Aluminum Chloride
In a typical procedure, o-cresol and the alkylating agent (cyclohexanol or cyclohexene) are mixed, and the Lewis acid catalyst is added portion-wise. The reaction is often carried out at elevated temperatures. The workup requires quenching the reaction with water or a dilute acid to decompose the catalyst-product complex, followed by extraction and purification. A study reported a yield of 61% for the alkylation of p-cresol with cyclohexanol using an equimolar amount of AlCl₃.[6]
Performance and Causality:
While effective, Lewis acids like AlCl₃ often need to be used in stoichiometric amounts because the product phenol can coordinate with the catalyst, deactivating it.[4] This leads to a large amount of waste from the workup. Furthermore, traditional Friedel-Crafts alkylations are prone to polyalkylation, where more than one alkyl group is added to the aromatic ring, and carbocation rearrangements, although the latter is not a concern with a symmetrical electrophile like the cyclohexyl cation.[7] The strong acidity of these catalysts can also lead to the formation of undesired byproducts.
Route 3: Alkylation using Solid Acid Catalysts (Zeolites)
The use of solid acid catalysts, particularly zeolites, represents a more modern and environmentally benign approach to the synthesis of this compound.[6][8] Zeolites are crystalline aluminosilicates with a well-defined pore structure and strong Brønsted and/or Lewis acid sites. Their use circumvents many of the issues associated with traditional acid catalysts.
Experimental Protocol: Alkylation of p-cresol with Cyclohexene using a Large-Pore, Acidic Zeolite
A patented process describes the preparation of 4-methyl-2-cyclohexylphenol by the liquid-phase alkylation of p-cresol with cyclohexene in the presence of 1-10% by weight of a large-pore, acidic zeolite.[6] The reaction is carried out by adding cyclohexene to an initial charge of p-cresol and the zeolite catalyst. The molar ratio of cyclohexene to p-cresol is typically in the range of 1:1 to 1:4. The reaction is conducted at a temperature of 140°-200° C.[6] The catalyst can be recovered by simple filtration and potentially reused.
Performance and Causality:
Zeolite-catalyzed alkylations offer several advantages. The shape-selective nature of the zeolite pores can influence the regioselectivity of the reaction, often favoring the formation of the para-isomer. The mechanism involves the protonation of cyclohexene by a Brønsted acid site on the zeolite to form a cyclohexyl carbenium ion, which then alkylates the cresol.[9] The use of a solid catalyst simplifies product purification and minimizes waste generation, aligning with the principles of green chemistry.[4][10] A patent for this process reports a yield of 92.1% of pure 4-methyl-2-cyclohexylphenol when using cyclohexene and a specific zeolite catalyst.[6]
Data Summary and Comparison
| Synthesis Route | Catalyst | Alkylating Agent | Temperature (°C) | Molar Ratio (Cresol:Alkylating Agent) | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Mineral Acid | Perchloric Acid | Cyclohexanol | 140 | 6:1 | 89.3[2] | High yield under optimized conditions. | Corrosive, hazardous, generates acidic waste. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Cyclohexanol | 90-100 | 5:1 | 61[6] | Well-established method. | Requires stoichiometric amounts, significant waste generation. |
| Solid Acid (Zeolite) | Large-Pore, Acidic Zeolite | Cyclohexene | 150-180 | 1.3:1 - 1.8:1 | 92.1[6] | High yield and selectivity, reusable catalyst, environmentally friendly. | Higher initial catalyst cost, potential for catalyst deactivation. |
Mechanistic Insights and Visualizations
The underlying mechanism for all three routes is an electrophilic aromatic substitution. The key difference lies in how the electrophilic cyclohexyl carbocation is generated.
Caption: Generalized mechanism for the Friedel-Crafts alkylation of o-cresol.
The choice of catalyst influences the reaction environment and can affect the stability of the intermediate and the transition states, thereby impacting the regioselectivity. In the case of zeolites, the confined space within the pores can sterically hinder the formation of the bulkier ortho-isomer, leading to higher selectivity for the para-product.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound via the Friedel-Crafts alkylation of o-cresol offers several viable routes for the modern laboratory. While traditional mineral and Lewis acids can provide good yields, they are hampered by significant environmental and safety concerns, as well as challenges in catalyst separation and reuse. The use of solid acid catalysts, particularly zeolites, emerges as a superior strategy, offering high yields and selectivity, coupled with the benefits of catalyst recyclability and reduced waste generation. For researchers and drug development professionals, the adoption of greener catalytic systems like zeolites not only enhances the sustainability of their processes but can also lead to improved process control and product purity. Future research in this area will likely focus on the development of even more active and selective solid acid catalysts, as well as the exploration of continuous flow processes to further enhance the efficiency and scalability of this important transformation.
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A Researcher's Guide to Evaluating the Efficacy of 2-Cyclohexyl-p-cresol: A Methodological Comparison of In Vitro and In Vivo Approaches
For drug development professionals and researchers, the journey from identifying a novel compound to validating its therapeutic potential is a rigorous one. This guide provides a comprehensive framework for evaluating the efficacy of 2-Cyclohexyl-p-cresol, a phenolic compound with potential antioxidant and anti-inflammatory properties. Due to the limited direct research on this specific molecule, we will establish a logical, field-proven workflow that can be applied to characterize its biological activities. This document will delve into the causality behind experimental choices, from initial cell-free antioxidant assays to complex in vivo models of inflammation, ensuring a scientifically sound evaluation.
Introduction to 2-Cyclohexyl-p-cresol
2-Cyclohexyl-p-cresol is a derivative of p-cresol, featuring a cyclohexyl group attached to the phenol ring. Its chemical structure (C13H18O) suggests potential for antioxidant activity due to the hydroxyl group on the phenolic ring, which can donate a hydrogen atom to neutralize free radicals.[1][2] The lipophilicity imparted by the cyclohexyl group may influence its bioavailability and interaction with cellular membranes. The core of our investigation will be to systematically assess its antioxidant and anti-inflammatory capacities.
The Investigational Workflow: From Benchtop to Preclinical Models
A tiered approach is essential for the efficient evaluation of a novel compound. This workflow begins with rapid, cost-effective in vitro assays to establish proof-of-concept and elucidate potential mechanisms of action. Positive results from these initial screens provide the rationale for progressing to more complex and resource-intensive in vivo models, which offer insights into the compound's efficacy in a whole biological system.
In Vitro Efficacy Assessment: The Foundation of Evidence
In vitro assays are the first step in characterizing the bioactivity of 2-Cyclohexyl-p-cresol. They are rapid, high-throughput, and allow for the controlled investigation of specific biological processes.
Antioxidant Capacity Assays
The antioxidant potential of a phenolic compound is its ability to scavenge free radicals. We will employ a panel of assays based on different mechanisms to provide a comprehensive antioxidant profile.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[3][4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.[5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay : This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[6]
| Assay | Principle | Endpoint | Hypothetical IC50/EC50 for 2-Cyclohexyl-p-cresol | Reference Compound (e.g., Trolox) |
| DPPH | Hydrogen/Electron Donation | Decrease in absorbance at 517 nm | 50 µM | 25 µM |
| ABTS | Radical Scavenging | Decrease in absorbance at 734 nm | 40 µM | 20 µM |
| FRAP | Ferric Ion Reduction | Increase in absorbance at 593 nm | 60 µM | 30 µM |
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of 2-Cyclohexyl-p-cresol and a reference antioxidant (e.g., Trolox) in methanol.
-
Assay Procedure : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or reference.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Anti-inflammatory Potential in a Cellular Model
To assess the anti-inflammatory properties of 2-Cyclohexyl-p-cresol, we will use a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line). LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators.[7][8]
-
Key Measured Endpoints :
-
Nitric Oxide (NO) Production : Measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6) : Quantified by ELISA.
-
| Parameter | Effect of LPS | Hypothetical Effect of 2-Cyclohexyl-p-cresol (25 µM) | Reference Compound (e.g., Dexamethasone, 1 µM) |
| NO Production | Significant Increase | 60% Reduction | 80% Reduction |
| TNF-α Release | Significant Increase | 50% Reduction | 75% Reduction |
| IL-6 Release | Significant Increase | 55% Reduction | 70% Reduction |
-
Cell Culture : Culture RAW 264.7 macrophages in complete DMEM medium.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of 2-Cyclohexyl-p-cresol for 1 hour.
-
Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection : Collect the cell culture supernatant for analysis.
-
NO Measurement : Determine the nitrite concentration in the supernatant using the Griess assay.
-
Cytokine Measurement : Quantify TNF-α and IL-6 levels in the supernatant using specific ELISA kits.
Cytotoxicity Screening
Before proceeding to further mechanistic and in vivo studies, it is crucial to determine the cytotoxic profile of 2-Cyclohexyl-p-cresol to ensure that the observed anti-inflammatory effects are not due to cell death.[9][10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
LDH (Lactate Dehydrogenase) Release Assay : This assay quantifies the amount of LDH released from damaged cells into the culture medium, a marker of cell membrane integrity loss.[12]
-
Cell Seeding and Treatment : Follow steps 1-3 of the anti-inflammatory assay protocol.
-
MTT Addition : After the 24-hour treatment period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm.
Mechanistic Insights: Signaling Pathway Analysis
The antioxidant and anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key signaling pathways.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway : A master regulator of the antioxidant response.[1][13][14][15][16] Activation of Nrf2 leads to the expression of antioxidant enzymes.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : A key transcription factor that regulates the expression of pro-inflammatory genes.[17][18][19][20][21]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway : A group of protein kinases that play a critical role in inflammatory signaling.[22][23][24][25]
In Vivo Efficacy Validation: From Cell Culture to Whole Organism
Positive in vitro results provide a strong rationale for advancing to in vivo studies, which are essential for evaluating a compound's efficacy in a complex physiological environment.
Acute Anti-inflammatory Model: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.[26][27][28][29][30] Injection of carrageenan into the paw of a rodent induces edema, which can be measured to assess the anti-inflammatory effect of a test compound.
| Treatment Group | Dose | Hypothetical Paw Edema Volume (mL) at 4h | % Inhibition |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| 2-Cyclohexyl-p-cresol | 50 mg/kg | 0.51 ± 0.04 | 40% |
| 2-Cyclohexyl-p-cresol | 100 mg/kg | 0.38 ± 0.03 | 55% |
| Indomethacin | 10 mg/kg | 0.30 ± 0.02 | 65% |
-
Animal Acclimatization : Acclimatize male Wistar rats for one week.
-
Grouping and Dosing : Randomly divide the rats into groups. Administer 2-Cyclohexyl-p-cresol or a reference drug (e.g., indomethacin) orally 1 hour before carrageenan injection.
-
Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis : Calculate the percentage of edema inhibition for each group compared to the control group.
Systemic Inflammation Model: LPS-Induced Endotoxemia
This model mimics the systemic inflammatory response seen in sepsis.[31][32][33][34][35] Administration of LPS induces a massive release of pro-inflammatory cytokines into the bloodstream.
-
Animal Acclimatization and Grouping : Acclimatize male C57BL/6 mice and divide them into groups.
-
Treatment : Administer 2-Cyclohexyl-p-cresol intraperitoneally 1 hour before LPS challenge.
-
LPS Challenge : Inject LPS (e.g., 10 mg/kg) intraperitoneally.
-
Sample Collection : At a specified time point (e.g., 2 hours post-LPS), collect blood via cardiac puncture.
-
Cytokine Analysis : Measure the serum levels of TNF-α and IL-6 using ELISA.
Preliminary Toxicological Assessment
A preliminary assessment of toxicity is crucial. For a compound that may have topical applications, a dermal toxicity study is relevant.[36][37][38][39][40]
This can be performed following OECD Guideline 404. The test substance is applied to a small area of skin of a single animal (typically a rabbit) in a stepwise procedure. The degree of skin irritation is assessed by scoring erythema and edema.
Synthesizing the Data: A Comparative Perspective
The true value of this dual in vitro and in vivo approach lies in the synthesis of the data. In vitro assays provide crucial information on the direct antioxidant and anti-inflammatory potential of 2-Cyclohexyl-p-cresol and its potential mechanisms of action. However, these systems lack the complexity of a living organism, including metabolic processes, pharmacokinetics, and pharmacodynamics.
The in vivo models, while more complex and less controlled, provide the ultimate test of a compound's efficacy. A strong correlation between potent in vitro activity and significant in vivo efficacy would provide a compelling case for the further development of 2-Cyclohexyl-p-cresol as a therapeutic agent. Discrepancies between the results, on the other hand, can also be informative, suggesting potential issues with bioavailability, metabolism, or off-target effects that warrant further investigation.
Conclusion
This guide has outlined a comprehensive and logical workflow for the preclinical evaluation of 2-Cyclohexyl-p-cresol. By systematically progressing from simple, high-throughput in vitro assays to more complex in vivo models, researchers can build a robust data package to support the continued development of this and other novel phenolic compounds. The emphasis on understanding the "why" behind each experimental choice is paramount for making informed decisions in the long and challenging path of drug discovery.
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Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Cyclohexyl-2-methylphenol
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling chemical intermediates like 4-Cyclohexyl-2-methylphenol (CAS No. 1596-09-4) demands a meticulous, evidence-based approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the causality behind PPE selection and providing actionable, step-by-step protocols to ensure your safety and the validity of your results.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
Before we can protect ourselves, we must understand the nature of the threat. This compound, while a valuable drug intermediate, presents several hazards that dictate our PPE strategy.[1] According to its classification, this compound is a known skin and eye irritant and may cause respiratory irritation.[2]
The primary routes of exposure in a laboratory setting are dermal contact, ocular exposure, and inhalation of aerosols or dust.[3] Therefore, our protective measures must establish a complete barrier against these entry points. The hazard statements associated with this chemical are:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
These classifications are the foundation upon which our entire safety protocol is built. They are not mere suggestions but warnings that demand specific, robust protective actions.
A Risk-Based Approach to PPE Selection
Not all handling procedures carry the same level of risk. Weighing a few milligrams in a ventilated enclosure requires a different level of protection than a multi-liter synthesis. The following table outlines recommended PPE based on the operational task.
| Task / Scale | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Small-Scale Handling (e.g., Weighing, preparing solutions <1g in a fume hood) | - Nitrile Gloves (min. 4 mil)- Safety Glasses with Side Shields- Laboratory Coat | - Double-gloving- Face shield if outside a fume hood |
| Medium-Scale Synthesis (e.g., Reactions from 1g to 100g) | - Chemical-resistant Gloves (e.g., Neoprene or thicker Nitrile)- Chemical Splash Goggles- Flame-Resistant Laboratory Coat- Local Exhaust Ventilation (Fume Hood) | - Face Shield over Goggles- Chemical-resistant Apron- Ensure safety shower and eyewash station are unobstructed |
| Large-Scale Operations / Transfers (e.g., >100g, pilot scale) | - Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)- Chemical Splash Goggles and a full Face Shield- Chemical-resistant suit or apron over a lab coat- Respiratory protection may be required based on risk assessment | - Work in a designated, restricted-access area- Use a closed system for transfers where feasible |
| Spill Cleanup | - Chemical-resistant Gloves (Neoprene or Butyl)- Chemical Splash Goggles and Face Shield- Chemical-resistant Apron or Suit- Respiratory Protection (e.g., NIOSH-approved respirator with organic vapor cartridges) | - Use a spill kit with appropriate absorbent material- Work with at least one other person present |
Procedural Guide: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. A flawed doffing (removal) procedure can lead to exposure even with the best equipment.
Step-by-Step Donning and Doffing Protocol
The sequence of putting on and taking off PPE is designed to minimize cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Operational Plan: Waste Generation and Disposal
All disposable PPE contaminated with this compound must be treated as hazardous waste.
-
Segregation at the Source: Establish a designated, clearly labeled hazardous waste container in the immediate work area.
-
Glove Disposal: After completing a task or in case of any suspected contamination, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them immediately in the designated waste container. Never wash and reuse disposable gloves.[2]
-
Lab Coat and Goggles: Non-disposable items like lab coats and goggles must be decontaminated if direct contact with the chemical is suspected. If grossly contaminated, they should be disposed of as hazardous waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.[4][5]
Emergency Preparedness: Responding to Exposure
Even with the best precautions, accidents can happen. Immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention if irritation develops or persists.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2]
Your laboratory should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7] Ensure these are tested regularly and the path to them is always clear.
By integrating these principles and protocols into your daily workflow, you build a system of safety that protects not only yourself and your colleagues but also the integrity of your scientific pursuits.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75386, Phenol, 4,4'-cyclohexylidenebis[2-methyl-. Retrieved from [Link]
-
The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]/)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
